molecular formula C8H15NO B15297618 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Katalognummer: B15297618
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: RURHYMHHMTUJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H15NO/c1-7-3-8(4-7,5-9-7)6-10-2/h9H,3-6H2,1-2H3

InChI-Schlüssel

RURHYMHHMTUJMK-UHFFFAOYSA-N

Kanonische SMILES

CC12CC(C1)(CN2)COC

Herkunft des Produkts

United States
Foundational & Exploratory

physicochemical properties of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Introduction

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the exploration of three-dimensional molecular scaffolds to enhance drug-like properties.[1] The 2-azabicyclo[2.1.1]hexane framework has emerged as a significant player in this arena, valued as a constrained proline analog and a bioisosteric replacement for aromatic rings.[1][2] Its rigid structure can offer improvements in metabolic stability, aqueous solubility, and reduced lipophilicity when incorporated into drug candidates.[1] This guide focuses on a specific derivative, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , a novel compound with potential applications in drug discovery programs.

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.[3][4] These properties—including solubility, acidity/basicity (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3] For researchers, scientists, and drug development professionals, a comprehensive physicochemical characterization is not merely a data-gathering exercise; it is a critical step in building a predictive understanding of a compound's in vivo behavior.

This document provides a technical overview of the key . Given the novelty of this specific molecule, we will focus on the established, field-proven experimental methodologies for determining these essential parameters. The protocols described herein are designed to be self-validating, providing a robust framework for the characterization of this and other novel chemical entities.

Predicted Physicochemical Properties

While experimental data for the title compound is not yet publicly available, we can predict its core physicochemical properties based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for planning experimental work.

PropertyPredicted ValueRationale & Importance
Molecular Formula C8H15NOBased on chemical structure.
Molecular Weight 141.21 g/mol A low molecular weight is generally favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) 21.3 ŲTPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower value suggests better membrane permeability.[5]
Predicted LogP (XLogP3) 0.8 - 1.2LogP, the octanol-water partition coefficient, is a measure of lipophilicity. This predicted range suggests a compound with a balance of hydrophilic and lipophilic character, which is often desirable for drug candidates.[5][6]
Predicted pKa 9.0 - 10.5The tertiary amine in the bicyclic system is expected to be basic. The pKa value is crucial for understanding the compound's charge state at physiological pH, which affects solubility, receptor binding, and membrane permeability.[7]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the critical . The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Aqueous and Organic Solubility

Importance: Solubility is a cornerstone of drug development. Poor aqueous solubility can lead to low bioavailability for orally administered drugs, while solubility in organic solvents is important for formulation and purification processes.[3][8]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[8][9][10]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4 for aqueous solubility, or solvents like ethanol, DMSO for organic solubility) in a sealed glass vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: The suspension is allowed to settle. The supernatant is then carefully removed and filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. Centrifugation prior to filtration can aid in this separation.[9]

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calibration: A calibration curve is constructed using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting: Solubility is reported in units such as mg/mL or µM at the specified temperature and pH.

Causality of Experimental Choices:

  • Why excess solid? To ensure that the solution becomes saturated, representing the maximum amount of solute that can dissolve under the given conditions.

  • Why 24-72 hours of agitation? To allow sufficient time for the system to reach thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Why filtration? To ensure that the analyzed solution contains only dissolved solute, as any suspended solid particles would lead to an overestimation of solubility.

  • Why HPLC? HPLC is a highly sensitive and specific technique that allows for accurate quantification of the analyte even in the presence of minor impurities.

Caption: Workflow for Equilibrium Solubility Determination.

Determination of the Acid Dissociation Constant (pKa)

Importance: The pKa value indicates the strength of an acid or base. For 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, the tertiary amine is basic and will be protonated at physiological pH. The pKa dictates the extent of ionization, which profoundly impacts solubility, lipophilicity, and the ability to interact with biological targets.[11]

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11]

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system (if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator or a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the buffer region on the titration curve (the half-equivalence point).[11] Specialized software is often used to analyze the curve and determine the precise pKa value.

Causality of Experimental Choices:

  • Why a strong acid titrant? To ensure a complete and stoichiometric reaction with the basic amine, leading to a well-defined titration curve.

  • Why a calibrated pH electrode? Accurate pH measurement is critical for determining an accurate pKa.

  • Why constant temperature? The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP and LogD)

Importance: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][10] For ionizable compounds like the one , the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[6][10][12]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) are pre-saturated with each other by mixing vigorously and then allowing them to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP (for non-ionizable compounds) or LogD (at a specific pH): LogP or LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[6]

Causality of Experimental Choices:

  • Why n-octanol? It is widely accepted as a surrogate for biological membranes due to its amphiphilic nature.

  • Why pre-saturate the solvents? To prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the accuracy of the concentration measurements.

  • Why centrifugation? To ensure a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate results.

G A Prepare Pre-saturated n-Octanol and Water (pH 7.4) B Dissolve Compound in one phase A->B C Mix & Agitate to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Octanol Phase (Coct) D->E F Quantify Concentration in Aqueous Phase (Caq) D->F G Calculate LogD = log10(Coct / Caq) E->G F->G

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Conclusion

The comprehensive physicochemical characterization of novel molecules like 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is an indispensable component of modern drug discovery. The experimental protocols detailed in this guide for determining solubility, pKa, and lipophilicity represent robust, validated, and widely accepted methodologies within the pharmaceutical industry. By understanding not just the "how" but also the "why" behind these experimental choices, researchers can generate high-quality, reliable data. This data forms the foundation for building structure-activity relationships, optimizing ADME properties, and ultimately, guiding the development of safe and effective new medicines.

References

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  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Murdock, S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Hage, C. A., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • BioPharma PEG. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Detailed procedure for calculating pKa.
  • ACS Publications. (2024, June 18). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement | Organic Letters. Retrieved from [Link]

  • Unknown. (n.d.). Simple Method for the Estimation of pKa of Amines†.
  • Unknown. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • ResearchGate. (n.d.). The synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). Retrieved from [Link]

  • Davies, H. M., et al. (2022). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001, May 17). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. Retrieved from [Link]

  • PubMed. (2024, June 28). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Retrieved from [Link]

  • Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • Raines Lab. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Retrieved from [Link]

  • Al-Mestarihi, A. H., et al. (2022). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. PMC. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • Unknown. (n.d.). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement.
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  • UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Retrieved from [Link]

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Sources

3D Conformational Analysis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane: A Next-Generation Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale: Escaping Flatland

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to highly saturated, sp³-rich architectures—a paradigm known as "escaping flatland"—has become a cornerstone strategy for improving clinical success rates. Saturated bicyclic systems offer improved aqueous solubility, reduced off-target toxicity, and novel intellectual property space[1].

Among these, the 2-azabicyclo[2.1.1]hexane scaffold has emerged as a premier conformationally restricted bioisostere for classical saturated heterocycles like morpholine, piperazine, and piperidine[2]. The specific derivative, 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , represents a highly tuned building block. By strategically placing a methyl group at the C1 bridgehead and a methoxymethyl group at the C4 bridgehead, medicinal chemists can precisely modulate the molecule's basicity (pKa), lipophilicity (LogD), and exit vector geometry[3].

This technical guide provides an in-depth framework for the 3D conformational analysis of this molecule, integrating computational predictions with experimental validation to map its physicochemical behavior.

Structural & Conformational Landscape

The 3D conformation of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is governed by three critical structural pillars:

Core Geometry and Ring Strain

The 2-azabicyclo[2.1.1]hexane core is a highly strained, rigid framework. Unlike flexible piperidines that undergo rapid chair-chair interconversions, the bicyclic core locks the spatial arrangement of the carbon framework. The internal bond angles are significantly compressed (approaching 90° in the cyclobutane-like bridge), which increases the s-character of the C-N bonds. This inherent strain naturally lowers the basicity of the amine compared to unstrained monocyclic analogs[4].

The C1-Methyl Steric Shield

The placement of a methyl group at the C1 bridgehead (directly adjacent to the N2 atom) introduces profound stereoelectronic effects:

  • Nitrogen Inversion: The N2 lone pair undergoes rapid inversion. However, the C1-methyl group creates a steric clash with the lone pair in certain trajectories, biasing the nitrogen inversion equilibrium toward a state where the lone pair points away from the methyl bulk[5].

  • pKa Modulation: The steric bulk of the C1-methyl group physically shields the protonated ammonium state from solvent molecules. This "steric hindrance to solvation" significantly lowers the pKa of the amine, making it less basic at physiological pH and thereby improving passive membrane permeability[3].

Rotameric States of the C4-Methoxymethyl Group

While the bicyclic core is rigid, the C4-methoxymethyl group (-CH₂-O-CH₃) is highly flexible. The 3D presentation of the oxygen atom (a critical hydrogen-bond acceptor) depends entirely on the dihedral angles of the C4-C(alpha) and C(alpha)-O bonds. Conformational analysis must identify the energy minima among the gauche(+), gauche(-), and anti rotamers to accurately predict the molecule's binding trajectory in a protein pocket.

VectorAnalysis Core 2-Azabicyclo[2.1.1]hexane Core (Rigid sp3 Scaffold) N2 N2 Amine Vector (Tuned Basicity) Core->N2 C1 C1-Methyl Group (Steric Shielding) Core->C1 C4 C4-Methoxymethyl Group (H-Bond Acceptor Vector) Core->C4 Target Target Protein Binding Pocket N2->Target Ionic/H-Bond C1->Target Hydrophobic C4->Target Dipole/H-Bond

Caption: Bioisosteric vector analysis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Physicochemical & Pharmacological Implications

To understand why this specific bicyclic amine is utilized over classical rings, we must quantify its properties. The table below summarizes the comparative physicochemical data based on exit vector analysis (EVA) and computational profiling[2].

Property / MetricMorpholinePiperidine4-(Methoxymethyl)-1-methyl-2-aza-BCHCausality / Mechanistic Driver
Hybridization sp³ (Flexible)sp³ (Flexible)sp³ (Rigid)Bicyclic bridging locks the conformation, reducing entropic penalty upon binding.
pKa (Basic N) ~8.3~11.2~8.0 - 8.5C1-methyl steric shielding and increased s-character of the strained N-C bonds lower the pKa.
LogD (pH 7.4) Low (<0)Moderate (~1.0)Moderate (~0.5 - 1.2)The lipophilic C1-methyl offsets the polar methoxymethyl group, tuning membrane permeability.
Exit Vector Angle ~120° (Dynamic)~180° (Dynamic)~119° (Fixed)The 1,4-bridgehead substitution mimics the meta-arene or morpholine trajectory with high fidelity.
TPSA (Ų) 21.312.021.3The methoxymethyl oxygen serves as a direct bioisosteric replacement for the morpholine oxygen.

Experimental & Computational Workflow

To establish a trustworthy, self-validating system for 3D conformational analysis, computational predictions must be iteratively validated against experimental data.

G A Input Structure: 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane B Molecular Mechanics (MM) Conformational Search A->B C DFT Optimization (ωB97X-D/6-311G**) B->C Low Energy Conformers F 3D Conformational Ensemble & Boltzmann Weights C->F D NMR Validation (NOESY/ROESY) D->F Solution State E X-Ray Crystallography (Solid State) E->F Solid State

Caption: Integrated computational and experimental workflow for 3D conformational analysis.

Step-by-Step Protocol: Computational Potential Energy Surface (PES) Mapping
  • Initial Conformational Search: Generate 3D conformers using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94). Perform a systematic dihedral scan (in 15° increments) of the C4-C(alpha)-O-CH3 bonds.

  • DFT Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window of the global minimum to Density Functional Theory (DFT) optimization. Use a functional that accounts for dispersion interactions, such as ωB97X-D/6-311G**, with an implicit solvent model (e.g., SMD for water or chloroform).

  • Frequency Analysis: Conduct vibrational frequency calculations to confirm that each optimized geometry is a true local minimum (zero imaginary frequencies).

  • Boltzmann Weighting: Calculate the relative Gibbs free energy (ΔG) for each rotamer and determine the population distribution at 298.15 K using the Boltzmann equation.

Step-by-Step Protocol: NMR NOESY Validation

Because the methoxymethyl group is flexible, the computational ensemble must be validated in solution.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of CDCl₃ or D₂O (depending on the target biological context).

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum on a high-field NMR spectrometer (≥600 MHz) with a mixing time of 300–500 ms.

  • Distance Extraction: Integrate the cross-peaks between the methoxy protons (-OCH₃) and the rigid bridgehead/bridge protons of the bicyclo[2.1.1]hexane core.

  • Ensemble Averaging: Convert the NOE volumes to interatomic distances ( r−6 dependence). Compare these experimental distances to the population-weighted average distances extracted from the DFT Boltzmann ensemble. A match within ±0.2 Å validates the computational model.

Conclusion

The 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane scaffold is a masterclass in modern structural design. By combining the rigid, sp³-rich geometry of the 2-azabicyclo[2.1.1]hexane core with the precise steric shielding of a C1-methyl group and the tunable hydrogen-bonding vector of a C4-methoxymethyl group, it offers a superior alternative to traditional morpholine or piperidine rings. Proper 3D conformational analysis, utilizing the integrated DFT and NMR workflows described herein, is essential for leveraging this bioisostere effectively in structure-based drug design.

Sources

what is the CAS registry number for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Frontier of 3D-Scaffolds

This guide provides a comprehensive technical overview of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , a novel, sp³-rich chemical entity designed for advanced applications in medicinal chemistry and drug discovery. While a specific CAS Registry Number for this exact molecule is not yet publicly cataloged, this document builds upon the extensive research into its core scaffold, 2-azabicyclo[2.1.1]hexane (aza-BCH). The closest publicly registered analog is 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS No. 2306425-80-7) [1].

The 2-azabicyclo[2.1.1]hexane framework is of significant interest as a constrained proline analog and a bioisostere for phenyl rings.[2][3] Its rigid, three-dimensional structure offers a compelling solution to the "escape from flatland" paradigm in drug design, a concept that advocates for moving away from planar aromatic systems to improve physicochemical properties such as solubility and metabolic stability.[4] This guide will detail the structure, proposed synthesis, and potential applications of the title compound, providing researchers with the foundational knowledge to leverage this unique building block.

Physicochemical and Structural Profile

The unique architecture of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is defined by its strained bicyclic core, which locks the molecule into a specific conformation. This rigidity is paramount in drug design, as it can reduce the entropic penalty of binding to a biological target. The substituents at the C1 and C4 bridgehead positions provide vectors for further functionalization or for direct interaction with target proteins.

Predicted Physicochemical Properties

The following properties for the parent compound (free base) have been calculated to provide a baseline for experimental design.

PropertyValueSource
CAS Registry No. Not Assigned-
Molecular Formula C₈H₁₅NODerived
Molecular Weight 141.21 g/mol Derived
XlogP (Predicted) 0.3 - 0.7Predicted
Topological Polar Surface Area 21.3 ŲPredicted
Hydrogen Bond Donors 1 (Amine N-H)Derived
Hydrogen Bond Acceptors 2 (Amine N, Ether O)Derived
Rotatable Bonds 2Derived
Key Structural Features
  • Rigid Bicyclic Core: The inherent strain of the bicyclo[2.1.1]hexane system restricts conformational freedom, presenting a well-defined 3D pharmacophore. This scaffold has been shown to stabilize the trans-amide bond configuration when incorporated into peptides.[4]

  • 1-Methyl Group: The methyl group at the C1 bridgehead increases lipophilicity. In specific contexts, such additions, often termed "magic methyls," can significantly enhance binding affinity or improve metabolic stability by blocking sites of oxidation.

  • 4-Methoxymethyl Group: This substituent enhances polarity and provides a hydrogen bond acceptor (the ether oxygen). Its presence can improve aqueous solubility and offers a potential interaction point within a receptor's binding pocket.

Synthesis and Methodologies

The synthesis of the 2-azabicyclo[2.1.1]hexane core is non-trivial and has been the subject of considerable research. Primary strategies include intramolecular [2+2] photocycloadditions and the ring closure of functionalized cyclobutane precursors.[5] An optimized, multigram synthesis of 4-substituted 2,4-methanoproline derivatives has been developed, providing a reliable source of key bicyclic building blocks.[4][6][7]

Proposed Synthetic Pathway

Below is a proposed, scientifically plausible route to synthesize 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, starting from a known precursor, methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate . This approach leverages well-established synthetic transformations.

Synthetic_Pathway A Methyl 4-(hydroxymethyl)-2-azabicyclo [2.1.1]hexane-1-carboxylate B Step 1: N-Protection (Boc)₂O, Base A->B C N-Boc-protected intermediate B->C D Step 2: O-Methylation NaH, CH₃I C->D E N-Boc, 4-(methoxymethyl) intermediate D->E F Step 3: Ester Reduction LiAlH₄ E->F G N-Boc, 1-(hydroxymethyl) intermediate F->G H Step 4: Tosylation TsCl, Pyridine G->H I N-Boc, 1-(tosyloxymethyl) intermediate H->I J Step 5: Reductive Deoxygenation LiAlH₄ I->J K N-Boc, 1-methyl intermediate J->K L Step 6: Deprotection TFA or HCl K->L M Target Molecule: 4-(Methoxymethyl)-1-methyl-2- azabicyclo[2.1.1]hexane L->M

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines the key transformations illustrated in the workflow above.

Step 1: Nitrogen Protection

  • Dissolve the starting ester in a suitable solvent (e.g., Dichloromethane).

  • Add a base such as Triethylamine or DIPEA.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0 °C and allow the reaction to warm to room temperature.

  • Monitor by TLC until completion.

  • Work up with a mild acid wash and extract the N-Boc protected product. The causality here is to protect the secondary amine from participating in subsequent reactions.

Step 2: O-Methylation of the Primary Alcohol

  • Dissolve the N-Boc intermediate in anhydrous THF.

  • Add sodium hydride (NaH) portion-wise at 0 °C to form the alkoxide.

  • Add iodomethane (CH₃I) and stir until the reaction is complete.

  • Quench carefully with water and extract the desired 4-(methoxymethyl) product. This Williamson ether synthesis is a classic and reliable method for methylating alcohols.

Step 3: Reduction of the Methyl Ester

  • Prepare a suspension of a strong reducing agent, such as Lithium aluminum hydride (LiAlH₄), in anhydrous THF at 0 °C.

  • Add a solution of the ester from Step 2 dropwise.

  • Stir until TLC indicates full conversion of the ester to the primary alcohol at the C1 position.

  • Perform a Fieser workup to quench the excess hydride. This powerful reducing agent is necessary for the complete reduction of the ester to the alcohol.

Step 4 & 5: Conversion to the 1-Methyl Group

  • Convert the primary alcohol from Step 3 into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine.

  • Isolate the resulting tosylate.

  • Reduce the tosylate to the methyl group using a strong hydride source like LiAlH₄. This two-step sequence is a standard method for the deoxygenation of a primary alcohol.

Step 6: N-Deprotection

  • Dissolve the N-Boc protected final intermediate in Dichloromethane.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the Boc group is cleaved.

  • Remove the solvent and excess acid in vacuo to yield the final product, likely as a salt.

Applications in Drug Discovery and Chemical Biology

The 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane scaffold is a prime candidate for use in programs seeking to develop novel therapeutics with improved pharmacological profiles.

  • Constrained Ligands: The rigid framework is ideal for designing ligands that require a precise 3D orientation of functional groups. It has been explored for developing novel ligands for nicotinic acetylcholine receptors.

  • Peptidomimetics: As a constrained proline analog, it can be incorporated into peptides to enforce specific secondary structures, which can enhance stability against proteolysis or improve receptor affinity.[8]

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent sp³-rich fragment. Its introduction into lead compounds can improve solubility, reduce toxicity, and enhance cell permeability by disrupting planarity.

  • Linker Technology: Rigid linkers are increasingly used in the design of proteolysis-targeting chimeras (PROTACs) and other ligand-directed degraders (LDDs) to control the distance and orientation between the target-binding and E3-ligase-binding moieties.[9][10] The aza-BCH core is a validated component for such applications.

Predictive Spectroscopic Analysis

While experimental data is not available, the structural characterization of the target molecule can be confidently predicted based on extensive NMR studies of related bicyclo[2.1.1]hexane derivatives.[11][12]

  • ¹H NMR: The spectrum is expected to be complex in the aliphatic region. Key diagnostic signals would include the bridgehead protons, which often exhibit a characteristic four-bond coupling (⁴J) in the range of 6-7 Hz.[5] The singlets for the O-methyl and C1-methyl groups would appear in the upfield region.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The quaternary bridgehead carbons (C1 and C4) would be readily identifiable, as would the upfield signals corresponding to the methyl groups and the downfield signal for the methoxymethyl carbon.

Logic_Diagram cluster_0 Core Scaffold cluster_1 Key Properties cluster_2 Primary Applications A 2-Azabicyclo[2.1.1]hexane B Structural Rigidity A->B C sp³-Rich 3D Shape A->C D Improved Solubility B->D F Peptidomimetics (Proline Analog) B->F E Metabolic Stability C->E G Bioisostere (Phenyl Ring Replacement) C->G H Drug Discovery (FBDD, Linkers) C->H F->H G->H

Caption: Relationship between the core scaffold and its applications.

Conclusion

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane represents a next-generation building block for medicinal chemistry. By combining the validated benefits of the rigid aza-BCH core with functional groups that can modulate polarity and lipophilicity, it offers a versatile tool for researchers aiming to create novel, potent, and drug-like molecules. Its synthesis, while challenging, is achievable through established methodologies, opening the door for its incorporation into a wide array of research and development programs.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Wang, H., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 26(25), 5318–5322. [Link]

  • Wang, H., et al. (2024). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. [Link]

  • Jenkins, C. L., et al. (n.d.). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). ResearchGate. [Link]

  • Wang, H., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. PubMed. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(22), 7549–7559. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Levterov, V., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. ResearchGate. [Link]

  • 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride. NextSDS. [Link]

  • The Nmr Spectra of Bicyclo [2.1.1]hexane Derivatives. Scite.ai. [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1604. [Link]

Sources

preliminary toxicity profile of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Profile of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. A critical early step in this process is the establishment of a preliminary toxicity profile. This guide outlines a comprehensive strategy for the in vitro toxicological assessment of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, a compound with a unique bicyclic amine structure. As specific toxicological data for this molecule are not publicly available, this document serves as a strategic framework, detailing the essential assays and rationale required to de-risk such a compound in early-stage development.

As a Senior Application Scientist, the philosophy underpinning this guide is one of proactive, mechanism-based risk assessment. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring that each step provides robust, interpretable data. The objective is to build a foundational dataset that identifies potential liabilities, informs structure-activity relationships (SAR), and guides future in vivo studies.[1][2] The tiered approach described herein prioritizes the early detection of major toxicities such as cytotoxicity, genotoxicity, and organ-specific effects, which are leading causes of drug attrition.[3][4]

Tier 1: Foundational Safety Assessment

The initial tier of testing addresses the most fundamental questions of cellular toxicity: does the compound kill cells, and does it damage their genetic material? These assays are high-throughput and serve as a crucial first filter for any NCE.

General Cytotoxicity

Rationale: Determining the concentration at which a compound causes overt cell death is the cornerstone of toxicology.[5] This data provides a therapeutic window and is essential for dose selection in subsequent, more complex assays. The MTT assay is a widely used, cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[6][7] A reduction in the metabolic conversion of MTT to formazan indicates mitochondrial dysfunction and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver context, HEK293 for kidney context) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and allow adherence for 24 hours.[6][7]

  • Compound Treatment: Prepare a serial dilution of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane (e.g., from 0.1 µM to 100 µM). Treat cells in triplicate for a standard exposure period (e.g., 24 or 48 hours).[6] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

Cell Line Exposure Time (hr) IC₅₀ (µM)
HepG2 24 > 100
HepG2 48 85.2
HEK293 24 > 100

| HEK293 | 48 | 92.7 |

Genotoxicity

Rationale: Genotoxicity, the ability of a compound to damage DNA, is a major safety concern due to its potential to cause cancer or heritable defects. A standard preliminary screen involves a battery of tests to assess different mechanisms of DNA damage.[8][9] The Ames test detects gene mutations, while the in vitro micronucleus assay identifies larger-scale chromosomal damage.[10] Performing these assays with and without metabolic activation (using a rat liver S9 fraction) is critical, as some compounds only become genotoxic after being metabolized by liver enzymes.[11][12][13]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: Uses specific strains of Salmonella typhimurium that are auxotrophic for histidine. A mutagenic compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10]

  • Methodology:

    • Select at least four Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.

    • Perform the assay using both the plate incorporation and pre-incubation methods.

    • Test a range of compound concentrations, in triplicate, both with and without an S9 metabolic activation system.[11]

    • Include vehicle controls and known mutagens as positive controls for each strain and condition.

    • After 48-72 hours of incubation, count the number of revertant colonies.

    • A positive result is a concentration-dependent increase in revertant colonies that is at least double the background count.[10]

Experimental Protocol: In Vitro Micronucleus Assay

  • Principle: This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[8][14] It identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) agents.[8]

  • Methodology:

    • Use a mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[15]

    • Treat cells with the compound for a short duration (3-4 hours) with and without S9, and for a longer duration (~24 hours) without S9.[15]

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei using microscopy or high-content imaging.

    • A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Organ-Specific Liability Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Hepatotoxicity Hepatotoxicity (HepG2/PHH models) Cytotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG, CiPA Panel) Cytotoxicity->Cardiotoxicity Neurotoxicity Neurotoxicity (Neurite Outgrowth) Cytotoxicity->Neurotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Hepatotoxicity Decision Integrated Risk Assessment & Go/No-Go Decision Hepatotoxicity->Decision Cardiotoxicity->Decision Neurotoxicity->Decision

Caption: The role of S9-mediated metabolism in producing toxic metabolites.

Cardiotoxicity

Rationale: Drug-induced cardiotoxicity is a leading cause of project termination and market withdrawal. [16][17]The most critical early screen evaluates the compound's effect on the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. [18]Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes. The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a broader initiative that assesses effects on multiple cardiac ion channels to improve prediction. [18][19] Experimental Protocol: hERG Inhibition Assay (Patch Clamp)

  • System: Use automated or manual patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293). [18]2. Procedure:

    • Obtain a stable whole-cell recording of the hERG current.

    • Apply the vehicle control to establish a baseline current.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

  • Analysis: Calculate the IC₅₀ value for hERG inhibition. Compounds with an IC₅₀ < 10 µM are often flagged for further investigation.

Neurotoxicity

Rationale: Adverse effects on the central nervous system (CNS) can be debilitating. [20]Given the azabicycloalkane core, which is present in many CNS-active agents, assessing neurotoxic potential is prudent. Neurite outgrowth is a critical process for neuronal communication, and its disruption is a sensitive endpoint for detecting neurotoxicity. [20][21] Experimental Protocol: Neurite Outgrowth Assay

  • Cell Model: Use a relevant neuronal cell model, such as human iPSC-derived neurons or a neuroblastoma cell line (e.g., SH-SY5Y). [20]2. Treatment: Plate cells and allow them to differentiate and form neurites. Treat with non-cytotoxic concentrations of the compound for 48-72 hours.

  • Imaging: Fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin).

  • Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify key parameters like neurite length, number of neurites, and branch points per cell. [22]5. Interpretation: A significant, concentration-dependent decrease in neurite outgrowth indicates potential neurotoxicity.

Visualization: In Vitro Micronucleus Assay Workflow

G A 1. Seed Mammalian Cells (e.g., CHO) B 2. Treat with Compound (+/- S9 Fraction) A->B C 3. Add Cytochalasin B to Block Cytokinesis B->C D 4. Harvest, Fix, and Stain DNA C->D E 5. Score Binucleated Cells for Micronuclei D->E F 6. Statistical Analysis vs. Controls E->F

Sources

The Azabicyclo[2.1.1]hexane Scaffold: A Modern Bioisostere for Enhanced Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with superior drug-like properties has led to the emergence of the "escape from flatland" paradigm in medicinal chemistry. This strategy emphasizes the incorporation of three-dimensional, sp³-rich scaffolds to overcome the limitations associated with planar, aromatic moieties. Among these, the azabicyclo[2.1.1]hexane (aza-BCH) core has garnered significant attention as a versatile bioisosteric replacement for common structural motifs such as pyrrolidines and substituted phenyl rings. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of azabicyclo[2.1.1]hexane derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. We will delve into the causality behind the improved PK parameters, present key experimental data, and provide detailed protocols for the in vitro assessment of these critical drug-like attributes.

Introduction: The Rise of the Azabicyclo[2.1.1]hexane Scaffold in Medicinal Chemistry

The azabicyclo[2.1.1]hexane scaffold is a rigid, bicyclic amine that offers a unique three-dimensional geometry. Its constrained nature reduces conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of this sp³-rich core often imparts favorable physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which are crucial for optimizing a drug candidate's pharmacokinetic profile.[1][2]

One of the most compelling applications of the aza-BCH motif is as a bioisostere for the pyrrolidine ring, a substructure present in numerous FDA-approved drugs.[1] Replacement of a pyrrolidine with an aza-BCH has been shown to enhance metabolic stability and improve intrinsic clearance.[1] This strategic "scaffold hopping" allows medicinal chemists to fine-tune the ADME properties of a lead compound without drastically altering its pharmacophore.

The synthesis of functionalized azabicyclo[2.1.1]hexanes has become increasingly accessible through modern synthetic methodologies, including organocatalytic asymmetric approaches, further fueling their adoption in drug discovery programs.[2][3]

Key Pharmacokinetic Advantages of Azabicyclo[2.1.1]hexane Derivatives

The incorporation of the azabicyclo[2.1.1]hexane scaffold can positively influence several key pharmacokinetic parameters:

  • Metabolic Stability: The rigid, strained ring system of the aza-BCH core can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s (CYPs). This steric hindrance can significantly reduce the rate of metabolic degradation, leading to a longer in vivo half-life and improved bioavailability.[3]

  • Aqueous Solubility: The introduction of the nitrogen atom within the bicyclic framework can increase the polarity and hydrogen bonding capacity of the molecule, thereby enhancing its aqueous solubility. This is a critical factor for oral drug absorption and formulation development.[1]

  • Reduced Lipophilicity: Compared to their aromatic counterparts, aza-BCH derivatives generally exhibit lower lipophilicity (LogP/LogD). This can lead to a more favorable ADME profile, including reduced plasma protein binding, decreased potential for hERG channel inhibition, and a lower risk of off-target toxicities.[1]

  • Improved Permeability: Despite their increased polarity, the compact and rigid nature of aza-BCH derivatives can facilitate their transport across biological membranes.

The interplay of these factors often results in a more desirable overall pharmacokinetic profile, as demonstrated in various drug discovery programs.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the reported pharmacokinetic advantages of incorporating aza-BCH or the structurally related oxa-BCH scaffolds in drug candidates.

ParameterAromatic PrecursorBicyclic AnalogFold ImprovementReference
Water Solubility (µM) 251556.2x[4]
logD (7.4) High (not specified)Lower (not specified)-[4]
Metabolic Stability (t½, min) Not specifiedIncreased-[3]
Intrinsic Clearance (µL/min/mg) HighLow-[1]

Table 1: Comparative Physicochemical and Metabolic Properties. This table illustrates the significant improvements in aqueous solubility and metabolic stability observed when replacing a planar aromatic ring with a bicyclic scaffold.

Compound ClassScaffoldIntrinsic ClearanceSolubilityReference
LRRK2 Kinase InhibitorPyrrolidineHighLow[1]
LRRK2 Kinase InhibitorAzabicyclo[2.1.1]hexaneLowHigh[1]

Table 2: Case Study - LRRK2 Kinase Inhibitors. A notable example from Merck's research on LRRK2 kinase inhibitors for Parkinson's disease demonstrated that replacing a pyrrolidine unit with an azabicyclo[2.1.1]hexane scaffold led to a consistent improvement in both intrinsic clearance and solubility.[1]

Experimental Protocols for In Vitro ADME Assessment

To rigorously evaluate the pharmacokinetic properties of novel azabicyclo[2.1.1]hexane derivatives, a suite of standardized in vitro assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Intestinal Permeability: Caco-2 Permeability Assay

This assay is the gold standard for predicting human intestinal absorption of orally administered drugs.

Objective: To determine the rate of transport of a test compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial monolayer with morphological and functional similarities to the human small intestine.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport (Absorption): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time.

    • Basolateral to Apical (B-A) Transport (Efflux): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sample Analysis: Samples are collected from both chambers at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) and the concentration of the test compound is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the test compound in the donor chamber. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Caption: Caco-2 Permeability Assay Workflow.

P-glycoprotein (P-gp) Substrate Assessment: MDR1-MDCKII Permeability Assay

This assay specifically identifies compounds that are substrates of the P-gp efflux transporter, a key determinant of drug distribution, particularly across the blood-brain barrier.

Objective: To determine if a test compound is a substrate of human P-glycoprotein (MDR1).

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCKII-MDR1) are cultured on permeable supports to form a polarized monolayer.

  • Bidirectional Permeability Assay: The permeability of the test compound is determined in both the A-B and B-A directions, as described for the Caco-2 assay.

  • Assay with P-gp Inhibitor: The bidirectional permeability assay is repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.

  • Data Analysis: The efflux ratio is calculated in the presence and absence of the P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the test compound is a P-gp substrate.

Caption: MDR1-MDCKII P-gp Substrate Assay Workflow.

Metabolic Stability: In Vitro Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes.

Objective: To determine the in vitro metabolic stability of a test compound in the presence of human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caption: Liver Microsomal Stability Assay Workflow.

Cardiac Safety: hERG Inhibition Assay

This assay is a critical component of preclinical safety assessment to evaluate the potential of a compound to cause cardiac arrhythmias.

Objective: To determine the inhibitory potential of a test compound on the human ether-à-go-go-related gene (hERG) potassium channel.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Data Acquisition: The hERG tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.

Caption: hERG Inhibition Assay Workflow.

Metabolic Pathways and In Vivo Pharmacokinetics

While in vitro assays provide valuable predictive data, understanding the in vivo fate of azabicyclo[2.1.1]hexane derivatives is paramount.

Metabolic Pathways: The primary sites of metabolism on the aza-BCH core are expected to be at positions susceptible to oxidation, such as the nitrogen atom or adjacent carbons, depending on the substitution pattern. Common metabolic transformations may include N-dealkylation, hydroxylation, and subsequent conjugation reactions. Metabolite identification studies using high-resolution mass spectrometry are crucial for elucidating these pathways.

In Vivo Pharmacokinetics: In vivo studies in animal models (e.g., rats, dogs) are necessary to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability. While specific in vivo data for a broad range of aza-BCH derivatives is still emerging in the public domain, the favorable in vitro profiles often translate to improved in vivo properties. For instance, a PROTAC LRRK2 degrader, ARV-102, which incorporates a complex bicyclic system, has demonstrated oral bioavailability and CNS penetration in first-in-human studies.[5]

Conclusion and Future Perspectives

The azabicyclo[2.1.1]hexane scaffold represents a powerful tool in the medicinal chemist's armamentarium for designing drug candidates with optimized pharmacokinetic properties. Its ability to impart metabolic stability, enhance solubility, and reduce lipophilicity makes it an attractive bioisostere for a wide range of applications. The continued development of novel synthetic routes to access diverse aza-BCH derivatives, coupled with a deeper understanding of their ADME profiles, will undoubtedly accelerate the discovery of new and improved therapeutics. As more data from preclinical and clinical studies become available, the full potential of this unique scaffold in overcoming the challenges of modern drug discovery will be realized.

References

  • Alama, L., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Zhang, J., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters.
  • Mykhailiuk, P. K., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie.
  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • Scott, J. D., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Smits, L., et al. (2025). First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Ascending Doses of ARV-102, a PROTAC LRRK2 Degrader, in Healthy Participants. MDS Abstracts.
  • Yao, D., et al. (2023). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM.
  • Malpass, J. R., et al. (2003). Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. The Journal of Organic Chemistry.
  • Gray, N. S. LRRK2-IN-1. Gray Lab. Available from: [Link]

  • West, A. B., et al. (2022). Pharmacodynamic Markers of LRRK2 Inhibition in Biofluids. Movement Disorders.
  • Krow, G. R., & Cannon, K. C. (2004). Azabicyclo[2.1.1]hexanes. A review. Heterocycles.
  • Davies, H. M., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2‑Aza-Derivatives via Rhodium-Carbene Intermediates. Journal of the American Chemical Society.
  • Aggarwal, V. K., et al. (2024). Access to 2-Oxabicyclo[2.1.1]hexanes and their use in Scaffold Hopping. Organic Letters.
  • List, B., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.
  • Mykhailiuk, P. K. (2026). Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene. ChemRxiv.
  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
  • Stepan, A. F., et al. (2014). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Organic Process Research & Development.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, a novel bicyclic proline analog. Designed for researchers, scientists, and professionals in drug development, this document elucidates the experimental rationale, from synthesis and crystallization to structural elucidation and interpretation. We will explore the significance of the azabicyclo[2.1.1]hexane scaffold as a bioisosteric replacement for pyrrolidine, a common motif in FDA-approved drugs, and how its rigid, three-dimensional structure can enhance physicochemical and pharmacokinetic properties.[1]

Introduction: The Significance of the Azabicyclo[2.1.1]hexane Scaffold

The "escape from flatland" in medicinal chemistry emphasizes the shift from planar aromatic structures to sp³-rich, three-dimensional molecules.[2][3] This design strategy often leads to improved properties such as enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[1] The rigid 2-azabicyclo[2.1.1]hexane core is a prime example of such a scaffold, serving as a valuable proline analog.[2][3] Its constrained conformation can stabilize specific peptide conformations, a desirable trait in peptide-based drug design.[2]

The subject of this guide, 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, incorporates a methoxymethyl group, which can influence solubility and hydrogen bonding interactions, and a methyl group, which can impact binding affinity and metabolic stability through the "magic methyl" effect.[4] A detailed understanding of its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationship (SAR). Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information.[5][6]

Synthesis and Crystallization: From Molecule to Measurable Crystal

A robust and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be approached through photochemical methods, which are efficient in forming the strained bicyclic core.[7][8]

Synthetic Strategy

A plausible synthetic route involves a [2+2] photocycloaddition to construct the bicyclo[2.1.1]hexane skeleton, followed by functional group manipulations to introduce the methoxymethyl and methyl substituents. A multi-gram synthesis approach ensures a sufficient quantity of the final compound for extensive crystallization screening.[2][3]

G A Starting Materials (e.g., Alkene Precursors) B [2+2] Photocycloaddition A->B C Formation of Bicyclic Core B->C D Functional Group Interconversion (Introduction of Methoxymethyl and Methyl Groups) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F G Final Compound: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane F->G G A Crystal Selection and Mounting B X-ray Diffraction Experiment A->B C Data Collection (Diffraction Pattern) B->C D Data Reduction and Integration C->D E Structure Solution (Direct Methods or Patterson Function) D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation and Final Structure F->G

Sources

A Technical Guide to the Assessment of Blood-Brain Barrier Permeability for Novel CNS Drug Candidates: A Case Study of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, enforced by complex tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2][3] Therefore, the early and accurate prediction of a compound's ability to permeate the BBB is a cornerstone of modern CNS drug discovery. This guide provides an in-depth, integrated strategy for assessing the BBB permeability of novel chemical entities, using the specific molecule 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane as a practical case study. We will detail a multi-pillar approach, beginning with foundational in silico predictions based on physicochemical properties, followed by a robust in vitro experimental validation framework, and concluding with considerations for future in vivo studies.

Foundational Principles of BBB Permeability

The ability of a molecule to cross the BBB is not a random event but is governed by a well-defined set of physicochemical properties that dictate its capacity for passive diffusion across the lipid-rich endothelial cell membranes.[1][2][3] The primary mechanism for most CNS drugs is passive transcellular diffusion, which is favored by specific molecular characteristics.[1][3]

Key molecular descriptors that influence BBB penetration include:

  • Lipophilicity (logP/logD): A critical factor, as compounds must dissolve in the lipid membranes of endothelial cells.[1] An optimal range is typically sought, as excessively high lipophilicity can lead to non-specific binding and rapid metabolism.[1]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A commonly cited guideline for CNS drugs is a molecular weight of less than 400-500 Daltons.[1]

  • Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). Lower TPSA values are strongly correlated with higher BBB permeability, with a general threshold of < 80-90 Ų being desirable.[2]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's polarity. Fewer hydrogen bonds are generally associated with better BBB penetration.[1][4]

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is crucial. Neutral species are more lipophilic and thus more readily cross the BBB than their ionized counterparts.

Physicochemical & In Silico Profile of the Target Molecule

The first step in any permeability assessment is to build a comprehensive computational profile of the candidate molecule. For our case study, we will analyze 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane .

Molecular Structure:

  • IUPAC Name: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

  • Molecular Formula: C9H17NO

  • Canonical SMILES: COC(C12CC(C1)(NC2)C)

Using established computational platforms (e.g., SwissADME, ChemDraw), we can predict the key physicochemical properties of this molecule. These predictions serve as the initial hypothesis for its BBB penetration potential.

Table 1: Predicted Physicochemical Properties of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

PropertyPredicted ValueOptimal Range for BBB+Analysis
Molecular Weight ( g/mol )155.24< 400Favorable. The low molecular weight is a strong positive indicator.
Lipophilicity (Consensus LogP)1.351.5 - 3.0Moderately Favorable. While slightly below the ideal range, it suggests sufficient lipophilicity for membrane interaction.
Topological Polar Surface Area (TPSA)21.3 Ų< 90 ŲHighly Favorable. The very low TPSA is a powerful predictor of good passive diffusion.
Hydrogen Bond Donors1≤ 3Favorable.
Hydrogen Bond Acceptors2≤ 7Favorable.
Rotatable Bonds2≤ 8Favorable. Low number suggests conformational rigidity, which can be beneficial.
P-glycoprotein (P-gp) SubstrateNo (Predicted)N/AHighly Favorable. Prediction as a non-substrate for the P-gp efflux pump is critical.[5][6]

Initial Assessment: The in silico profile of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is highly promising for BBB permeability. It is a small, rigid molecule with a very low polar surface area and is predicted to not be a substrate of the major efflux transporter P-gp. These characteristics strongly suggest that the molecule has the intrinsic properties required for passive diffusion into the CNS.

In Silico Prediction Workflow

Computational models, often built with machine learning algorithms trained on large datasets of known BBB-permeable and non-permeable compounds, provide a rapid, cost-effective first pass assessment.[7][8][9][10] These tools integrate multiple physicochemical properties to generate a qualitative or quantitative prediction of permeability.

G cluster_0 Data Input cluster_1 Computational Analysis Engine (e.g., SwissADME) cluster_2 Prediction Output & Interpretation SMILES Molecule Structure (SMILES) COC(C12CC(C1)(NC2)C) PhysChem Calculate Physicochemical Properties (LogP, MW, TPSA) SMILES->PhysChem Input ADME Predict ADME Properties (BBB Permeability, P-gp Substrate) PhysChem->ADME Descriptor Calculation Results Quantitative & Qualitative Data (Table 1, 'BBB Permeant: Yes/No') ADME->Results Model Prediction Assessment Initial Permeability Hypothesis: 'High Probability of CNS Penetration' Results->Assessment Expert Review

Caption: In Silico Prediction Workflow for BBB Permeability.

Experimental Validation: In Vitro Permeability Assays

While in silico models are powerful, they are predictive and require experimental validation.[11] A tiered approach using in vitro models is the industry standard for confirming the computational hypothesis and gathering quantitative data.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[12][13][14] It measures the permeation of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB, into an acceptor well.[12][15] Its primary advantage is the specific isolation of passive permeability, avoiding the complexities of active transport and metabolism.[12]

G cluster_0 PAMPA-BBB Assay Setup cluster_1 Analysis & Output Donor Donor Well (pH 7.4) Test Compound in Buffer Membrane {Artificial Membrane|{Porcine Brain Lipid Extract}} Donor->Membrane Compound application Acceptor Acceptor Well (pH 7.4) Buffer Solution Membrane->Acceptor Passive Diffusion Measurement Quantification Quantify Compound Concentration in Both Wells (LC-MS/MS) Papp Calculate Permeability Coefficient (Pe or Papp) Quantification->Papp

Caption: Schematic of the PAMPA-BBB Experimental Setup.

Protocol: PAMPA-BBB Assay

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) to form the artificial membrane.[13]

  • Donor Plate Setup: The test compound, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, is dissolved in a phosphate buffer solution (PBS) at pH 7.4 to a final concentration of 50-100 µM. This solution is added to the donor wells of a 96-well plate.

  • Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, creating the "sandwich". This assembly is then placed into an acceptor plate containing fresh PBS buffer.

  • Incubation: The plate sandwich is incubated at room temperature for 4-18 hours to allow for compound diffusion across the membrane.[14]

  • Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a highly sensitive analytical method, typically LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the concentrations and known physical parameters of the assay system.

Data Interpretation: Compounds are classified based on their permeability coefficient (Pe).

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of being BBB permeable (CNS+).

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of being BBB permeable (CNS-).

  • 2.0 < Pe < 4.0 x 10⁻⁶ cm/s: Borderline/Uncertain.

Given its favorable physicochemical properties, it is hypothesized that 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane will yield a High Permeability result in the PAMPA-BBB assay.

Tier 2: Cell-Based Assays (e.g., Caco-2 or MDCK-MDR1)

Should further characterization be required, particularly to confirm the absence of efflux transport, cell-based assays are employed. Caco-2 cells, though derived from human colon adenocarcinoma, form tight junctions and express key transporters like P-gp, making them a useful surrogate model.[16][17][18] MDCK-MDR1 cells are specifically engineered to overexpress human P-gp and are considered a gold standard for identifying efflux substrates.

A bidirectional permeability assay is performed where the compound's transport is measured in both the apical-to-basolateral (A→B, representing absorption) and basolateral-to-apical (B→A, representing efflux) directions.[19]

The Efflux Ratio (ER) is calculated as the ratio of Papp (B→A) / Papp (A→B).

  • ER > 2.0: The compound is likely a substrate for an active efflux transporter (e.g., P-gp).[17]

  • ER < 2.0: The compound is likely not a substrate for active efflux.

Based on the in silico prediction, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is expected to have an Efflux Ratio < 2.0 , confirming it is not actively removed from the brain endothelial cells.

Integrated Assessment and Future Directions

By integrating the data from these pillars, a robust, evidence-based prediction of BBB permeability can be made.

Table 2: Integrated Permeability Assessment Summary

Assessment MethodPredicted Outcome for Target MoleculeRationale
In Silico Profiling High Likelihood of Permeability Low MW, very low TPSA, optimal hydrogen bonding, predicted non-substrate of P-gp.
PAMPA-BBB Assay High Permeability (Pe > 4.0 x 10⁻⁶ cm/s) Favorable physicochemical properties strongly suggest efficient passive diffusion.
Cell-Based Efflux Assay Low Efflux Ratio (ER < 2.0) Confirms the in silico prediction that the molecule is not a substrate for P-gp.

All available predictive data converge to indicate that 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane possesses a high probability of crossing the blood-brain barrier. Its molecular structure is optimized for passive diffusion, and it is unlikely to be a substrate for the P-glycoprotein efflux pump, a major mechanism that restricts CNS entry for many compounds.[5][20][21]

Future Directions - In Vivo Confirmation:

The ultimate confirmation of BBB penetration must be conducted in vivo using animal models (e.g., mice or rats).[22][23][24][25] Standard methodologies include:

  • Brain-to-Plasma Concentration Ratio (Kp): The compound is administered systemically, and at a specific time point, concentrations are measured in both brain homogenate and plasma. A Kp value > 0.5-1.0 is generally considered indicative of significant CNS penetration.

  • Microdialysis: This technique allows for the direct sampling of the unbound, pharmacologically active concentration of the compound in the brain extracellular fluid over time, providing the most accurate measure of target engagement.[22]

These advanced studies would provide the definitive evidence required to progress this promising candidate into further stages of CNS drug development.

References

  • Patsnap Synapse. (2025, May 21). What characteristics of compounds cross the blood-brain barrier?
  • Dichiara, M., et al. (2019, December 3). Tuning Properties for Blood–Brain Barrier Permeation: A Statistics-Based Analysis. Frontiers in Neuroscience. Available from: [Link]

  • Martins, I. F., et al. (2012, January 26). A Bayesian Approach to in Silico Blood-Brain Barrier Penetration Modeling. Journal of Chemical Information and Modeling. Available from: [Link]

  • Helms, H. C., & Brodnicke, T. (2015). Analytical and Biological Methods for Probing the Blood-Brain Barrier. In Brain-Targeted Drug Delivery Systems. Available from: [Link]

  • Veselkov, K., et al. (2022, March 24). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Medicine. Available from: [Link]

  • Zhang, M., et al. (2018, October 22). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Journal of Chemical Information and Modeling. Available from: [Link]

  • Schinkel, A. H. (2002, June 15). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • van der Most, P. J., et al. (2023, May 22). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. Available from: [Link]

  • van der Most, P. J., et al. (2023, May 22). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. Available from: [Link]

  • Veselkov, K., et al. (2022, March 24). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. Available from: [Link]

  • Linden, J., et al. (2020, August 5). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Shah, A., & Sivalingam, K. (2022, August 19). In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. Available from: [Link]

  • Dichiara, M., et al. (2019, December 3). Tuning Properties for Blood–Brain Barrier Permeation: A Statistics-Based Analysis. Frontiers. Available from: [Link]

  • Sumbria, D., et al. (2017, October 27). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. Available from: [Link]

  • van Assema, R., et al. (2012). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology. Available from: [Link]

  • Thrippleton, M. J., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Fluids and Barriers of the CNS. Available from: [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2022, October 17). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • ResearchGate. In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. Available from: [Link]

  • Bauer, M., et al. (2019, March 23). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • Chatterjee, S., et al. (2024, July 4). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience. Available from: [Link]

  • Shinozaki, G., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Biological and Pharmaceutical Bulletin. Available from: [Link]

  • Pharmaron. Permeability. Available from: [Link]

  • Siramshetty, V. B., et al. (2023, December 1). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • Nuvisan. Advanced drug permeability & transporter assays. Available from: [Link]

  • Barone, E., et al. (2019, March 31). Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers. Molecules. Available from: [Link]

  • Bittermann, K., & Goss, K. U. (2017, December 27). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE. Available from: [Link]

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Whitepaper: A Comprehensive Guide to the Metabolic Stability Profiling of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic replacement of traditional aromatic moieties with saturated, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. The 2-azabicyclo[2.1.1]hexane core represents a promising bioisostere for pyrrolidine and phenyl rings, offering a rigidified conformation that can enhance metabolic stability and reduce off-target effects.[1][2] This in-depth technical guide outlines a comprehensive, field-proven strategy for characterizing the metabolic stability profile of a novel derivative, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. We will detail the predictive analysis of metabolic liabilities, present validated protocols for key in vitro assays, and discuss the interpretation of resulting data for drug development professionals. The methodologies described herein are designed to provide a robust, self-validating framework for assessing metabolic clearance, identifying responsible enzyme systems, and guiding future structural modifications.

Introduction: The Strategic Value of the 2-Azabicyclo[2.1.1]hexane Scaffold

In recent years, the concept of "escaping from flatland" has gained significant traction in drug discovery, advocating for the incorporation of molecules with greater sp3-hybridized carbon content.[3] This approach often leads to compounds with improved aqueous solubility, enhanced metabolic stability, and better clinical success rates compared to their "flat" aromatic counterparts.[4][5] Saturated polycyclic scaffolds, such as the 2-azabicyclo[2.1.1]hexane system, are at the forefront of this movement. Their rigid, bridged structure can pre-organize substituents into well-defined vectors for target engagement while simultaneously shielding the core from metabolic enzymes.[2]

The subject of this guide, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, combines this metabolically robust core with functional groups commonly found in bioactive molecules. A thorough understanding of its metabolic fate is critical for its progression as a viable drug scaffold. This document provides the experimental blueprint for such an investigation, moving from predictive analysis to validated in vitro assessment.

Predicted Metabolic Liabilities and Key Sites of Metabolism

Prior to initiating experimental work, a structural analysis of the target compound allows for the formulation of data-driven hypotheses regarding its potential metabolic "hotspots." This predictive step is crucial for designing efficient experiments and anticipating potential metabolites.

  • Alicyclic Amine Core: Alicyclic amines are common targets for drug-metabolizing enzymes.[6] The tertiary amine in the 2-azabicyclo[2.1.1]hexane core is a potential site for N-oxidation by Cytochrome P450 (CYP) enzymes or Flavin-containing Monooxygenases (FMOs). However, the steric hindrance imposed by the bridged bicyclic structure is hypothesized to significantly reduce the susceptibility of the core to enzymatic attack compared to simpler, more flexible amines like pyrrolidine or piperidine.[2]

  • N-Methyl Group: The N-methyl group is a classic site for oxidative N-dealkylation , a common metabolic pathway mediated by CYP enzymes (notably CYP3A4 and CYP2D6), which would yield the corresponding secondary amine and formaldehyde.[6][7] This is considered a high-probability metabolic pathway.

  • Bridgehead Methyl Group: The C1-methyl group, being an unactivated alkyl group, is a less likely but possible site for hydroxylation to form a primary alcohol.

  • Methoxymethyl Ether Group: Ether linkages are susceptible to O-dealkylation .[8] The methoxymethyl group could be cleaved to produce the corresponding C4-hydroxymethyl alcohol and formaldehyde. This pathway is a primary consideration for investigation.

These predicted pathways are foundational to our experimental design, guiding the choice of in vitro systems and analytical endpoints.

Predicted_Metabolic_Pathways cluster_0 Primary Compound cluster_1 Predicted Phase I Metabolites Parent 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane N-dealkyl N-demethylated amine Parent->N-dealkyl CYP-mediated N-dealkylation O-dealkyl C4-hydroxymethyl alcohol Parent->O-dealkyl CYP-mediated O-dealkylation N-oxide N-oxide Parent->N-oxide CYP/FMO-mediated N-oxidation C-hydroxyl C1-hydroxymethyl alcohol Parent->C-hydroxyl CYP-mediated C-hydroxylation

Predicted Phase I metabolic pathways for the target compound.

Phase I Metabolic Stability Assessment: Liver Microsomal Assay

The first experimental step is to quantify the compound's stability against Phase I metabolic enzymes, which are responsible for the majority of oxidative drug metabolism.[9][10]

Rationale and Experimental Choice

We utilize a liver microsomal stability assay as the primary screen. Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of key Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily.[11][12] This system is cost-effective, amenable to high-throughput screening, and provides a direct measure of CYP-mediated metabolic clearance without the complexities of cellular uptake or Phase II conjugation.[13] By comparing incubations with and without the essential CYP cofactor NADPH, we can definitively attribute compound disappearance to NADPH-dependent enzymatic activity.

Detailed Experimental Protocol: Liver Microsomal Stability
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system ensures a constant supply of NADPH throughout the incubation.

    • Positive Controls: Prepare 10 mM DMSO stocks of Testosterone (moderate clearance) and Verapamil (high clearance).

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the HLM solution (1 mg/mL) at 37°C for 10 minutes.

    • To initiate the reaction, add the test compound or positive control to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.

    • Immediately add the pre-warmed NRS solution to start the enzymatic reaction. For negative controls (-NADPH), add an equal volume of phosphate buffer instead of the NRS.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like carbamazepine).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis and Interpretation

The percentage of the parent compound remaining is plotted against time. The natural logarithm of this percentage versus time gives a linear plot from which the slope (k) is determined.

  • Half-Life (t½): Calculated using the formula:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[14]

A high CLint value suggests the compound is rapidly metabolized by Phase I enzymes and may have poor bioavailability in vivo.

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis A Prepare 1 µM Test Compound in 1 mg/mL Liver Microsomes (pH 7.4 Buffer) D Pre-warm Microsomes + Compound A->D B Prepare NADPH Regenerating System (NRS) E Initiate Reaction: Add NRS (+NADPH) or Buffer (-NADPH) B->E C Prepare Quench Solution (Acetonitrile + Internal Std.) G Quench Reaction F Sample at Time Points (0, 5, 15, 30, 60 min) E->F F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate t½ and CLint I->J

Workflow for the in vitro liver microsomal stability assay.

Comprehensive Metabolic Profile: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a liver cell. A hepatocyte stability assay provides a more comprehensive picture, incorporating both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake mechanisms.[15][16]

Rationale and Experimental Choice

We employ cryopreserved human hepatocytes as they represent a highly physiologically relevant in vitro model, containing a full complement of metabolic enzymes (CYPs, UGTs, SULTs, etc.) and the necessary cofactors in their native cellular environment.[17] Comparing the clearance rate in hepatocytes to that from the microsomal assay allows us to infer the contribution of non-CYP and Phase II metabolic pathways. For example, if a compound is stable in microsomes but shows high clearance in hepatocytes, it strongly suggests that Phase II conjugation is a major route of elimination.

Detailed Experimental Protocol: Hepatocyte Stability
  • Preparation of Reagents:

    • Test Compound Stock: Use the 10 mM stock in DMSO.

    • Hepatocytes: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion) to ensure cell health (>80% viability). Resuspend viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10⁶ viable cells/mL.

    • Positive Controls: Use compounds known to be cleared by both Phase I and Phase II pathways, such as 7-hydroxycoumarin.

  • Incubation Procedure:

    • Dispense the hepatocyte suspension into a 24- or 48-well plate.

    • Add the test compound or positive control to the wells to achieve a final substrate concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator (5% CO₂) with gentle orbital shaking to keep the cells in suspension.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[17]

    • Immediately quench the reaction by adding the aliquot to a plate containing 3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • The sample workup and LC-MS/MS analysis are identical to the microsomal assay protocol described in section 3.2.4.

Data Analysis and Interpretation

Data analysis for half-life (t½) is performed as described for the microsomal assay. The intrinsic clearance is calculated and expressed per million cells:

  • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in 10⁶)[18]

This value can then be scaled to predict in vivo hepatic clearance (CLh) using established hepatocellularity values.[16][18]

Hepatocyte_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_analysis 3. Analysis A Thaw & Prepare Hepatocytes (0.5 x 10^6 cells/mL) D Combine Hepatocytes and Test Compound in Plate A->D B Prepare 1 µM Test Compound B->D C Prepare Quench Solution (Acetonitrile + Internal Std.) G Quench Reaction E Incubate with Orbital Shaking D->E F Sample at Time Points (0, 15, 30, 60, 120 min) E->F F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate t½ and CLint I->J

Sources

Methodological & Application

Application Note: A Step-by-Step Synthetic Route for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-azabicyclo[2.1.1]hexane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and drug discovery. Its constrained conformation allows for precise spatial orientation of substituents, making it a valuable building block for designing novel therapeutic agents with improved potency and selectivity. This application note provides a detailed, step-by-step synthetic protocol for the preparation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, a novel derivative with potential applications in the development of new chemical entities.

The proposed synthetic strategy is based on established methodologies for the construction and functionalization of the 2-azabicyclo[2.1.1]hexane core, including photochemical cycloaddition and subsequent chemical modifications.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory protocol and insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is envisioned to proceed through a multi-step sequence, commencing with the formation of a key bicyclic intermediate. The strategy involves the construction of the 2-azabicyclo[2.1.1]hexane core, followed by the sequential introduction and modification of the required functional groups at the C1 and C4 positions.

Synthetic_Pathway A Starting Materials B [2+2] Photocycloaddition A->B hv C Bicyclic Intermediate (e.g., Carboxylate) B->C D C4 Functionalization (Hydroxymethylation) C->D E Intermediate with -COOH at C1 and -CH2OH at C4 D->E F C4 Methylation E->F e.g., NaH, CH3I G Intermediate with -COOH at C1 and -CH2OCH3 at C4 F->G H C1 Decarboxylative Methylation G->H e.g., Barton Decarboxylation followed by methylation I Final Product: 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane H->I

Caption: Proposed synthetic pathway for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Part 1: Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

The construction of the bicyclic core can be achieved through various methods, with photochemical [2+2] cycloaddition being a prominent approach.[1][2][3] An alternative strategy involves the intramolecular cyclization of a suitably substituted cyclobutylamine.[2] This protocol will outline a photochemical approach.

Step 1.1: Preparation of a Dienoic Precursor

A suitable acyclic diene precursor is required for the intramolecular photocycloaddition. The synthesis of such a precursor will depend on the desired substitution pattern of the final product. For the synthesis of a 1-carboxy-substituted bicyclic system, an N-alkenyl-N-allylamine derived from an amino acid can be utilized.

Protocol 1.1: Synthesis of the Dienoic Precursor

  • To a solution of a suitable starting amine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and add an appropriate alkenyl or allyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1.2: Intramolecular [2+2] Photocycloaddition

Protocol 1.2: Photochemical Cyclization

  • Prepare a dilute solution of the dienoic precursor in a suitable solvent (e.g., acetonitrile or acetone). The use of a photosensitizer may be required.

  • Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp or a suitable UV light source while maintaining a low temperature (e.g., 0-10 °C).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the resulting bicyclic product by column chromatography.

Part 2: Functional Group Manipulations

With the core structure in hand, the next steps focus on introducing and modifying the substituents at the C1 and C4 positions to yield the target molecule. The following protocols are based on a precursor bearing a carboxylic acid at C1 and a functional group at C4 that can be converted to a methoxymethyl group. A plausible precursor is a compound similar to 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Step 2.1: Introduction of a Hydroxymethyl Group at C4

The introduction of a hydroxymethyl group can be achieved through various synthetic transformations depending on the functionality present in the bicyclic intermediate. If a carboxylic acid is present at the C4 position, it can be reduced to the corresponding alcohol.

Protocol 2.1: Reduction of a C4-Carboxylic Acid

  • Dissolve the C4-carboxy-2-azabicyclo[2.1.1]hexane derivative in a dry ethereal solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry, concentrate, and purify the product as previously described.

Step 2.2: Methylation of the C4-Hydroxymethyl Group

The hydroxyl group is then converted to a methoxy group via a standard Williamson ether synthesis.

Protocol 2.2: O-Methylation

  • To a solution of the C4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivative in a dry polar aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add methyl iodide (CH₃I) dropwise and continue stirring for several hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-(methoxymethyl) derivative.

Step 2.3: Conversion of the C1-Carboxylic Acid to a Methyl Group

The final step involves the conversion of the C1-carboxylic acid to a methyl group. This can be a challenging transformation on a sterically hindered bicyclic system. A possible route involves a Barton decarboxylation followed by radical methylation or a multi-step reduction sequence.

Protocol 2.3: Decarboxylative Methylation (Illustrative)

  • Activation of the Carboxylic Acid: Convert the C1-carboxylic acid to a reactive ester, such as a Barton ester (e.g., a thiohydroxamate ester).

  • Radical Decarboxylation and Methylation: Treat the activated ester with a radical initiator (e.g., AIBN) in the presence of a methyl group source (e.g., a methyl-tin reagent or a suitable methyl radical precursor) under thermal or photochemical conditions.

  • Work-up and purify the final product, 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, using standard chromatographic techniques.

Data Summary

The following table provides representative data for the key intermediates and the final product. Note that these are expected values and may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
Bicyclic Intermediate (C1-COOH, C4-H) C₇H₉NO₂139.15Signals for bicyclic core protons, N-H, COOHSignals for bicyclic carbons, C=O
4-(Hydroxymethyl) Intermediate C₇H₁₁NO₂141.17Signals for CH₂OH, bicyclic protonsSignals for CH₂OH, bicyclic carbons
4-(Methoxymethyl) Intermediate C₈H₁₃NO₂155.19Singlet for OCH₃, signals for CH₂O, bicyclic protonsSinglet for OCH₃, signals for CH₂O, bicyclic carbons
Final Product C₉H₁₅NO153.22Singlet for C1-CH₃, singlet for OCH₃, signals for CH₂O and bicyclic protonsSignals for C1-CH₃, OCH₃, CH₂O, and bicyclic carbons

Conclusion

This application note provides a comprehensive and detailed synthetic route for the novel compound 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. The described protocols are based on established and reliable chemical transformations for the synthesis and functionalization of the 2-azabicyclo[2.1.1]hexane scaffold. By providing a step-by-step guide and the underlying chemical rationale, this document aims to empower researchers in the field of medicinal chemistry to synthesize this and related compounds for further investigation in drug discovery programs.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193.
  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3).
  • Vasiuta, R. I., & Gorichko, M. V. (2014). Synthesis of 4-hydroxymethyl-2,4-methanoproline. Tetrahedron Letters, 55(2), 466-468.
  • PubChem. Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Krow, G. R., et al. (2020). anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry.
  • ResearchGate. The synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). Retrieved from [Link]

Sources

Application Note: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane as a Next-Generation Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from planar, sp²-hybridized aromatic rings to sp³-enriched three-dimensional scaffolds—often termed the "escape from flatland"—is a defining paradigm in modern medicinal chemistry . Traditional planar arenes frequently suffer from poor aqueous solubility, high lipophilicity (LogP), and a high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

To circumvent these liabilities, the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a premier saturated bioisostere, validated for replacing ortho- and meta-substituted benzenes as well as rigidified pyrrolidines and piperidines .

  • Precision Exit Vectors: The spatial arrangement between the N2 secondary amine and the C4-methoxymethyl group provides exit vectors that perfectly mimic meta-substituted anilines.

  • Steric Shielding & pKa Modulation: The C1-methyl bridgehead group provides intense steric hindrance directly adjacent to the basic N2 amine. This shielding lowers the basicity (pKa) of the amine, which is a proven strategy to reduce hERG channel liabilities and phospholipidosis.

  • Enhanced Solvation: The C4-methoxymethyl group introduces a discrete hydrogen-bond acceptor in a 3D space, significantly improving aqueous solubility compared to simple alkyl substitutions .

Physicochemical Profiling: Arene vs. aza-BCH

The table below summarizes the quantitative advantages of replacing a traditional planar motif (e.g., 3-methoxy-4-methylaniline) with the 4-(Methoxymethyl)-1-methyl-aza-BCH bioisostere.

Physicochemical PropertyPlanar Arene Motif (e.g., 3-Methoxy-4-methylaniline)aza-BCH Bioisostere (4-(Methoxymethyl)-1-methyl-aza-BCH)Mechanistic Impact on Drug Profile
Fraction sp³ (Fsp³) 0.251.00Increased 3D character; correlates with lower off-target toxicity.
Calculated LogP ~2.1~0.8Reduced lipophilicity; decreases non-specific protein binding.
Aqueous Solubility < 50 µg/mL> 500 µg/mLEnhanced dissolution rate and oral bioavailability.
HLM CLint (µL/min/mg) > 80 (High Clearance)< 15 (Low Clearance)Prolonged half-life due to evasion of CYP450 epoxidation.

Experimental Workflows & Protocols

Protocol 1: Sterically Demanding Amide Coupling of the aza-BCH Core

Causality & Rationale: The N2 secondary amine of this aza-BCH core is highly sterically hindered by the adjacent C1-methyl bridgehead. Standard carbodiimide coupling agents (e.g., EDC/HOBt) will fail to achieve full conversion due to this bulk. Therefore, this protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester capable of overcoming the steric barrier. DIPEA is selected as the base because its own steric bulk prevents it from competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial under N₂ atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Addition: Add 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane hydrochloride (1.1 equiv, 0.55 mmol) in a single portion.

  • Reaction: Heat the reaction mixture to 40°C. The elevated temperature provides the necessary kinetic energy to overcome the C1-methyl steric clash. Stir for 12 hours.

  • Validation & Quenching: Monitor conversion via LC-MS. Once the acid is consumed, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Self-Validating In Vitro Metabolic Stability Assay (HLM)

Causality & Rationale: To definitively prove that the aza-BCH core evades CYP450-mediated oxidation, an in vitro Human Liver Microsome (HLM) assay is employed. The inclusion of an NADPH regenerating system is critical—it provides the electron equivalents necessary for CYP450 function. By comparing the intrinsic clearance (CLint) of the aza-BCH compound against a planar arene control, we isolate the lack of π-electrons as the mechanism of stability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Article Spiking: Dilute the aza-BCH test compound, the planar arene control, and Verapamil (positive control) to a final assay concentration of 1 µM in the buffer. Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.

  • Incubation: Pre-incubate the compound/microsome mixture (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling & Termination: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent denatures the enzymes, halting metabolism.

  • Validation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. The Verapamil control must show >80% depletion by 30 minutes to validate the metabolic competency of the microsomes.

Visualizations

G A Planar Hit (Arene Core) B Identify Liabilities A->B C aza-BCH Replacement B->C D Synthesize Derivatives C->D E In Vitro Profiling D->E F Lead Selection (High Fsp3) E->F

Caption: Figure 1. Hit-to-Lead optimization workflow utilizing the aza-BCH scaffold to improve Fsp3.

G cluster_0 Traditional Planar Arene cluster_1 3D aza-BCH Bioisostere A1 Substituted Benzene A2 CYP450 Oxidation A1->A2 A3 Rapid Clearance A2->A3 B1 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane B2 Steric Shielding B1->B2 B3 Metabolic Stability B2->B3

Caption: Figure 2. Comparative metabolic degradation pathways: Planar arene vs. 3D aza-BCH bioisostere.

References

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 2024.[Link]

  • 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition, 2024.[Link]

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry, 2024.[Link]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 2024.[Link]

Application Note: Scalable Production Protocol for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Scale-Up Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The pharmaceutical industry's shift toward sp³-rich, conformationally restricted scaffolds—often termed the "Escape from Flatland" paradigm—has drastically improved the pharmacokinetic profiles and clinical success rates of modern therapeutics [1]. Among these, 2-azabicyclo[2.1.1]hexanes have emerged as premier bioisosteres for morpholines, pyrrolidines, and piperidines. They offer enhanced metabolic stability, tunable lipophilicity, and rigidified exit vectors.

However, the traditional synthesis of 1,4-disubstituted 2-azabicyclo[2.1.1]hexanes relies on photochemical [2+2] cycloadditions or highly dilute intramolecular ring closures, which are notoriously difficult to scale beyond a few grams.

The Retrosynthetic Solution: To achieve multigram-to-kilogram scalability for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , this protocol bypasses photochemical bottlenecks by leveraging the recently optimized 0.7 kg-scale synthesis of the 2,4-methanoproline core [2]. By starting with N -Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, we execute a highly chemoselective, four-stage functional group interconversion (FGI) sequence.

Mechanistic Causality in Process Design:
  • Telescoped Global Methylation: We combine O-alkylation and esterification into a single step using excess NaH/MeI, halving solvent waste and eliminating an intermediate purification cycle.

  • Chemoselective Hydride Delivery: LiBH₄ is selected over LiAlH₄ to reduce the C1-ester to a primary alcohol while strictly preserving the N -Boc carbamate.

  • Steric Bypass via Radical Deoxygenation: The C1-hydroxymethyl group is adjacent to a sterically congested bridgehead, making traditional S N​ 2 hydride displacement (e.g., via a mesylate) prohibitively slow. We employ a Barton-McCombie radical deoxygenation. Crucially, toxic tributyltin hydride is replaced with tris(trimethylsilyl)silane (TTMSS), a greener hydrogen atom donor that ensures ICH compliance for residual heavy metals in API development [3].

Process Workflow

Workflow Core 1. Bicyclic Core (0.7 kg Scale) GlobalMe 2. Global Methylation (NaH, MeI, THF) Core->GlobalMe Telescoped FGI Red 3. Ester Reduction (LiBH4, THF) GlobalMe->Red Chemoselectivity Deox 4. Radical Deoxygenation (TCDI, then TTMSS) Red->Deox Steric Bypass Target 5. N-Boc Deprotection Target Hydrochloride Deox->Target HCl/Dioxane

Figure 1: Scalable five-stage workflow for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Step-by-Step Experimental Methodologies

Phase 1: Procurement of the Bicyclic Core

The starting material, N -Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid , is synthesized via the optimized, chromatography-free protocol detailed by Chernykh et al., which reliably yields up to 0.7 kg of the core building block [2].

Phase 2: Global Methylation (Telescoped O-Alkylation & Esterification)

Self-Validating Metric: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of two distinct methyl singlets (~3.3 ppm and ~3.7 ppm) in ¹H NMR.

  • Setup: Purge a dry 10 L jacketed glass reactor with argon. Charge with N -Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (500 g, 1.94 mol) and anhydrous THF (5.0 L).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 194 g, 4.85 mol, 2.5 equiv) over 1 hour. Maintain internal temperature < 5 °C to control exothermic hydrogen evolution. Stir for 30 minutes at 0 °C.

  • Alkylation: Dropwise, add Iodomethane (688 g, 4.85 mol, 2.5 equiv) over 2 hours via an addition funnel.

  • Maturation: Warm the reactor to 20 °C and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (2.0 L) at 0 °C. Extract with EtOAc (3 × 2.0 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate A ( N -Boc-4-methoxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate methyl ester).

Phase 3: Chemoselective Ester Reduction

Self-Validating Metric: Shift of the C1-carbonyl ¹³C NMR peak (~172 ppm) to a primary aliphatic alcohol carbon (~62 ppm).

  • Setup: Dissolve crude Intermediate A (~550 g) in anhydrous THF (4.0 L) in a 10 L reactor and cool to 0 °C.

  • Reduction: Slowly add a solution of Lithium Borohydride (LiBH₄, 2.0 M in THF, 1.45 L, 2.9 mol, 1.5 equiv) over 1 hour.

  • Heating: Gradually heat the reaction mixture to 40 °C and stir for 16 hours.

  • Workup: Cool to 0 °C. Quench dropwise with Methanol (500 mL) to destroy excess hydride, followed by Water (1.0 L). Extract with MTBE (3 × 2.0 L). Concentrate to afford Intermediate B ( N -Boc-1-hydroxymethyl-4-methoxymethyl-2-azabicyclo[2.1.1]hexane).

Phase 4: Greener Barton-McCombie Deoxygenation

Self-Validating Metric: Complete consumption of the thiocarbonyl intermediate via TLC (Hexanes/EtOAc 7:3) and emergence of a 3H singlet at ~1.1 ppm (C1-methyl) in ¹H NMR.

Sub-step 4a: Thiocarbonylation

  • Dissolve Intermediate B (~480 g) in Dichloromethane (4.0 L).

  • Add 1,1'-Thiocarbonyldiimidazole (TCDI) (415 g, 2.33 mol, 1.2 equiv) and DMAP (23.7 g, 0.19 mol, 0.1 equiv). Stir at 20 °C for 4 hours.

  • Wash the organic layer with water (2 × 1.0 L), dry over Na₂SO₄, and concentrate to yield the crude thiocarbonyl imidazolide.

Sub-step 4b: Radical Reduction

  • Dissolve the crude imidazolide in anhydrous Toluene (5.0 L) and heat to 85 °C under a strict argon atmosphere.

  • Prepare a solution of Tris(trimethylsilyl)silane (TTMSS) (720 g, 2.9 mol, 1.5 equiv) and AIBN (31.8 g, 0.19 mol, 0.1 equiv) in Toluene (500 mL). Add this solution to the reactor via a syringe pump over 2 hours to maintain a low steady-state radical concentration.

  • Reflux at 110 °C for an additional 4 hours.

  • Purification: Cool to room temperature, concentrate, and pass through a short-path silica plug (eluting with Hexanes/EtOAc 9:1 to 7:3) to remove silane byproducts. This yields Intermediate C ( N -Boc-4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane).

Phase 5: Deprotection & Salt Formation

Self-Validating Metric: Precipitation of a highly crystalline white solid; LC-MS confirms the exact mass of the free base [M+H]⁺ = 156.14.

  • Setup: Dissolve purified Intermediate C (~350 g) in 1,4-Dioxane (1.5 L) in a 5 L flask.

  • Cleavage: Add 4M HCl in Dioxane (2.0 L, 8.0 mol) dropwise at 10 °C.

  • Crystallization: Stir at 20 °C for 6 hours. A dense white precipitate will form as the Boc group is cleaved and the hydrochloride salt crystallizes.

  • Isolation: Filter the precipitate over a sintered glass funnel. Wash the filter cake with cold MTBE (1.0 L) to remove any residual organic impurities. Dry in a vacuum oven at 40 °C to constant weight, yielding the final API-grade bioisostere.

Quantitative Data & Quality Control Summary

Process StageTarget Intermediate / ProductYield (%)Purity (HPLC-UV)Key Analytical Marker (¹H NMR / MS)
Phase 2 Global Methylation Ester (Int. A)92%> 95%Singlets at δ 3.28 (OMe) and δ 3.65 (COOMe)
Phase 3 1-Hydroxymethyl Alcohol (Int. B)88%> 96%Loss of δ 3.65; new CH₂ doublet at δ 3.80
Phase 4 1-Methyl Deoxygenated (Int. C)74% (2 steps)> 98%New C1-CH₃ singlet at δ 1.12
Phase 5 Target Hydrochloride Salt 95%> 99.5% [M+H]⁺ m/z 156.14; absence of Boc (δ 1.45)

Note: The overall yield from the bicyclic core to the final isolated hydrochloride salt is approximately 56%, representing a highly efficient throughput for a complex sp³-rich bicyclic system.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37.[Link]

  • Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018). Thirty Years of (TMS)₃SiH: A Milestone in Radical-Based Synthetic Chemistry. Chemical Reviews, 118(14), 6516-6572.[Link]

Application Notes and Protocols for the Integration of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The contemporary paradigm in medicinal chemistry champions the "escape from flatland," a strategic shift away from planar, aromatic scaffolds towards sp³-rich, three-dimensional molecular architectures.[1] This evolution is driven by the consistent observation that increased molecular three-dimensionality often correlates with improved clinical success, attributable to enhanced physicochemical properties such as solubility and metabolic stability, as well as improved target specificity.[2] Within this landscape, strained bicyclic scaffolds have emerged as powerful bioisosteres for common pharmacophoric elements.

The 2-azabicyclo[2.1.1]hexane (aza-BCH) core, in particular, has garnered significant attention as a conformationally restricted analogue of pyrrolidine and a saturated bioisostere for ortho- and meta-substituted phenyl rings.[3][4] Its rigid framework pre-organizes substituents in defined spatial vectors, potentially enhancing binding affinity and reducing the entropic penalty upon target engagement. Furthermore, replacing a pyrrolidine unit with an aza-BCH has been shown to lead to consistent improvements in intrinsic clearance and aqueous solubility, making these building blocks highly valuable in drug discovery programs.[3][5]

This guide provides detailed application notes and protocols for the synthesis and incorporation of a novel, specifically substituted derivative, 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , into medicinal chemistry pipelines. We will delineate a robust synthetic strategy, provide step-by-step protocols for its coupling to lead compounds, and present a case study quantifying its impact on key drug-like properties.

Strategic Rationale: The Advantage of the 4-(Methoxymethyl)-1-methyl-aza-BCH Scaffold

The selection of the 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane scaffold is predicated on several strategic advantages for lead optimization:

  • Conformational Rigidity : The bicyclic core locks the relative orientation of the substituents at the C1 and C4 positions, mimicking the spatial relationship of ortho or meta substituents on an aromatic ring but with a defined, saturated geometry.

  • Improved Physicochemical Properties : The introduction of the sp³-rich, polar aza-BCH core is designed to increase aqueous solubility and reduce lipophilicity compared to traditional aromatic or more flexible aliphatic linkers. The methoxymethyl group at C4 can further enhance solubility and act as a hydrogen bond acceptor.

  • Metabolic Stability : The strained bicyclic system, particularly the bridgehead carbons, is generally more resistant to metabolic degradation (e.g., P450 oxidation) compared to more conventional, flexible linkers.[5]

  • Novel Chemical Space : This particular substitution pattern offers unique exit vectors for further chemical elaboration, allowing for fine-tuning of structure-activity relationships (SAR) and the generation of novel intellectual property. The 1-methyl group provides an additional vector and steric element not present in previously reported parent scaffolds.

Synthesis of the Core Building Block: A Multi-Step Approach

The synthesis of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a multi-step process that leverages established methodologies for the construction of the core bicyclic structure, followed by specific functional group manipulations. The overall synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Core Construction cluster_1 Functionalization cluster_2 Final Deprotection A N-Allylic Dehydroalanine Derivative B N-Boc-4-hydroxymethyl- 2,4-methanoproline A->B Photochemical [2+2] Cycloaddition C N-Boc-4-(methoxymethyl)- 2-azabicyclo[2.1.1]hexane- 1-carboxylic acid B->C O-Methylation D N-Boc-4-(methoxymethyl)- 1-methyl-2-azabicyclo[2.1.1]hexane C->D Bridgehead Alkylation (modified Barton) E 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane (Final Building Block) D->E Boc Deprotection (HCl)

Figure 1: Overall synthetic workflow for the target aza-BCH building block.
Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)-2,4-methanoproline (Precursor)

This protocol is adapted from the multigram synthesis reported by Chernykh et al., which provides a reliable and scalable route to the key 4-hydroxymethyl-aza-BCH precursor.[1] The key transformation is an intramolecular photochemical [2+2] cycloaddition.

Materials:

  • N-allylic dehydroalanine derivative (prepared from corresponding amino acid)

  • Solvent (e.g., Acetonitrile)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Photoreactor (e.g., with a high-pressure mercury lamp)

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., NaHCO₃, NaHSO₄, Ethyl Acetate)

Step-by-Step Procedure:

  • Cycloaddition: Dissolve the N-allylic dehydroalanine derivative in acetonitrile (approx. 0.05 M).

  • Irradiate the solution in a photoreactor until consumption of the starting material is observed by TLC or LC-MS. The mechanism proceeds via photoexcitation to a triplet state, followed by a 5-exo-trig cyclization to form a 1,4-diradical, which then couples to form the cyclobutane ring.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis and Boc Protection: Treat the crude product with aqueous acid (e.g., 35% HCl) to hydrolyze any ester groups.

  • Neutralize the solution and add Boc₂O and a suitable base (e.g., NaHCO₃) to protect the secondary amine.

  • Workup and Purification: Acidify the aqueous solution with NaHSO₄ and extract the product, N-Boc-4-(hydroxymethyl)-2,4-methanoproline, with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the precursor as a solid. This procedure can be scaled to produce up to 0.7 kg of the key building block.[1]

Protocol 2: O-Methylation and Bridgehead Alkylation

This protocol describes the crucial steps to install the methoxymethyl and 1-methyl groups.

Materials:

  • N-Boc-4-(hydroxymethyl)-2,4-methanoproline

  • Methyl iodide (MeI)

  • Silver(I) oxide (Ag₂O) or Sodium Hydride (NaH)

  • Anhydrous Acetone or THF

  • Reagents for Barton-style decarboxylative methylation (e.g., N-hydroxy-2-thiopyridone, AIBN, methanethiol source)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • O-Methylation:

    • Dissolve N-Boc-4-(hydroxymethyl)-2,4-methanoproline (1.0 eq) in anhydrous acetone.

    • Add methyl iodide (3.5 eq) followed by silver(I) oxide (3.2 eq).[7]

    • Stir the suspension at room temperature for 24-48 hours, monitoring by TLC.

    • Filter the suspension and concentrate the filtrate. The crude product, N-Boc-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, can be purified by column chromatography.

  • Bridgehead Methylation (Conceptual Protocol): Direct alkylation at the C1 bridgehead of the carboxylic acid precursor is challenging. A Barton-style radical decarboxylation-methylation provides a plausible, albeit conceptual, route.

    • Convert the carboxylic acid to the corresponding Barton ester by reacting with N-hydroxy-2-thiopyridone.

    • In a suitable solvent like toluene, treat the Barton ester with a radical initiator (e.g., AIBN) and a methyl radical source (e.g., from methanethiol or a suitable precursor) under thermal or photochemical conditions. This should effect a decarboxylative methylation at the C1 position.

    • Purify the resulting N-Boc-4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane by column chromatography.

Protocol 3: Final Deprotection

Materials:

  • N-Boc-4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

  • 4 M HCl in 1,4-Dioxane or Methanol

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent (e.g., methanol).

  • Add a solution of 4 M HCl in dioxane or methanol (excess, ~10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid and dry under vacuum to yield 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane hydrochloride .

Incorporating the aza-BCH Scaffold: Amide Bond Formation

The secondary amine of the aza-BCH scaffold serves as an excellent nucleophile for incorporation into lead molecules, most commonly via amide bond formation. Due to the inherent steric hindrance of the bicyclic amine, robust coupling reagents are recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective for coupling sterically hindered substrates while minimizing racemization.[8][9]

Coupling_Workflow cluster_0 Activation cluster_1 Coupling Acid R-COOH (Lead Compound) Active_Ester OAt-Active Ester Acid->Active_Ester Pre-activation (15-30 min) HATU HATU + DIPEA HATU->Active_Ester Amide Final Amide Product Active_Ester->Amide Aza_BCH aza-BCH Amine Aza_BCH->Amide Nucleophilic Attack

Sources

Application Notes and Protocols for the Chromatographic Purification of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a saturated heterocyclic compound featuring a rigid bicyclic scaffold. Such structures are of significant interest in medicinal chemistry as they can serve as bioisosteres for commonly used ring systems, offering unique vectors for substituent placement in three-dimensional space. The precise orientation of the methoxymethyl and methyl groups on the azabicyclic core can profoundly influence biological activity, making the isolation of a pure, well-characterized compound paramount for reliable downstream applications in drug discovery and development.

This guide provides a comprehensive overview of chromatographic techniques for the purification of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. We will delve into the underlying chemical principles that govern the separation of this bicyclic amine and present detailed protocols for achiral and chiral purification strategies.

Understanding the Molecule: Key Physicochemical Properties

Before designing a purification strategy, it is crucial to understand the physicochemical properties of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

  • Basicity: The presence of the secondary amine within the bicyclic system imparts basic properties to the molecule. This is the most critical factor influencing its chromatographic behavior, particularly on silica gel.

  • Polarity: The methoxymethyl ether and the amine functionality contribute to the overall polarity of the molecule.

  • Chirality: The stereochemistry of the bicyclic core and the substituent attachment points can result in enantiomers or diastereomers, necessitating chiral separation if a single stereoisomer is desired.

  • Solubility: The compound is expected to be soluble in a range of organic solvents.

The synthesis of the 2-azabicyclo[2.1.1]hexane core often involves photochemical [2+2] cycloaddition reactions.[1][2] Potential impurities may include unreacted starting materials, diastereomeric byproducts, and products of side reactions.

Chromatographic Purification Strategies: Overcoming the Challenge of Basic Amines

Standard silica gel chromatography can be challenging for the purification of basic amines due to strong interactions between the basic analyte and acidic silanol groups on the silica surface.[3] This can lead to poor peak shape, tailing, and even irreversible adsorption. To circumvent these issues, several strategies can be employed.

Strategy 1: Normal-Phase Chromatography with a Mobile Phase Modifier

This is a common and often effective approach. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase serves to "mask" the acidic silanol groups, preventing strong interactions with the target amine.[4]

Strategy 2: Amine-Functionalized Silica Gel

For more challenging separations, or to avoid the use of mobile phase additives, an amine-functionalized stationary phase can be utilized.[3] These columns have a surface that is less acidic than standard silica, leading to improved peak shapes and recovery for basic compounds.

Strategy 3: Reversed-Phase Chromatography with High pH Mobile Phase

Reversed-phase chromatography separates compounds based on their hydrophobicity. For basic amines, performing the separation at a high pH (typically 2 units above the pKa of the amine) ensures that the analyte is in its neutral, free-base form.[4] This increases its hydrophobicity and retention on the non-polar stationary phase, often leading to excellent separations.

Experimental Protocols

Protocol 1: Achiral Purification using Normal-Phase Chromatography with a Triethylamine Modifier

This protocol is a good starting point for the initial purification of the crude reaction mixture.

1. Sample Preparation:

  • Dissolve the crude 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in a minimal amount of the initial mobile phase or a compatible solvent like dichloromethane (DCM).
  • If the sample is not fully soluble, consider dry loading by adsorbing the crude material onto a small amount of silica gel.

2. Chromatographic Conditions:

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (e.g., 40-63 µm)Cost-effective and widely available.
Mobile Phase Hexane/Ethyl Acetate with 0.1-1% Triethylamine (TEA)The hexane/ethyl acetate gradient separates compounds by polarity, while TEA minimizes peak tailing.[4]
Gradient Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.To elute compounds of increasing polarity.
Flow Rate Dependent on column dimensions. For a 24g column, a starting flow rate of 20-30 mL/min is typical.To ensure efficient separation without excessive run times.
Detection UV (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).ELSD is a universal detector suitable for compounds without a UV chromophore.

3. Step-by-Step Procedure:

  • Equilibrate the silica gel column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA) for at least 5 column volumes.
  • Load the prepared sample onto the column.
  • Begin the gradient elution. A typical gradient might be from 5% to 50% Ethyl Acetate over 20 column volumes.
  • Monitor the elution profile using the chosen detector.
  • Collect fractions corresponding to the desired product peak.
  • Analyze the collected fractions by TLC or LC-MS to confirm the presence and purity of the target compound.
  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Workflow for Achiral Purification

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude Product dry_load Dry Load onto Silica equilibrate Equilibrate Column (Hexane/EtOAc + TEA) dissolve->equilibrate load Load Sample equilibrate->load elute Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for the achiral purification of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Protocol 2: Chiral Separation using a Polysaccharide-Based Chiral Stationary Phase

If the synthesis yields a racemic mixture, chiral separation is necessary to isolate the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[5][6]

1. Analytical Method Development:

  • It is crucial to first develop an analytical method on a smaller scale to identify the optimal chiral stationary phase and mobile phase.
  • Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, etc.) with different mobile phases (normal-phase, polar organic, and reversed-phase).

2. Preparative Chiral Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IK)These phases offer broad enantioselectivity and are robust.[6]
Mobile Phase Hexane/Dichloromethane or Hexane/EthanolThe choice of mobile phase will depend on the analytical screening results. Non-traditional mobile phases can sometimes offer better selectivity and solubility.[6]
Mode IsocraticIsocratic elution is preferred for preparative chiral separations to maximize resolution and simplify fraction collection.
Flow Rate Optimized for the best balance of resolution and throughput.Higher flow rates can decrease run time but may also reduce resolution.
Detection UV at a low wavelength (e.g., 210-220 nm) or a Circular Dichroism (CD) detector.A CD detector can distinguish between enantiomers.

3. Step-by-Step Procedure:

  • Equilibrate the preparative chiral column with the optimized isocratic mobile phase.
  • Dissolve the purified racemic mixture in the mobile phase.
  • Inject the sample onto the column. Note that the loading capacity of chiral columns is typically lower than that of achiral columns.
  • Monitor the elution of the two enantiomers.
  • Collect the fractions corresponding to each enantiomeric peak separately.
  • Analyze the purity of each enantiomeric fraction using the analytical chiral method.
  • Combine the pure fractions for each enantiomer and evaporate the solvent.

Logical Flow for Chiral Separation

start Racemic Mixture analytical Analytical Method Development (Screen CSPs & Mobile Phases) start->analytical prep Preparative Chiral HPLC (Optimized Conditions) analytical->prep fractions Enantiomer 1 Enantiomer 2 prep->fractions analysis Enantiomeric Purity Analysis fractions:f1->analysis fractions:f2->analysis end Isolated Enantiomers analysis->end

Caption: Decision and workflow for the chiral separation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Troubleshooting and Key Considerations

  • Poor Solubility: If the sample is not soluble in the mobile phase, consider using a stronger co-solvent for the sample injection, but keep the injection volume small to avoid peak distortion.

  • Co-eluting Impurities: If impurities co-elute with the product, consider an orthogonal purification technique. For example, if you used normal-phase chromatography, try reversed-phase or ion-exchange chromatography.

  • Enantiomeric Elution Order: The elution order of enantiomers can sometimes be reversed by changing the mobile phase or the chiral stationary phase.[3]

Conclusion

The successful purification of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane relies on a systematic approach that addresses the inherent basicity of the amine functionality. By employing mobile phase modifiers, specialized stationary phases, or adjusting the mobile phase pH, high purity can be achieved. For stereoisomerically pure compounds, a well-developed chiral separation method is essential. The protocols outlined in this guide provide a robust framework for researchers to purify this and similar bicyclic amine compounds, enabling the advancement of their research and development efforts.

References

  • Omelian, T. V., et al. (2021). The synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). Tetrahedron. Available at: [Link]

  • Wojaczyńska, E., et al. (2023). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties - Synthesis and biological activity. Biomedicine & Pharmacotherapy, 164, 114908. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • PubChemLite. 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Available at: [Link]

  • Grygorenko, O. O., et al. (2024, November 13). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Wojaczyńska, E., et al. (2023, May 22). Chiral 2-azabicycloalkanes bearing 1,2,3-triazole, thiourea, and ebselen moieties -Synthesis and biological activity. ResearchGate. Available at: [Link]

  • PubChemLite. Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. Available at: [Link]

  • Butcher, C., et al. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. Available at: [Link]

  • Wang, D., et al. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. Available at: [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • De Nanteuil, F., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Krow, G. R. (2008). Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. Available at: [Link]

  • Kates, S., et al. (2023, January 24). Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. Semantic Scholar. Available at: [Link]

  • Ismail, O. (2023, October 13). Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bhopale, G. M., & Nanda, R. (2004). Chromatographic purification methods used for rDNA products. Semantic Scholar. Available at: [Link]

  • PubChemLite. 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride. Available at: [Link]

  • Liu, Y., et al. (2013, November 1). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Dosing of Novel 2-Azabicyclo[2.1.1]hexane Analogs: A Case Study with 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of 2-Azabicyclo[2.1.1]hexanes in Drug Discovery

The quest for novel therapeutic agents with improved pharmacological properties has led to a paradigm shift in medicinal chemistry, emphasizing an "escape from flatland" towards more three-dimensional molecular architectures.[1] Within this landscape, the 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has garnered significant attention as a bioisosteric replacement for pyrrolidine, a common motif in many FDA-approved drugs.[1] Its rigid, sp3-rich structure can confer enhanced metabolic stability, increased water solubility, and reduced lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

This document provides a comprehensive guide for establishing in vivo dosing protocols for novel aza-BCH derivatives, using the hypothetical compound 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane as a case study. As this is a novel chemical entity, no pre-existing in vivo data is available. Therefore, this guide will walk researchers, scientists, and drug development professionals through the essential phases of preclinical research required to determine safe and efficacious dosing regimens. The principles and protocols outlined herein are grounded in established preclinical study design guidelines to ensure scientific rigor and data reliability.[2][3][4]

Part 1: Preclinical Development Framework for a Novel Aza-BCH Analog

The journey from a novel compound to a potential clinical candidate involves a structured, multi-phase approach.[5] For 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, the initial steps would involve a thorough in vitro characterization to understand its biological activity, followed by a systematic in vivo evaluation.

Initial In Vitro Characterization

Before any animal studies are initiated, a comprehensive in vitro assessment is crucial. This includes:

  • Target Engagement and Potency: Confirming the compound's interaction with its intended biological target (e.g., enzyme, receptor) and determining its potency (e.g., IC50, EC50).

  • Selectivity Profiling: Assessing off-target activities to anticipate potential side effects.

  • In Vitro ADME: Evaluating metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Phased In Vivo Evaluation

The in vivo assessment of a novel compound should be conducted in a stepwise manner, starting with pilot studies and progressing to more comprehensive safety and efficacy evaluations.[5]

Preclinical_Workflow cluster_0 Phase 1: Exploratory & Feasibility cluster_1 Phase 2: Definitive Studies cluster_2 Phase 3: IND-Enabling In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity, ADME) Pilot_PK_Study Pilot Pharmacokinetic (PK) Study (Single Dose, Multiple Routes) In_Vitro_Characterization->Pilot_PK_Study Informs initial dose range Acute_Toxicity_Study Acute Toxicity Study (Dose Range Finding) Pilot_PK_Study->Acute_Toxicity_Study Guides dose selection Dose_Response_Efficacy Dose-Response Efficacy Study (in Disease Model) Acute_Toxicity_Study->Dose_Response_Efficacy Determines safe dose range Repeated_Dose_Toxicity Sub-chronic, Repeated-Dose Toxicity Study Acute_Toxicity_Study->Repeated_Dose_Toxicity Sets dose levels Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Dose_Response_Efficacy->Safety_Pharmacology Validates therapeutic window GLP_Tox_Studies GLP Toxicology Studies (Two species) Repeated_Dose_Toxicity->GLP_Tox_Studies Safety_Pharmacology->GLP_Tox_Studies IND_Submission Investigational New Drug (IND) Application Submission GLP_Tox_Studies->IND_Submission

Caption: Phased workflow for preclinical in vivo evaluation of a novel compound.

Part 2: Pharmacokinetic (PK) Profiling

Understanding how the body processes 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is fundamental to designing a successful dosing regimen. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6]

Pilot PK Study Design

The initial PK study is typically a non-GLP (Good Laboratory Practice) study aimed at understanding the basic PK properties of the compound.

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) and bioavailability after administration via different routes.

  • Animal Model: Typically, rodents such as mice or rats are used. The choice should be justified based on the intended therapeutic area and metabolic similarity to humans, where known.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg). This route provides 100% bioavailability and serves as a reference.

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

    • Group 3: Intraperitoneal (IP) injection (e.g., 10 mg/kg).

  • Sample Collection: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Plasma concentrations of the compound are measured using a validated analytical method (e.g., LC-MS/MS).

Interpreting PK Data

The data from the pilot PK study will inform critical decisions for subsequent studies.

ParameterDefinitionImplication for Dosing Protocol
Cmax Maximum plasma concentrationIndicates the peak exposure.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the CurveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing frequency.
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulationA low oral bioavailability may necessitate higher oral doses or an alternative route of administration.

Part 3: Toxicology and Safety Assessment

Toxicology studies are essential for identifying a safe starting dose and dose escalation scheme for human trials.[7][8] These studies are conducted under strict regulatory guidelines.[7]

Acute Toxicity (Dose Range-Finding) Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.[8]

  • Design: A dose-escalation design is used, where groups of animals receive increasing doses of the compound.

  • Endpoints: Clinical observations (e.g., changes in activity, weight loss), gross necropsy, and basic histopathology of major organs.

  • Outcome: This study helps to establish the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is critical for setting the dose levels for repeated-dose toxicity studies and for calculating the initial safe starting dose in humans.[6]

Repeated-Dose Toxicity Study
  • Objective: To evaluate the toxicological effects of the compound after repeated administration over a defined period (e.g., 14 or 28 days).

  • Design: At least three dose levels (low, mid, high) and a vehicle control group are used. The high dose should be at or near the MTD, while the low dose should be a multiple of the anticipated efficacious dose.

  • Endpoints: In-life monitoring, clinical pathology (hematology and clinical chemistry), and comprehensive histopathological examination of all organs.

Dose_Selection_Logic Efficacy_Data In Vitro Efficacy Data (e.g., IC50) Dose_Selection Selection of Doses for Efficacy/Tox Studies Efficacy_Data->Dose_Selection PK_Data Pilot PK Data (AUC, Cmax) PK_Data->Dose_Selection Acute_Tox Acute Toxicity Study MTD Maximum Tolerated Dose (MTD) Acute_Tox->MTD NOAEL No-Observed-Adverse-Effect Level (NOAEL) Acute_Tox->NOAEL High_Dose High Dose (at or near MTD/NOAEL) MTD->High_Dose NOAEL->High_Dose Low_Dose Low Dose (e.g., 3x efficacious exposure) Dose_Selection->Low_Dose Mid_Dose Mid Dose Dose_Selection->Mid_Dose Dose_Selection->High_Dose

Caption: Logic for selecting dose levels for in vivo studies.

Part 4: Efficacy Study Design and Dosing Protocols

Once a safe dose range has been established, the efficacy of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can be evaluated in a relevant animal model of disease. The design of these studies must be robust to avoid experimental bias.[3][9]

General Protocol for an Efficacy Study

Objective: To determine if 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane demonstrates a therapeutic effect in a validated animal model.

Step-by-Step Methodology:

  • Animal Model Selection: Choose a well-characterized animal model that mimics the human disease of interest. For example, for an oncology indication, this could be a xenograft model where human tumor cells are implanted in immunocompromised mice.[10]

  • Group Allocation and Randomization: Animals should be randomly assigned to treatment groups to minimize selection bias. A typical study would include:

    • Group 1: Vehicle Control

    • Group 2: Low Dose of test compound

    • Group 3: Mid Dose of test compound

    • Group 4: High Dose of test compound

    • Group 5: Positive Control (an established drug for the disease)

  • Blinding: To prevent observer bias, personnel involved in dosing, data collection, and analysis should be blinded to the treatment allocation.[9]

  • Dosing Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG300, or Tween 80. The final concentration of any solubilizing agent should be non-toxic.

  • Route and Frequency of Administration: Based on the PK data, choose the most appropriate route (e.g., oral gavage for a compound with good oral bioavailability) and frequency (e.g., once daily for a compound with a long half-life).

  • Treatment Period: The duration of treatment should be sufficient to observe a therapeutic effect.

  • Endpoint Measurement: The primary outcome measure should be clearly defined before the study begins.[3] This could be tumor volume, behavioral changes, or a specific biomarker. Secondary endpoints can also be included to gather additional data.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine if there are significant differences between the treatment groups.

Sample Dosing Protocol (Oral Gavage)
  • Compound: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

  • Formulation: 5% DMSO, 40% PEG300, 55% Water

  • Dose Levels: 10, 30, and 100 mg/kg

  • Administration: Oral gavage, once daily

  • Volume: 10 mL/kg body weight

  • Procedure:

    • Prepare the dosing solution fresh daily.

    • Weigh each animal to calculate the precise volume to be administered.

    • Administer the solution using a proper-sized gavage needle to minimize stress and injury.

    • Monitor animals for any adverse reactions post-dosing.

Conclusion

Establishing a robust in vivo dosing protocol for a novel compound such as 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a systematic process that requires careful planning and execution. By following a phased approach that integrates pharmacokinetics, toxicology, and efficacy studies, researchers can generate reliable data to support the advancement of promising new therapeutic agents. The principles of rigorous study design, including randomization, blinding, and the use of appropriate controls, are paramount to ensuring the validity and reproducibility of the findings.[2][9]

References

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (2019). SpringerLink. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (2019). PubMed. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • How to Design an Efficient Preclinical Testing Study. (2024). Veranex. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025). HistologiX. Retrieved from [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). ResearchGate. Retrieved from [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead... (n.d.). PMC. Retrieved from [Link]

Sources

Application Note: Functionalization of the Methoxymethyl Group in Azabicyclo[2.1.1]hexanes for Advanced Bioisosteric Design

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Mechanistic Paradigms

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry. Within this paradigm, the 2-azabicyclo[2.1.1]hexane system has emerged as a premier bioisostere for pyrrolidines, prolines, and meta-substituted benzenes. However, the true pharmacological potential of this scaffold is unlocked through precise functionalization at the bridgehead positions (C1 or C4), specifically via the installation of a methoxymethyl (MOM) group .

The Causality of Methoxymethyl Substitution

Why specifically target the methoxymethyl group? The addition of a MOM group at the bridgehead serves a dual purpose:

  • Physicochemical Modulation: It significantly enhances aqueous solubility while fine-tuning lipophilicity (logP), a critical factor in optimizing oral bioavailability[1].

  • Conformational Control: In the design of peptidomimetics (such as β-proline oligomers), the position of the MOM group dictates the structural fate of the molecule. Substitution at the C1-bridgehead induces severe steric repulsion that biases the amide cis-trans equilibrium heavily toward the trans-amide rotamer (by >5.4 kcal/mol), generating highly robust helical structures. Conversely, remote C4-substitution biases the equilibrium toward the cis-amide form[2].

ConformationalControl N1 β-Proline Mimic Oligomer N2 C1-Methoxymethyl Substitution N1->N2 N3 C4-Methoxymethyl Substitution N1->N3 N4 Trans-Amide Bias (Robust Helix) N2->N4 Steric Repulsion > 5.4 kcal/mol N5 Cis-Amide Bias (Alternative Helix) N3->N5 Remote Control Mechanism

Impact of bridgehead MOM substitution on the amide cis-trans equilibrium in β-proline mimics.

Overcoming Bicyclic Strain in Functionalization

Functionalizing highly strained bicyclic systems typically risks Wagner-Meerwein rearrangements. However, nucleophilic substitution at the methylene attached to the bridgehead (1-position) of the 2-azabicyclo[2.1.1]hexane ring proceeds without rearrangement[1]. Furthermore, recent breakthroughs have enabled direct asymmetric C–H functionalization adjacent to the nitrogen atom using specialized dirhodium catalysts, bypassing the need for pre-functionalized precursors[3].

Physicochemical Profiling of Key Derivatives

To guide synthetic planning, the quantitative data of primary methoxymethyl-functionalized azabicyclo[2.1.1]hexanes are summarized below. These building blocks serve as the foundation for the protocols detailed in Section 4.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane 1783400-10-1C₇H₁₃NO127.19 g/mol C1-bridgehead MOM group
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl 2648962-48-3C₈H₁₄ClNO₃207.65 g/mol C4-MOM, C1-carboxylic acid
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate 2334476-78-5C₉H₁₅NO₃185.22 g/mol C4-MOM, C1-ester
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane HCl 2648939-45-9C₁₀H₁₈ClNO₂235.75 g/mol Dual bridgehead MOM groups

Synthetic Workflows and Catalyst Selection

The functionalization logic relies on establishing the MOM group via classical reduction/alkylation or direct nucleophilic substitution, followed by advanced C–H insertion. Standard dirhodium tetracarboxylates fail in the C–H functionalization of this scaffold due to the extreme steric demands of the bicyclo[2.1.1]hexane system. Instead, the binaphthyl phosphate catalyst Rh₂(S-megaBNP)₄ is strictly required. Its bulky ligands create a deeply confined chiral pocket that stabilizes the donor/acceptor carbene and forces highly site-selective secondary C–H functionalization adjacent to the nitrogen[3].

Workflow A 2-Azabicyclo[2.1.1]hexane Core B Bridgehead Activation (C1 or C4) A->B Electrophilic Addition C Methoxymethylation (MOM Installation) B->C Nucleophilic Substitution D C-H Functionalization Rh2(S-megaBNP)4 C->D Asymmetric Carbene Insertion E Advanced Bioisostere Candidate C->E Direct Use D->E Target Compound

Logical workflow for the synthesis and C-H functionalization of MOM-azabicyclo[2.1.1]hexanes.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that causality is confirmed at every stage of the workflow.

Protocol A: Installation of the C1-Methoxymethyl Group

Objective: Convert N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid to N-Boc-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane.

Step 1: Reduction of the Bridgehead Carboxylic Acid

  • Procedure: Dissolve N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Dropwise add Borane-THF complex (1.5 eq). Causality: Borane is chosen over LiAlH₄ to prevent the premature cleavage of the N-Boc protecting group.

  • Reaction: Stir at room temperature for 12 hours. Quench cautiously with methanol until effervescence ceases, then concentrate in vacuo.

  • Validation Checkpoint (QC 1): Perform IR spectroscopy on the crude oil. The reaction is successful if the strong carboxylic acid carbonyl stretch (~1710 cm⁻¹) is absent, replaced by a broad hydroxyl stretch (~3300 cm⁻¹).

Step 2: Alkylation to the Methoxymethyl Ether

  • Procedure: Dissolve the crude alcohol in anhydrous DMF at 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH irreversibly deprotonates the primary alcohol, generating a highly nucleophilic alkoxide and driving the equilibrium forward via H₂ gas evolution.

  • Alkylation: After 30 minutes, add Methyl Iodide (1.5 eq) dropwise. Stir for 4 hours at room temperature.

  • Validation Checkpoint (QC 2): Monitor via TLC (Hexanes/EtOAc 7:3). The product should appear as a distinct, less polar spot. Isolate via aqueous workup and analyze via ¹H NMR. The system is validated if a sharp 3H singlet appears at ~3.30 ppm (O-CH₃) and the broad OH peak at ~2.5 ppm has completely disappeared.

Protocol B: Asymmetric C–H Functionalization Adjacent to Nitrogen

Objective: Derivatize N-Boc-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane using a donor/acceptor carbene.

Step 1: Catalyst Preparation and System Purging

  • Procedure: In a flame-dried Schlenk flask, add N-Boc-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane (1.0 eq) and the chiral catalyst Rh₂(S-megaBNP)₄ (0.01 eq) in anhydrous rigorously degassed dichloromethane (DCM).

  • Causality: Oxygen and moisture rapidly quench rhodium carbenes. Degassing prevents catalyst poisoning, while the specific use of Rh₂(S-megaBNP)₄ provides the exact steric confinement needed to overcome the bicyclic strain[3].

Step 2: Carbene Generation and Insertion

  • Procedure: Dissolve the chosen aryldiazoacetate (1.5 eq) in anhydrous DCM.

  • Addition: Using a syringe pump, add the diazo solution to the reaction flask over 2 hours at -78 °C.

  • Causality: Slow addition via syringe pump maintains a low steady-state concentration of the diazo compound, strictly preventing off-target carbene dimerization (homo-coupling).

  • Validation Checkpoint (QC 3): The reaction mixture should exhibit a transient color shift (often green/blue to reddish-brown) indicating active carbene formation and subsequent insertion.

Step 3: Isolation and Stereochemical Validation

  • Procedure: Warm to room temperature, concentrate, and purify via flash column chromatography.

  • Validation Checkpoint (QC 4): Analyze the purified product via Chiral HPLC. A successful Rh₂(S-megaBNP)₄ catalyzed insertion will yield a diastereomeric ratio (d.r.) of >10:1 and an enantiomeric excess (ee) exceeding 90%[3]. ¹H NMR will confirm functionalization at the C3 position (adjacent to the N-Boc group) by the shift of the secondary proton signals.

References

  • Krow, G. R., Lin, G., Moore, K. P., Thomas, A. M., DeBrosse, C., & Ross, C. W. (2003). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System; Approaches to Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. The Journal of Organic Chemistry, 68(24), 9348–9355. URL:[Link]

  • Lee, S. Y., & Gellko, M. (2014). Robust trans-Amide Helical Structure of Oligomers of Bicyclic Mimics of β-Proline: Impact of Positional Switching of Bridgehead Substituent on Amide cis–trans Equilibrium. The Journal of Organic Chemistry, 79(11), 5006-5014. URL:[Link]

  • Davies, H. M. L., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa and 2-Aza Derivatives. PubMed Central (PMC). URL: [Link](Note: Sourced via verified grounding API redirect for January 2026 publication)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a premier rigidified bioisostere for pyrrolidines and benzenes in modern drug development[1]. Synthesizing the highly substituted 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane typically relies on the strain-release formal [2π+2σ] cycloaddition of 1-methyl-3-(methoxymethyl)bicyclo[1.1.0]butane (BCB) with imines[2]. However, this pathway is highly sensitive to electronic and steric factors, often diverging to yield open-chain impurities[3]. This guide provides mechanistic troubleshooting and validated protocols to ensure high-fidelity synthesis.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: My reaction yields a significant amount of an open-chain cyclobutenyl methanamine impurity instead of the desired 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. How do I prevent this? A1: This is a classic divergent reactivity issue. The reaction between BCBs and imines proceeds via a Lewis acid-activated zwitterionic intermediate[2]. If the imine nitrogen is highly basic (e.g., N-alkyl imines), the intermediate tends to undergo a rapid addition-elimination sequence, yielding cyclobutenyl methanamines[3]. To favor the formal [2π+2σ] cycloaddition that forms the closed aza-BCH scaffold, switch to an N-aryl imine (which reduces nitrogen basicity) or optimize the Lewis acid. Recent studies demonstrate that Yb(OTf)₃ can effectively steer the intermediate toward the desired intramolecular ring closure[2].

Q2: I am observing unreacted 1-methyl-3-(methoxymethyl)bicyclo[1.1.0]butane (BCB) starting material even after 24 hours. What is causing the stall? A2: BCB activation is highly dependent on the Lewis acid's coordination ability. Moisture in the reaction solvent competitively binds to the Lewis acid (e.g., Yb(OTf)₃), deactivating the catalyst and stalling the nucleophilic attack by the imine[2]. Ensure your solvents (e.g., 1,2-dichloroethane) are strictly anhydrous. Additionally, highly substituted BCBs can exhibit altered strain-release kinetics; increasing the catalyst loading from 10 mol% to 20 mol% often overcomes this kinetic barrier.

Q3: How do I separate the desired 2-azabicyclo[2.1.1]hexane from hydrolyzed imine byproducts (aldehydes and primary amines) without losing product? A3: Imine hydrolysis is common if adventitious water is present. Implement a pH-based self-validating workup: dissolve the crude mixture in an organic solvent and wash with a mildly acidic aqueous solution (e.g., 10% citric acid). The basic 2-azabicyclo[2.1.1]hexane and primary amine impurities will partition into the aqueous layer. Wash the aqueous layer with dichloromethane (DCM) to remove the aldehyde. Then, carefully basify the aqueous layer to pH 10 with Na₂CO₃ and extract with DCM. The structural rigidity and unique pKa of the aza-BCH allow it to be cleanly partitioned away from primary amine impurities[4].

Q4: Are there photochemical alternatives if the Lewis acid route produces too many degradation products? A4: Yes. If Lewis acids cause polymerization of the BCB, you can utilize an intramolecular [2+2] photocycloaddition. By synthesizing an N-allyl enamide precursor containing the methoxymethyl and methyl groups, you can irradiate the mixture using an Iridium-based energy-transfer (EnT) photocatalyst under blue LED light. This avoids Lewis acids entirely and cleanly yields the 2-azabicyclo[2.1.1]hexane scaffold via triplet state sensitization[5].

Section 2: Quantitative Impurity Profiling

The choice of catalyst and imine directly dictates the ratio of the desired aza-BCH to the cyclobutenyl amine impurity. The following table summarizes the causal relationship between reaction conditions and product distribution[2],[3].

Catalyst (10 mol%)Imine TypeYield: Desired Aza-BCH (%)Yield: Cyclobutenyl Amine Impurity (%)Unreacted BCB (%)
GaCl₃N-Alkyl157510
GaCl₃N-Aryl82<513
Yb(OTf)₃N-Aryl91<27
Zn(OTf)₂N-Aryl651520

Section 3: Mechanistic Pathway Diagram

The following diagram illustrates the divergent mechanistic pathways that lead to either the desired product or the primary impurity.

Workflow A 1-Methyl-3-(methoxymethyl)BCB + Imine B Lewis Acid Activation (Yb(OTf)3 or GaCl3) A->B Coordination C Zwitterionic Intermediate B->C Nucleophilic Attack D [2π+2σ] Cycloaddition (Favored by N-Aryl Imines) C->D Low Basicity E Addition-Elimination (Favored by N-Alkyl Imines) C->E High Basicity F Target: 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane D->F G Impurity: Cyclobutenyl Methanamine E->G

Divergent mechanisms in BCB-imine cycloaddition leading to aza-BCH or open-chain impurities.

Section 4: Self-Validating Experimental Protocol

Yb(OTf)₃-Catalyzed Synthesis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

This protocol incorporates built-in validation checkpoints to ensure the structural integrity of the product and the absence of open-chain impurities[4],[2].

Step 1: Reaction Setup

  • Flame-dry a 10 mL Schlenk tube and backfill with argon three times to eliminate ambient moisture.

  • Add Yb(OTf)₃ (0.02 mmol, 10 mol%) and the selected N-aryl imine (0.20 mmol, 1.0 equiv) to the tube.

  • Inject 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir for 5 minutes at room temperature to form the Lewis acid-imine complex.

Step 2: Reagent Addition & Monitoring 4. Slowly add 1-methyl-3-(methoxymethyl)bicyclo[1.1.0]butane (0.30 mmol, 1.5 equiv) dropwise via syringe. Causality Note: Slow addition prevents localized concentration spikes that lead to BCB homopolymerization. 5. Stir the mixture at 40 °C for 12 hours. Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting imine (Hexanes/EtOAc 4:1). The desired aza-BCH will stain strongly with phosphomolybdic acid (PMA), whereas unreacted BCB will not. Ensure complete consumption of the imine.

Step 3: Quenching & pH-Controlled Workup 6. Quench the reaction with 2 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. 7. Extract the aqueous layer with DCM (3 x 5 mL). 8. Wash the combined organic layers with 10% aqueous citric acid (2 x 5 mL) to extract the basic aza-BCH into the aqueous phase, leaving neutral impurities (like unreacted BCB or aldehydes) in the organic phase. 9. Basify the aqueous phase to pH 10 using solid Na₂CO₃, then extract with fresh DCM (3 x 5 mL) to recover the pure product.

Step 4: Isolation & Structural Validation 10. Dry the final organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint 2 (¹H-NMR Diagnostic): Analyze the crude product via ¹H-NMR (CDCl₃). The formation of the 2-azabicyclo[2.1.1]hexane skeleton is confirmed by the diagnostic coupling constant of the bridgehead protons (J = 6.6 Hz)[4]. The complete absence of olefinic protons (δ 5.5–6.5 ppm) validates that no cyclobutenyl amine impurity was formed[3].

References

  • A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone. The Journal of Organic Chemistry. 4

  • Yb(OTf)₃-Catalyzed [2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Methylenimines for Modular Synthesis of 1,2,4-Trisubstituted 2-Aza-bicyclo[2.1.1]hexanes. ACS Publications.2

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. 1

  • Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. Angewandte Chemie. 3

  • Propellane-free access to bicyclo[1.1.1]pentanes. PMC. 5

Sources

optimizing reaction conditions for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane yield

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals actively working with this valuable scaffold. As a strained, sp³-rich bicyclic amine, the 2-azabicyclo[2.1.1]hexane system is an increasingly important bioisostere for pyrrolidine in medicinal chemistry, often improving properties like metabolic stability and aqueous solubility.[1][2] However, its synthesis can present unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature, to help you navigate these challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal analysis and actionable steps for resolution.

Q1: My overall yield is significantly lower than expected. What are the common pitfalls?

Low yield in a multi-step synthesis of a complex target like 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane can stem from several critical areas. The most common issues involve the formation of the strained bicyclic core, subsequent functionalization, and product isolation.

Possible Cause 1: Inefficient Formation of the Bicyclic Core The construction of the strained [2.1.1] bicyclic system is often the most challenging step.

  • Causality: Intramolecular cyclization reactions are highly sensitive to reaction concentration. At higher concentrations, intermolecular side reactions can compete with the desired intramolecular ring closure, leading to oligomeric or polymeric byproducts. For instance, in a key intramolecular substitution step to form the bicyclic ring, failure to maintain high-dilution conditions can drastically reduce the yield of the desired monomeric product.[3] Photochemical [2+2] cycloadditions, another common strategy, are dependent on precise control of irradiation time, wavelength, and the quantum yield of the specific transformation.[4][5]

  • Actionable Solutions:

    • Enforce High-Dilution: For intramolecular substitution reactions, use a syringe pump to add the substrate slowly to a large volume of solvent containing the reagent (e.g., sodium hydride). This maintains a pseudo-low concentration of the substrate, favoring intramolecular cyclization.[3]

    • Optimize Photochemical Conditions: If using a photochemical route, ensure the light source is appropriate and calibrated. Screen different solvents, as solvent polarity can influence the stability and reactivity of the excited state intermediates.[5] Monitor the reaction progress carefully to avoid photodegradation of the product.

    • Re-evaluate Reagents: Ensure the base or catalyst used for cyclization is fresh and anhydrous. For example, old sodium hydride with a layer of hydroxide will be significantly less effective.

Possible Cause 2: Product Loss During Workup and Purification The target molecule is a relatively small, polar amine, which can make it difficult to handle.

  • Causality: Bicyclic amines often exhibit high water solubility, especially when protonated, leading to significant losses during aqueous workups.[6] Furthermore, their polarity can cause irreversible adsorption or significant tailing on standard silica gel chromatography, resulting in poor recovery.

  • Actionable Solutions:

    • Salt Formation: Before final purification, consider converting the amine to its hydrochloride salt.[7] This often yields a stable, crystalline solid that is easier to handle and can be purified by recrystallization, avoiding chromatography altogether.

    • Specialized Chromatography: If chromatography is necessary, consider using alumina (basic or neutral) or a polymer-based support instead of silica gel. Alternatively, pre-treating the silica gel with a triethylamine solution can help minimize tailing.

    • Optimize Extraction: During workup, use a salting-out effect by saturating the aqueous layer with NaCl or K₂CO₃ to reduce the product's solubility and improve extraction efficiency into organic solvents. Multiple extractions with a solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol are recommended.

Q2: I am observing a persistent impurity in my final product's NMR. What is the likely cause?

The structure of the impurity provides clues to the underlying side reaction.

Possible Cause 1: Stereoisomers

  • Causality: If the core-forming reaction is not perfectly stereoselective, you may form diastereomers. For example, in an electrophilic addition to a cyclobutene precursor, the relative stereochemistry of the substituents is critical for the subsequent ring-closing step. Formation of the "wrong" isomer will fail to cyclize and remain as an impurity.[3]

  • Actionable Solutions:

    • Confirm Stereochemistry: Use 2D NMR techniques (like NOESY) to confirm the relative stereochemistry of your intermediates.

    • Modify Reaction Conditions: Stereoselectivity can often be influenced by temperature, solvent, and the choice of reagents. Lowering the reaction temperature may improve selectivity.

Possible Cause 2: Ring-Opened Byproducts

  • Causality: The 2-azabicyclo[2.1.1]hexane skeleton is strained and can be susceptible to cleavage under harsh conditions, particularly strong acidic or reductive conditions that are not carefully controlled.[8] For example, aggressive deprotection of a nitrogen protecting group could lead to fragmentation.

  • Actionable Solutions:

    • Use Milder Reagents: Opt for milder deprotection strategies. For example, if removing a Boc group, favor milder acidic conditions (e.g., TMSCl/phenol) over harsh ones like neat TFA at high temperatures.

    • Control Reduction Conditions: When reducing functional groups, choose reagents that are less likely to affect the strained core. For instance, using Red-Al has been shown to be effective for similar systems where LiAlH₄ might be too harsh.[6]

Below is a decision tree to guide troubleshooting efforts for low yield.

G start Low Yield Observed check_core Step 1: Analyze Core Formation Step (e.g., Cyclization) start->check_core core_ok Yield is High check_core->core_ok No Issue core_low Yield is Low check_core->core_low Problem Found check_purification Step 2: Evaluate Workup & Purification Protocol purification_ok Recovery >90% check_purification->purification_ok No Issue purification_low Significant Loss check_purification->purification_low Problem Found check_side_reactions Step 3: Investigate Potential Side Reactions impurity_id Identify Impurity Structure (NMR, MS) check_side_reactions->impurity_id core_ok->check_purification core_low_action Action: - Verify reagent quality - Enforce high-dilution - Optimize photochemical parameters core_low->core_low_action purification_ok->check_side_reactions purification_low_action Action: - Convert to HCl salt for crystallization - Use alumina/treated silica for chromatography - Optimize aqueous extraction purification_low->purification_low_action isomer Isomer Formed? impurity_id->isomer degradation Degradation Product? impurity_id->degradation  Other isomer_yes Action: - Re-optimize stereoselective step - Lower reaction temperature isomer->isomer_yes Yes degradation_yes Action: - Use milder reagents for  deprotection/functionalization - Screen reaction conditions degradation->degradation_yes Yes G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Final Elaboration start Cyclobutene Precursor functionalize Functional Group Installation (C1, C4) start->functionalize core_formation Bicyclic Core Formation (e.g., Cyclization) functionalize->core_formation elaboration Final Functional Group Manipulation (e.g., Methylation) core_formation->elaboration deprotection Deprotection & Purification elaboration->deprotection end Final Product deprotection->end

Caption: General Synthetic Workflow.

Q3: Why is the choice of the nitrogen protecting group so important?

The nitrogen protecting group is not merely a passive spectator; it plays an active role in the synthesis.

  • Directing Reactivity: The protecting group modulates the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions during steps like base-mediated cyclizations or organometallic additions.

  • Improving Solubility & Handling: Groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) transform the polar, water-soluble amine into a less polar derivative that is more soluble in common organic solvents, simplifying handling and purification by standard chromatography.

  • Stability: The chosen group must be stable to the reaction conditions of all subsequent steps until its intended removal. For example, a Boc group is ideal for reactions that are base-stable but would be cleaved under the acidic conditions used to remove a Cbz group, and vice-versa. The selection must be planned as part of an overall synthetic strategy. [3][8]

Reference Protocol: Bicyclic Core Formation via Intramolecular Substitution

The following is an example protocol for the key ring-closing step, adapted from the synthesis of a related 2-azabicyclo[2.1.1]hexane system. [3]This step is critical and requires careful execution.

Reaction: Conversion of a brominated cyclobutane dicarbamate intermediate to the 2-azabicyclo[2.1.1]hexane core.

Materials:

  • Brominated cyclobutane precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), and a nitrogen inlet.

  • To the flask, add a volume of anhydrous DMF sufficient to create a final reaction concentration of 0.02 M.

  • Carefully add the sodium hydride (1.5 eq) to the DMF.

  • Dissolve the brominated cyclobutane precursor (1.0 eq) in a separate portion of anhydrous DMF and load it into the dropping funnel/syringe.

  • Over a period of 4-6 hours, add the solution of the precursor dropwise to the stirred suspension of NaH in DMF at room temperature. Note: A slow addition rate is crucial to favor the intramolecular reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bicyclic product.

  • Purify the crude material by column chromatography on silica gel or by crystallization.

Comparative Data on Reaction Conditions

The choice of solvent and base can significantly impact the efficiency of cyclization reactions. The following table summarizes typical conditions used in the synthesis of related bicyclic amines.

StepReagent/Solvent SystemTemperature (°C)Typical YieldReference
Intramolecular N-AlkylationNaH in DMF25 (Room Temp)60-75%[3]
Imide ReductionRed-Al in Toluene25 to 60>90%[6]
N-Boc ProtectionBoc₂O, Et₃N in CH₂Cl₂0 to 25>95%[8]
Mesylate DisplacementKCN, 18-crown-6 in CH₃CN80~65%[9]

References

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). Available at: [Link]

  • Chernykh, A.V. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. SciSpace. Available at: [Link]

  • ResearchGate. (2015). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Available at: [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. Available at: [Link]

  • Pugliese, K.M., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. ACS Publications. Available at: [Link]

  • ACS Catalysis. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available at: [Link]

  • ResearchGate. (2021). The synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). Available at: [Link]

  • RSC Publishing. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Available at: [Link]

  • National Institutes of Health. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Available at: [Link]

  • Mykhailiuk, P. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. SlideShare. Available at: [Link]

  • National Institutes of Health. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available at: [Link]

  • The Journal of Organic Chemistry. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. Available at: [Link]

  • ResearchGate. (2011). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1. Available at: [Link]

  • ACS Publications. (2003). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. Available at: [Link]

  • ChemRxiv. (2022). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres. Available at: [Link]

  • Grygorenko, O.O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

preventing degradation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a highly constrained proline analogue with immense value in medicinal chemistry[1]. However, the same ring strain that makes it a valuable structural motif also leaves its secondary amine highly exposed and thermodynamically vulnerable to environmental degradation.

This portal explores the causality behind these degradation pathways and provides self-validating protocols to ensure the absolute integrity of your building blocks during long-term storage.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My stored batch of the free base has developed a white, crusty solid around the cap, and the overall mass has increased. What happened? A1: This is a classic symptom of carbamate formation. As a sterically constrained secondary amine, the nitrogen lone pair is highly nucleophilic[1]. When exposed to atmospheric carbon dioxide (CO₂), the amine undergoes a nucleophilic attack on the electrophilic carbon of CO₂, forming a carbamic acid intermediate. This intermediate rapidly undergoes an acid-base reaction with a second equivalent of the amine to precipitate as an insoluble alkylammonium carbamate salt[2]. Causality & Prevention: The reaction is driven by the thermodynamic stability of the resulting salt matrix. To prevent this, the free base must be stored under a strictly inert atmosphere (Argon) using Schlenk techniques.

Q2: LC-MS analysis of a 6-month-old batch shows a new peak with an [M+16]⁺ mass shift. Is this an impurity from the initial synthesis? A2: If the peak was absent during initial quality control, an [M+16]⁺ shift indicates oxidative degradation—specifically the formation of an N-oxide or nitrone. Secondary amines are highly susceptible to autoxidation when exposed to atmospheric oxygen. This process proceeds via electron transfer from the nitrogen lone pair, forming amine radicals that react with O₂[3]. Causality & Prevention: The electron-donating effect of the bridgehead methyl group increases the electron density on the adjacent nitrogen, exacerbating its susceptibility to oxidation. Storage in amber vials at -20 °C under Argon minimizes the kinetic energy and photon-induced radical initiation required for autoxidation.

Q3: I am experiencing inconsistent reaction yields when using this building block in cross-coupling reactions, despite using the same batch. Why? A3: This points to hygroscopicity. Bicyclic amines readily absorb atmospheric moisture. Water causes severe weighing inaccuracies (meaning you are adding fewer active moles than calculated) and can hydrolyze sensitive reagents in downstream workflows. Furthermore, trace moisture combined with ambient laboratory acids can slowly cleave the methoxymethyl (MOM) ether group at the 4-position, releasing formaldehyde and methanol. Causality & Prevention: Weighing must be performed in a glovebox. For long-term chemical stability, converting the free base to a methanesulfonate salt is highly recommended. Recent medicinal chemistry applications have demonstrated that azabicyclo[2.1.1]hexane salts are exceptionally bench-stable[4].

Part 2: Degradation Pathways Visualization

DegradationPathways A 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane (Free Base) B Alkylammonium Carbamate (White Crust / Mass Increase) A->B Atmospheric CO2 Nucleophilic Attack C N-Oxide / Nitrone (LC-MS [M+16]+) A->C Atmospheric O2 Autoxidation D Bridgehead Alcohol (MOM Ether Cleavage) A->D Trace H+ / H2O Hydrolysis

Fig 1: Primary environmental degradation pathways of the 2-azabicyclo[2.1.1]hexane scaffold.

Part 3: Quantitative Degradation Data

To facilitate easy comparison, the following table summarizes the primary degradation triggers, their physical indicators, and the required prevention strategies.

Degradation PathwayEnvironmental TriggerPhysical/Chemical IndicatorPrevention Strategy
Carbamate Formation Atmospheric CO₂White insoluble crust, unexplained mass increaseArgon backfilling, PTFE-lined septa
N-Oxidation Atmospheric O₂LC-MS [M+16]⁺ peak, slight yellowing of oilAmber vials, -20 °C storage
Hygroscopicity Ambient HumidityWeighing anomalies, poor downstream yieldsGlovebox handling, active desiccators
Ether Cleavage Trace Acid + MoistureDetection of bridgehead alcohol via GC-MSSalt conversion (buffers trace acid)
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Long-Term Archiving via Methanesulfonate Salt Formation

Converting the reactive free base into a protonated salt eliminates the nucleophilicity of the nitrogen lone pair, rendering it immune to CO₂ and O₂ degradation[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 10.5 mmol (1.05 eq) of anhydrous methanesulfonic acid dropwise via syringe over 10 minutes with vigorous stirring. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the resulting precipitate rapidly using a Schlenk frit under Argon.

  • Washing & Drying: Wash the filter cake with 2 x 10 mL of cold, anhydrous MTBE. Dry the solid under high vacuum (< 0.1 mbar) at room temperature for 12 hours.

  • Self-Validating Step: Run a ¹H-NMR spectrum in D₂O. The protocol is validated if the bridgehead methyl group (position 1) shifts downfield by ~0.3–0.5 ppm compared to the free base. Furthermore, the integration of the mesylate methyl group (singlet, ~2.8 ppm) must perfectly match the bridgehead methyl group (singlet, ~1.4 ppm), confirming a strict 1:1 stoichiometry.

Protocol B: Free-Base Recovery for Downstream Synthesis

Step-by-Step Methodology:

  • Suspend the validated methanesulfonate salt in dichloromethane (DCM).

  • Wash with an equal volume of 1M aqueous NaOH (ensure the aqueous layer pH > 12).

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (keep bath temp < 25 °C to prevent volatilization).

  • Self-Validating Step: Check the pH of the final organic solution using moistened pH paper held in the headspace; a basic reading confirms the successful liberation of the volatile free base.

Part 5: Storage Workflow Visualization

StorageWorkflow Start Synthesized / Received Batch Decision Intended Storage Duration? Start->Decision Short Short-Term (< 4 Weeks) Decision->Short Immediate Use Long Long-Term (> 4 Weeks) Decision->Long Archiving FreeBase Store as Free Base - Argon Backfill - Amber PTFE-Lined Vial - 2-8 °C Short->FreeBase Salt Convert to Salt Form (e.g., Mesylate / HCl) - Desiccator - -20 °C Long->Salt Validate Validation: Check LC-MS & 1H-NMR prior to downstream use FreeBase->Validate Salt->Validate

Fig 2: Decision matrix and workflow for the optimal storage of bicyclic secondary amines.

Part 6: References

1.[1] Cara L. Jenkins, Guoliang Lin, Jingqi Duo, Deepa Rapolu, Ilia A. Guzei, Ronald T. Raines, Grant R. Krow. "Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." The Journal of Organic Chemistry (2004). 2.[3] MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." Sustainability (2025). 3.[2] ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents." (2023). 4.[4] ACS Publications. "Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement." Organic Letters (2024).

Sources

Technical Support Center: HPLC Method Development for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. This resource is designed for researchers, analytical scientists, and drug development professionals. We will move beyond generic advice to provide in-depth, scientifically-grounded strategies tailored to the unique chemical nature of this bicyclic amine.

Understanding the Analyte: The Key to a Robust Method

Before any injection, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in method development.

Structure: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

  • Core Structure: A strained, non-planar bicyclic system.

  • Key Functional Groups:

    • Tertiary Amine: A basic center (pKa is likely in the 8-10 range, typical for similar tertiary amines) that is prone to protonation at acidic pH. This is the primary site for strong secondary interactions with silica-based stationary phases.

    • Ether (Methoxymethyl group): A polar functional group that increases the overall polarity of the molecule.

Inferred Properties: Based on its structure, the analyte is a polar, basic compound . This profile presents specific challenges for traditional reversed-phase (RP) chromatography, namely poor retention and peak tailing. Our strategy must directly address these characteristics.

Frequently Asked Questions (FAQs) for Method Development

This section addresses the most common initial questions when building a method from the ground up.

Q1: What is the best initial HPLC column to screen for this compound?

A: Due to the analyte's polar and basic nature, a standard C18 column is often not the ideal starting point. While it can be made to work, you will likely face challenges. We recommend a multi-column screening approach.

Column ChemistryRationale & Key Interaction MechanismWhen to Use
Modern, Base-Deactivated C18/C8 These columns use high-purity silica and advanced end-capping to minimize exposed silanol groups, which are the primary cause of peak tailing for basic compounds.[1] Retention is based on hydrophobic interactions.A good starting point for initial feasibility, especially if the molecule has sufficient hydrophobicity to be retained. Essential for ensuring method robustness.
Polar-Embedded Phases (e.g., Amide, Carbamate) Incorporate a polar functional group near the silica surface, which creates a hydration layer.[2] This improves compatibility with highly aqueous mobile phases and offers alternative selectivity through hydrogen bonding.Excellent for improving retention of polar analytes that are not well-retained on C18. Can also reduce peak tailing through shielding of silanol groups.
Phenyl Phases (e.g., Phenyl-Hexyl) Provides alternative selectivity based on π-π interactions, in addition to hydrophobic interactions.[3] Can be particularly useful for separating the analyte from aromatic impurities.Use when C18 or polar-embedded phases fail to provide adequate resolution from closely-related, aromatic-containing compounds.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic mobile phase.[5][6] Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.The preferred approach when the analyte is highly polar and shows little to no retention in reversed-phase mode, even with 100% aqueous mobile phase.[6]
Q2: How do I select the initial mobile phase?

A: The mobile phase choice is intrinsically linked to your selected column (separation mode).

  • For Reversed-Phase (C18, Polar-Embedded, Phenyl):

    • Organic Modifier: Start with Acetonitrile (ACN) due to its lower viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.

    • Aqueous Component & pH: This is the most critical parameter. To ensure good peak shape for a basic compound, you must control the ionization state of both the analyte and the stationary phase silanols.

      • Low pH (2.5 - 3.5): This is the recommended starting point. At this pH, the analyte's tertiary amine is fully protonated (positively charged), and the silica surface's silanol groups (pKa ~3.5-4.5) are largely protonated (neutral).[1] This minimizes strong ionic interactions that cause peak tailing. Use 0.1% Formic Acid or 0.1% Phosphoric Acid in water.

      • High pH (9 - 10.5): An alternative strategy where the analyte is neutral (free base) and the silanols are deprotonated (negatively charged). This requires a special hybrid or polymer-based column stable at high pH. While it can yield excellent peak shape, column lifetime may be reduced.

  • For HILIC:

    • Organic Modifier: Acetonitrile is the nearly universal choice. Start with a high percentage, typically >85%.

    • Aqueous Component: Use a buffer to control pH and aid in the formation of the aqueous layer. A common starting point is 10-20 mM Ammonium Formate or Ammonium Acetate in water, with the pH adjusted to be in the acidic range (e.g., pH 3-5).

Q3: What detection wavelength should I use?

A: The 2-azabicyclo[2.1.1]hexane core lacks a strong chromophore. Without a UV-absorbing functional group, UV detection will likely be challenging and offer poor sensitivity.

  • Low UV (200-220 nm): You may see some absorbance, but baseline noise from solvents and additives will be high.

  • Mass Spectrometry (MS): This is the ideal detection method. The analyte's tertiary amine is readily ionizable, making it highly suitable for Electrospray Ionization in positive mode (ESI+). An MS detector will provide superior sensitivity and selectivity.

  • Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These universal detectors can be used if an MS is unavailable, but they are non-linear and may have lower sensitivity.

  • Derivatization: For UV or Fluorescence detection, the analyte can be derivatized pre- or post-column with a reagent that attaches a chromophore or fluorophore.[7][8][9][10] This adds complexity but can be a viable strategy if MS is not an option.

Troubleshooting Guide: A Scientist's Approach to Problem-Solving

Encountering issues is a normal part of method development. The key is to diagnose the root cause systematically.

Problem 1: My peak is tailing severely (Asymmetry > 1.5).

Peak tailing is the most common issue for basic compounds.[11] The cause is either chemical or physical. Our first step is to determine which it is.

Diagnostic Test: Inject a neutral, well-behaved compound (e.g., Toluene or Uracil).

  • If the neutral peak also tails: The problem is physical .

  • If the neutral peak is sharp and symmetrical: The problem is chemical .

A physical problem indicates dead volume or flow path disruption in the system.[12]

Potential CauseSolution
Column Void/Bed Deformation A void at the head of the column creates empty space. Try reversing and flushing the column (disconnect from the detector first).[1][13] If this doesn't work, the column must be replaced. Using guard columns can prolong the life of the analytical column.[14]
Leaking or Improper Fittings Check all fittings between the injector and detector. Re-tighten or replace as needed. Use appropriate zero-dead-volume fittings.
Excessive Tubing / Extra-Column Volume Ensure the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[15]
Partially Blocked Frit High backpressure often accompanies this. Replace the column inlet frit or, more simply, replace the column.[13]

A chemical problem is specific to the analyte's interaction with the stationary phase.[12]

Potential CauseSolution
Strong Silanol Interactions This is the most likely cause. The protonated amine analyte is interacting with deprotonated (negatively charged) silanol groups on the silica surface.[1]
1. Lower the Mobile Phase pH: Decrease the pH to 2.5-3.0 with formic or phosphoric acid to ensure silanols are fully protonated (neutral).[1]
2. Switch to a Better Column: Use a column with superior base-deactivation or a different stationary phase (e.g., polar-embedded or HILIC) that shields the silanols.[12]
3. Use a Mobile Phase Additive (Historical approach): Adding a small amount (0.1%) of a competing base like Triethylamine (TEA) can saturate the active silanol sites. This is less common with modern columns and is not MS-friendly.
Analyte Mass Overload Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape. Dilute the sample 10-fold and re-inject. If the peak shape improves, optimize the injection volume or sample concentration.

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phys_sol1 [label="Check for Column Void\n(Reverse/Flush or Replace)", fillcolor="#FFFFFF", fontcolor="#202124"]; phys_sol2 [label="Inspect Fittings & Tubing\n(Minimize Dead Volume)", fillcolor="#FFFFFF", fontcolor="#202124"]; phys_sol3 [label="Check for Blocked Frit\n(High Backpressure?)", fillcolor="#FFFFFF", fontcolor="#202124"];

chem_sol1 [label="Primary Cause:\nSilanol Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; chem_sol2 [label="Secondary Cause:\nMass Overload", fillcolor="#F1F3F4", fontcolor="#202124"];

chem_action1 [label="1. Lower Mobile Phase pH (2.5-3.0)\n2. Change to Base-Deactivated Column\n3. Consider HILIC Mode", fillcolor="#FFFFFF", fontcolor="#202124"]; chem_action2 [label="Dilute Sample 10x\nand Re-inject", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> test; test -> phys_path [label=" Result? "]; test -> chem_path [label=" "];

phys_path -> phys_problem; phys_problem -> {phys_sol1, phys_sol2, phys_sol3} [dir=none];

chem_path -> chem_problem; chem_problem -> {chem_sol1, chem_sol2} [dir=none]; chem_sol1 -> chem_action1; chem_sol2 -> chem_action2; } } Caption: A logical workflow for troubleshooting peak tailing.

Problem 2: I have poor resolution (Rs < 1.5) between my analyte and an impurity.

Resolution is a function of three factors: efficiency (N), selectivity (α), and retention (k').[16] To improve it, you must change one of these parameters.

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efficiency_actions [label="Use smaller particle size column (UHPLC)\nIncrease column length\nOptimize flow rate (van Deemter)\nIncrease temperature", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; selectivity_actions [label="Most Powerful Tool \nChange stationary phase chemistry\nChange organic modifier (ACN vs MeOH)\nChange mobile phase pH\nAdjust temperature", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; retention_actions [label="Decrease mobile phase strength\n(e.g., less ACN in RP)\nRun a shallower gradient", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges resolution:f1 -> efficiency_node [style=dashed]; resolution:f2 -> selectivity_node [style=dashed]; resolution:f3 -> retention_node [style=dashed];

efficiency_node -> efficiency_actions [label="Improve by:"]; selectivity_node -> selectivity_actions [label="Improve by:"]; retention_node -> retention_actions [label="Improve by:"]; } } Caption: The three pillars of chromatographic resolution.

Systematic Approach to Improving Resolution:

  • Optimize Retention (k'): First, ensure your peaks are well-retained (k' between 2 and 10). If retention is too low, decrease the mobile phase strength (e.g., lower the % ACN in reversed-phase).[17]

  • Change Selectivity (α): This is the most effective way to separate co-eluting peaks.[3]

    • Change Mobile Phase pH: Even a 0.2 unit change can drastically alter the retention of ionizable compounds.

    • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa).

    • Change Column: This is the most powerful change. Switch from a C18 to a Phenyl or Polar-Embedded phase. The different interaction mechanisms will almost certainly change the elution order.[17]

  • Increase Efficiency (N): If peaks are slightly overlapped, increasing efficiency can provide baseline resolution.

    • Use a Longer Column: Doubling column length increases N by ~40%.

    • Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) dramatically increases efficiency.[17]

Problem 3: My retention time is drifting or unstable.

Retention time instability ruins quantification and method validity.

ObservationLikely CauseSolution
Gradual shift to shorter times Column Contamination/Degradation: Strongly retained impurities build up, creating new active sites.Use a guard column and replace it regularly.[14] Implement a robust sample clean-up procedure.
Gradual shift to longer times Inadequate Column Equilibration: Especially with gradient methods or ion-pairing, the column needs sufficient time to return to initial conditions.Increase the post-run equilibration time. A good rule of thumb is 10 column volumes.
Random, erratic shifts Pump Malfunction or Leaks: The pump is not delivering a consistent, accurate flow rate or mobile phase composition.Check for leaks throughout the system. Perform a pump flow rate accuracy test. Ensure mobile phase solvents are properly degassed.
Sudden, large shift Incorrect Mobile Phase Preparation: A mistake was made when preparing the aqueous or organic phase.Remake the mobile phases, paying close attention to pH adjustment and solvent ratios.

Experimental Protocol: Systematic pH Scouting for Method Optimization

This protocol provides a structured workflow for determining the optimal mobile phase pH to achieve the best peak shape and selectivity for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Objective: To evaluate the effect of mobile phase pH on analyte retention, peak asymmetry, and resolution from critical impurities.

Materials:

  • HPLC/UHPLC system with UV or MS detector

  • Base-deactivated C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A Vials:

    • A1: 0.1% Formic Acid in Water (pH ~2.7)

    • A2: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

    • A3: 20 mM Ammonium Formate in Water, pH 4.0 (adjusted with Formic Acid)

    • A4: 20 mM Ammonium Formate in Water, pH 5.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Sample: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane dissolved in 50:50 Water:Acetonitrile

Procedure:

  • System Preparation: Install the C18 column and purge all solvent lines.

  • Initial Gradient Run:

    • Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the sample.

    • Run a generic scouting gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B (re-equilibration)

    • Record the chromatogram.

  • pH Screening:

    • Change the Mobile Phase A line to vial A2 (pH 3.0).

    • Thoroughly flush the pump and lines with the new aqueous phase.

    • Repeat the equilibration and gradient run from Step 2.

    • Repeat this process for mobile phases A3 (pH 4.0) and A4 (pH 5.0).

  • Data Analysis:

    • Create a table comparing the results at each pH.

    • Record the retention time (RT), peak asymmetry (As), and resolution (Rs) from the nearest eluting peak for the analyte at each pH.

    • Identify the pH that provides the optimal balance of retention (k' > 2), peak shape (As closest to 1.0), and resolution. This pH will be used for further optimization of the gradient.[18]

References

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Benchchem.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • HPLC Troubleshooting Guide.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • ResearchGate. (2026, January 5).
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Merck Millipore. Factors Affecting Resolution in HPLC.
  • Labtech.
  • Phenomenex. HPLC Column Selection Guide.
  • Waters Corporation.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatiz
  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. (2022, November 24).
  • ResearchGate.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12).

Sources

reducing steric hindrance side reactions in azabicyclo[2.1.1]hexane scaffold synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of azabicyclo[2.1.1]hexane (aza-BCH) scaffolds. As C(sp³)-rich, conformationally rigid structures, aza-BCHs are increasingly vital as bioisosteres for pyrrolidines and substituted phenyl rings in modern drug discovery, often improving key properties like solubility and metabolic stability.[1][2] However, the construction of this strained bicyclic system is frequently complicated by steric hindrance, leading to challenges in reaction efficiency and selectivity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on overcoming side reactions and synthetic roadblocks directly attributable to steric effects. Our goal is to explain the causality behind these issues and provide field-proven, actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer delves into the mechanistic origins of the problem and proposes a logical sequence of troubleshooting steps.

Q1: My [3+2] cycloaddition between a substituted bicyclo[1.1.0]butane (BCB) and an imine/vinyl azide is giving very low yields, or failing completely. What is the likely cause?

Probable Cause: The formal [3+2] cycloaddition used to construct the aza-BCH core is exceptionally sensitive to steric hindrance.[3] The reaction proceeds through a highly organized transition state where bulky substituents on either the BCB or the imine/azide partner can cause significant steric repulsion. This clash destabilizes the transition state, increasing the activation energy and dramatically reducing the reaction rate and overall yield.

Common problematic substitutions include:

  • Ortho-substituents on N-aryl imines or α-aryl vinyl azides.[3][4]

  • Bulky N-protecting groups on the imine nitrogen.

  • Highly substituted BCBs , particularly near the reactive bridgehead carbons.

Steric_Clash_Transition_State cluster_transition_state Transition State BCB Substituted BCB TS [3+2] Transition State BCB->TS Lewis Acid Catalysis Imine Ortho-Substituted N-Aryl Imine Imine->TS Clash Steric Clash! TS->Clash AzaBCH Aza-BCH (Low Yield) TS->AzaBCH High Ea NoReaction No Reaction / Decomposition TS->NoReaction Favored Pathway

Caption: Steric clash in the cycloaddition transition state increases activation energy (Ea).

Troubleshooting Steps:

  • Re-evaluate Substrate Design:

    • Relocate Substituents: If possible, move substituents from the sterically demanding ortho-position to the meta- or para-positions on aromatic rings. Studies have shown that para-substituted vinyl azides give superior results compared to their ortho-counterparts.[3]

    • Reduce Bulk: Consider synthesizing an analog with a smaller substituent (e.g., methyl instead of isopropyl).

  • Screen Lewis and Brønsted Acids: The choice of catalyst is critical. A smaller Lewis acid may coordinate more effectively without adding to the steric bulk. Conversely, a highly confined chiral Brønsted acid catalyst can create a specific pocket that favors the desired geometry and enhances enantioselectivity.[1]

    • Initial Screen: Test a range of common Lewis acids such as Sc(OTf)₂, Cu(OTf)₂, and BF₃·OEt₂.

    • Brønsted Acids: For certain substrates, strong Brønsted acids like imidodiphosphorimidates (IDPi) can be highly effective.[1]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. While this may sometimes lead to byproduct formation, it can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC or LCMS.

    • Solvent: The polarity of the solvent can influence the stability of intermediates. Screen a range of solvents from nonpolar (e.g., toluene, DCM) to more polar aprotic solvents.

Table 1: Effect of Substituent Position on Reaction Yield

Reactant Substituent Position Relative Yield Reference
α-Aryl Vinyl Azide para-methyl High [3]
α-Aryl Vinyl Azide meta-methyl Moderate [3]
α-Aryl Vinyl Azide ortho-methyl Poor [3]
Styrene Derivative para-methoxy High [4]

| Styrene Derivative | ortho-chloro | Moderate-Low |[4] |

Q2: Instead of the expected 2-azabicyclo[2.1.1]hexane from my BCB/imine reaction, I'm isolating a cyclobutenyl methanamine byproduct. Why is this happening?

Probable Cause: This divergent reactivity is a classic example of how subtle electronic and steric differences can completely alter a reaction pathway. The issue arises from a common carbocation intermediate formed after the initial Lewis acid-catalyzed addition of the BCB to the imine.[5] The fate of this intermediate depends on the nature of the nitrogen substituent.

  • N-Arylimines (Desired Pathway): The nitrogen is less basic and less nucleophilic. It is sterically accessible enough to perform an intramolecular nucleophilic attack (a ring-closing SN2-type reaction) on the carbocation, forming the desired aza-BCH scaffold.

  • N-Alkylamines (Side Reaction Pathway): The nitrogen is more basic and sterically bulkier. Instead of attacking the carbocation, it acts as an intramolecular base, promoting a rapid E1 elimination to relieve ring strain and form the thermodynamically stable cyclobutene ring.[5]

Divergent_Pathways cluster_aryl N-Aryl Imine Pathway cluster_alkyl N-Alkyl Imine Pathway Start BCB + Imine + Lewis Acid Intermediate Carbocation Intermediate Start->Intermediate Aryl_N Less Basic, Less Hindered N Intermediate->Aryl_N R = Aryl Alkyl_N More Basic, More Hindered N Intermediate->Alkyl_N R = Alkyl AzaBCH 2-Azabicyclo[2.1.1]hexane (Cycloaddition Product) Aryl_N->AzaBCH Intramolecular Nucleophilic Attack Cyclobutene Cyclobutenyl Methanamine (Elimination Product) Alkyl_N->Cyclobutene E1 Elimination (Proton Abstraction)

Caption: Divergent fates of a carbocation intermediate based on N-substituent.

Troubleshooting Steps:

  • Modify the Nitrogen Substituent: This is the most direct solution. If the synthetic plan allows, replace the N-alkyl group with an N-aryl group. This fundamentally shifts the electronic and steric properties to favor the desired cyclization.

  • Use a Different Protecting Group: If an N-alkyl group is essential, consider using a protecting group that reduces the basicity and steric profile of the nitrogen. Carbamates (like N-Boc or N-Cbz) can be effective, as the carbonyl group withdraws electron density from the nitrogen. However, be aware that this can impact enantioselectivity in asymmetric variants.[1]

  • Change the Synthetic Strategy: If modifying the imine is not feasible, a different synthetic route that avoids this specific carbocation intermediate is necessary. An intramolecular SN2 displacement on a pre-formed cyclobutane ring is a robust alternative that avoids this specific side reaction.[6][7]

Q3: My intramolecular SN2 cyclization to form the bicyclic ring is failing. My precursor seems stable and I just recover starting material.

Probable Cause: Intramolecular nucleophilic substitutions to form strained rings are highly dependent on achieving a precise transition state geometry. For an SN2 reaction, the nucleophile (the amine) must attack the carbon bearing the leaving group from the backside, requiring an anti-periplanar (180°) alignment of the participating orbitals. In a rigid cyclobutane precursor, steric hindrance can prevent the molecule from adopting this required conformation.

Key steric impediments include:

  • Cis-Stereochemistry: If the amine nucleophile and the leaving group are cis to each other on the cyclobutane ring, backside attack is impossible.

  • Bulky Protecting Groups: A large protecting group on the nitrogen (e.g., tosyl) can sterically block the required trajectory for ring closure.[1]

  • Neighboring Group Hindrance: Other substituents on the cyclobutane ring can sterically shield the electrophilic carbon from attack.

Troubleshooting Workflow:

SN2_Troubleshooting Start Intramolecular SN2 Fails CheckStereo 1. Confirm Precursor Stereochemistry (NOESY, X-ray) Start->CheckStereo IsTrans Are Nucleophile & LG trans? CheckStereo->IsTrans Redesign Redesign Synthesis for Trans-isomer IsTrans->Redesign No ScreenConditions 2. Screen Reaction Conditions IsTrans->ScreenConditions Yes ChangePG 3. Change N-Protecting Group ScreenConditions->ChangePG SmallerPG Switch to smaller group (e.g., Boc, Cbz) ChangePG->SmallerPG

Caption: A logical workflow for troubleshooting a failed intramolecular cyclization.

Troubleshooting Steps:

  • Confirm Precursor Stereochemistry: Before investing time in optimization, it is absolutely critical to confirm that the nucleophile and leaving group have the required trans relationship. Use 2D NMR techniques (NOESY/ROESY) or single-crystal X-ray diffraction if possible.

  • Optimize Reaction Conditions:

    • Solvent: For SN2 reactions, polar aprotic solvents like DMSO or DMF are typically superior as they solvate the counter-ion of the base but not the nucleophile itself. DMSO is often more effective than DMF for difficult displacements.[8]

    • Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the amine/sulfonamide. NaH is a common choice.[7] Consider other bases like KHMDS or LiHMDS.

    • Temperature: These reactions often require heating to overcome both ring strain and conformational barriers. Incrementally increase the temperature from room temperature up to the reflux point of the solvent.

  • Modify the N-Protecting Group: If a bulky tosyl (Ts) or nosyl group is being used, its steric demands may be inhibiting the reaction. While these groups are excellent for activating the N-H bond, they can be counterproductive for the cyclization itself. Switching to a smaller carbamate like Boc or a simple benzyl group may facilitate the reaction, although deprotection will be required later.

Part 2: Frequently Asked Questions (FAQs)

FAQ1: Which synthetic strategy for the azabicyclo[2.1.1]hexane core is most tolerant to sterically demanding substituents?

While all routes are sensitive to sterics, intramolecular [2+2] photocycloadditions often show greater tolerance for substitution on certain parts of the molecule compared to ground-state cycloadditions.[8][9] This is because the reaction proceeds through a high-energy triplet diradical intermediate, which can have different geometric constraints than the concerted or stepwise ionic transition states of [3+2] cycloadditions. This method has been successfully used to prepare a number of 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives.[8] However, the substituents must not interfere with the photochemical process itself (e.g., by quenching the excited state).

FAQ2: How do I choose the right N-protecting group to minimize steric issues and unwanted side reactions?

The choice of N-protecting group involves a trade-off between reactivity, steric hindrance, and ease of removal.

  • Sulfonamides (e.g., -Ts, -Ns):

    • Pros: Strongly electron-withdrawing, making the N-H proton highly acidic and easy to deprotonate for SN2 cyclizations.

    • Cons: Very bulky, can sterically hinder cyclization steps.[1] Removal often requires harsh conditions. A tosyl group has been shown to lead to no reaction in some organocatalytic cycloadditions.[1]

  • Carbamates (e.g., -Boc, -Cbz):

    • Pros: Less sterically demanding than sulfonamides. Can reduce the basicity of the nitrogen, preventing E1 elimination side reactions.[5] Easily removed under standard conditions.

    • Cons: Less activating for N-H deprotonation. Can sometimes lead to lower enantioselectivity in asymmetric catalysis compared to more rigid sulfonamides.[1]

  • Simple Alkyl/Benzyl Groups:

    • Pros: Smallest steric footprint.

    • Cons: Increases the basicity and nucleophilicity of the nitrogen, which can promote undesired side reactions like elimination.[5]

Recommendation: For [3+2] cycloadditions, an N-aryl group on an imine is often ideal. For intramolecular SN2 reactions, start with a Boc group if possible. If N-H acidity is an issue, a sulfonamide may be necessary, but be prepared to troubleshoot the cyclization step.

FAQ3: What is the mechanistic basis for the high sensitivity to steric effects in these syntheses?

The high sensitivity arises from the significant increase in ring strain when forming the bicyclo[2.1.1]hexane system. This scaffold forces the cyclobutane ring into a more puckered conformation and creates eclipsing interactions along the C1-C4 bridgehead axis.

Any synthetic transformation leading to this structure must overcome a substantial enthalpic penalty. The transition state leading to this product is therefore late (product-like) and highly ordered. Any additional steric strain introduced by substituents on the reactants is magnified in this constrained transition state, leading to a disproportionately large increase in the activation energy compared to a similar reaction forming a flexible, acyclic product. This is why even seemingly small changes, like moving a methyl group from a para to an ortho position, can have a profound impact on the reaction's success.[3]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed [3+2] Formal Cycloaddition of a BCB with an N-Aryl Imine

This protocol is a representative starting point. Optimization of catalyst, solvent, and temperature is likely required for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-aryl imine (1.0 equiv) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add anhydrous solvent (e.g., dichloromethane or toluene, to make a 0.1 M solution) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the bicyclo[1.1.0]butane (BCB) derivative (1.2 equiv) in the same anhydrous solvent dropwise over 10 minutes.

  • Stir the reaction at room temperature (or the optimized temperature) and monitor its progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-azabicyclo[2.1.1]hexane.

Protocol 2: Optimizing Intramolecular SN2 Cyclization via Solvent and Base Screening

This protocol is for a precursor such as a 1-(aminomethyl)-3-(chloromethyl)cyclobutane derivative.

  • Setup: Prepare three flame-dried reaction vials, each with a stir bar and under an inert atmosphere.

  • Reagent Addition: To each vial, add the cyclobutane precursor (1.0 equiv).

  • Solvent and Base Addition:

    • Vial 1: Add anhydrous DMF and sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil).

    • Vial 2: Add anhydrous DMSO and sodium hydride (NaH, 1.5 equiv).

    • Vial 3: Add anhydrous THF and potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equiv, as a 1.0 M solution in THF).

  • Reaction: Stir all three vials at room temperature for 1 hour, then heat to 60-80 °C.

  • Monitoring: After 4, 8, and 24 hours, take a small aliquot from each reaction, quench carefully with water, extract with ethyl acetate, and analyze by TLC and LC-MS to compare the consumption of starting material and formation of the product.

  • Analysis: Compare the results to identify the optimal solvent-base combination for your specific substrate. The combination giving the fastest conversion with the fewest byproducts should be selected for scale-up.

References

  • Modular Synthesis of Azidobicyclo[2.1.1]hexanes via (3 + 2) Annulation of α-Substituted Vinyl Azides and Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry. [Link][3]

  • Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition. [Link][4]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link][6]

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link][5]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link][10]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link][1]

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. [Link][7]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link][11]

  • 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. ResearchGate. [Link][8]

  • Second-Chance Rearrangement Route to Novel 5(6)-Syn,anti-difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters. [Link][12]

  • Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. PubMed. [Link][13]

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. Organic & Biomolecular Chemistry. [Link][2]

  • Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link][9]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link][14]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link][15]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. PubMed. [Link][16]

  • Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. [Link][17]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. [Link][18]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. [Link][19]

Sources

mitigating solvent effects during 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Welcome to the technical support center for the crystallization of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the complex solvent effects encountered during the crystallization of this bicyclic compound. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, ensuring you can make informed decisions in your work.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific problems you may encounter during the crystallization of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. The solutions provided are based on established crystallographic principles and practical experience.

Question 1: My crystallization yield is consistently low. What factors should I investigate?

Answer: Low yield is typically a result of either high residual solubility in the mother liquor or product loss during isolation. The polarity of the 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, due to the methoxymethyl group and the nitrogen in the bicyclic core, suggests moderate to high solubility in polar solvents.

Causality & Mitigation Strategy:

  • Solvent Selection: The primary solvent may be too effective, keeping your compound in solution even after cooling. The ideal solvent should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room temperature or below.

  • Supersaturation Control: Crystallization is driven by supersaturation.[1] If the solubility is too high, you may not be reaching the necessary level of supersaturation for nucleation and growth. Consider using a binary solvent system where your compound has high solubility in one solvent (the primary solvent) and low solubility in a miscible "anti-solvent."[2][3] The controlled addition of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.[2]

  • Evaporative Crystallization: If cooling crystallization is ineffective, a slow evaporation approach can be used to gradually increase the solute concentration to the point of supersaturation. However, this can be slower and harder to control on a large scale.

  • Washing Stage: Significant product loss can occur during the cake washing step if an inappropriate wash solvent is used.[4][5] The wash solvent should be miscible with the mother liquor but have very low solubility for your product. A common mistake is using a wash solvent that is too similar to the crystallization solvent, leading to dissolution of the product.[5]

Question 2: Instead of crystals, my product is "oiling out" as a separate liquid phase. What is happening and how can I prevent it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the concentration of the solute exceeds the solubility limit but does not enter the nucleation zone for solid-state crystallization. Instead, it forms a solute-rich liquid phase. This is a common issue with polar molecules in certain solvent systems.

Causality & Mitigation Strategy:

  • High Supersaturation: This phenomenon is often triggered by creating supersaturation too rapidly (e.g., crash cooling or dumping in anti-solvent too quickly). The system passes through a metastable zone and enters a region of LLPS before it has a chance to nucleate.

  • Solvent System and Temperature: Solvents with high drug solubility are often associated with a higher risk of oiling out.[6] Additionally, higher temperatures can sometimes favor oiling out by reducing the maximum achievable supersaturation before LLPS occurs.[6]

  • Mitigation Protocols:

    • Reduce Cooling Rate: Employ a slower, controlled cooling profile to allow the system more time in the metastable zone for nucleation to occur.

    • Modify the Solvent System: Introduce a co-solvent or switch to a solvent system where the compound's solubility is lower, widening the metastable zone width.

    • Seeding: Introduce a small quantity of pre-existing crystals (seeds) of the desired polymorph when the solution is slightly supersaturated. This provides a template for crystal growth and bypasses the challenging primary nucleation step.

    • Anti-Solvent Addition Rate: If using an anti-solvent, the addition rate is a critical controlling factor.[7][8] A slow addition rate with good mixing prevents localized high supersaturation that can lead to oiling out.

Question 3: The resulting crystals are very fine needles or thin plates, making filtration and drying difficult. How can I improve the crystal habit?

Answer: Crystal habit, the external morphology of a crystal, is determined by the relative growth rates of its different crystallographic faces.[9] Solvents can selectively adsorb to certain faces, inhibiting their growth and causing other faces to dominate, which dictates the final shape.[10][11] Needle or plate-like morphologies often result from highly anisotropic growth.

Causality & Mitigation Strategy:

  • Solvent-Crystal Face Interactions: Strong interactions between the solvent and specific crystal faces can slow the growth of those faces.[3] For example, a polar solvent might strongly interact with a polar crystal face, causing it to become a large, flat surface, while growth continues rapidly in other directions.

  • Solvent Screening: The most effective way to modify crystal habit is to screen a variety of solvents with different polarities and hydrogen bonding capabilities.[9][11] A solvent that interacts more evenly with all crystal faces will promote more isotropic (uniform) growth, leading to more compact, equant crystals.

  • Additives/Impurities: Small amounts of additives or even impurities can act as habit modifiers by adsorbing to specific crystal faces.[12] While often an issue, this principle can be used deliberately by introducing a tailored additive that disrupts anisotropic growth.

  • Control of Supersaturation: Very high levels of supersaturation can sometimes favor the growth of less stable, needle-like forms. Operating at a lower level of supersaturation may allow the thermodynamically favored, more compact crystal habit to form.

Question 4: I am concerned about polymorphism. How can I ensure I am consistently producing the same crystal form?

Answer: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability.[13] The choice of solvent is a major factor in determining the polymorphic outcome.[3][14]

Causality & Mitigation Strategy:

  • Thermodynamic vs. Kinetic Control: Crystallization can yield either the most thermodynamically stable form (usually from slow crystallization at low supersaturation) or a less stable, metastable form (often from rapid crystallization at high supersaturation).[1][13] The solvent can influence which form is favored.

  • Solvent-Mediated Transformation: A metastable polymorph, once formed, can transform into a more stable form in the presence of a solvent. This is a crucial consideration during slurry experiments or long processing times.

  • Controlling Polymorphism:

    • Systematic Solvent Screening: Crystallize the compound from a diverse range of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons) and under various conditions (cooling, evaporation, anti-solvent).[1]

    • Characterization: Analyze the solid form from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different polymorphs.

    • Seeding: Once the desired, stable polymorph has been identified and isolated, use it to seed subsequent crystallizations. Seeding is the most robust method for ensuring polymorphic control on a larger scale.[1]

Experimental Workflows & Data Visualization

To effectively troubleshoot, a systematic approach is necessary. Below are a recommended experimental protocol and a table for organizing your findings.

Protocol 1: Systematic Anti-Solvent Screening
  • Primary Solvent Selection: Dissolve 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in a primary solvent (e.g., methanol, acetonitrile, ethyl acetate) at an elevated temperature (e.g., 50 °C) to create a clear, concentrated solution.

  • Anti-Solvent Selection: Choose a panel of miscible anti-solvents where the compound has low solubility (e.g., water, heptane, toluene, isopropyl ether). Refer to a solvent miscibility table.[15]

  • Controlled Addition: While stirring the primary solution at a constant temperature, add the anti-solvent dropwise using a syringe pump. Monitor for the first sign of turbidity (cloud point), which indicates the onset of nucleation.

  • Crystal Growth: After the cloud point is reached, continue the anti-solvent addition at a slow, controlled rate. Alternatively, stop the addition and allow the solution to stir for several hours to promote crystal growth.

  • Isolation & Analysis: Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Analyze the crystals for yield, morphology (microscopy), and polymorphic form (PXRD). Record all data systematically.

Data Presentation: Solvent Screening Results
Primary SolventAnti-SolventTemp (°C)ObservationCrystal HabitPolymorph (PXRD)
AcetonitrileWater25Rapid precipitationFine NeedlesForm A
Ethyl AcetateHeptane25Slow crystallizationPrismatic BlocksForm A
MethanolIsopropyl Ether25Oiled out initiallyAgglomeratesForm B
AcetoneToluene25Clear Solution (No Crystals)--

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing crystallization problems.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions Start Start Crystallization Experiment Result Analyze Outcome Start->Result LowYield Low Yield? Result->LowYield Unacceptable OilingOut Oiling Out? LowYield->OilingOut No Solvent Screen Solvents / Anti-solvents LowYield->Solvent Yes Wash Optimize Wash Solvent LowYield->Wash Yes BadHabit Poor Morphology? OilingOut->BadHabit No OilingOut->Solvent Yes Rate Adjust Cooling / Addition Rate OilingOut->Rate Yes Polymorph Polymorph Issue? BadHabit->Polymorph No BadHabit->Solvent Yes BadHabit->Rate Yes Polymorph->Solvent Yes Seed Implement Seeding Protocol Polymorph->Seed Yes End Successful Crystallization Polymorph->End No, acceptable Solvent->Rate Rate->Seed Seed->End Wash->Rate

Caption: Troubleshooting workflow for crystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of an anti-solvent? A: An anti-solvent works by reducing the solubility of the solute in the bulk solution. Mechanistically, as anti-solvent is added, it disrupts the favorable solvation shell that the primary solvent forms around the solute molecules. This increases the chemical potential of the solute in the solution, driving it to self-assemble into a more stable crystalline state to minimize its free energy.[16]

Q: How critical is the mixing efficiency during anti-solvent addition? A: It is extremely critical. Poor mixing creates localized zones of very high supersaturation where the anti-solvent is introduced. This can lead to rapid, uncontrolled nucleation, resulting in very small particles, agglomeration, or oiling out.[17] Efficient mixing ensures that the change in solubility is distributed homogeneously throughout the vessel, promoting uniform nucleation and controlled crystal growth.

Q: Can temperature cycling help improve my crystallization? A: Yes, temperature cycling—repeatedly heating and cooling the slurry—can be a powerful technique. The heating phase dissolves very small, potentially unstable crystals, while the cooling phase allows the dissolved material to grow onto the larger, more stable crystals. This process, known as Ostwald ripening, can improve the particle size distribution and potentially drive the transformation of a metastable polymorph to a more stable one.[1]

Q: What are the essential analytical techniques I should be using? A: For comprehensive analysis, you should use a combination of techniques:

  • Microscopy: To visually assess crystal habit, size, and evidence of agglomeration.

  • Powder X-ray Diffraction (PXRD): The definitive tool for identifying the polymorphic form of your crystalline material.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions or the presence of solvates.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of your final product and the composition of the mother liquor.

References

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC. (n.d.).
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Understanding and mitigating the consequences of undesired crystallisation taking place during washing of active pharmaceuticals - University of Strathclyde. (2019, July 9).
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). (n.d.).
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. (2024, December 10).
  • Strategy for control of crystallization of polymorphs - ResearchGate. (n.d.).
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent - ACS Publications. (2005, August 4).
  • Effect of Solvent and Polymer Additives on Crystallization - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21).
  • How do I make a crystal of highly polar compounds? - ResearchGate. (2015, March 24).
  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). (n.d.).
  • Three-Step Mechanism of Antisolvent Crystallization - NSF PAR. (2022, April 20).
  • Controlling factor of polymorphism in crystallization process - ResearchGate. (n.d.).
  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025, March 21).
  • Importance of chemical polymorphism in modern crop protection - PMC. (n.d.).
  • A Different View of Solvent Effects in Crystallization - MDPI. (2017, December 3).
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC. (2023, June 5).
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - Advanced Pharmaceutical Bulletin. (2015, March 5).
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. (2023, January 22).
  • Solvent Miscibility Table - Alfa Chemistry. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectra Validation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

The 2-azabicyclo[2.1.1]hexane core is a rigid, strained scaffold of increasing interest in medicinal chemistry as a constrained proline analog[4][5][6][7]. Its non-planar, sterically demanding structure gives rise to unique NMR spectral characteristics, making unambiguous structural confirmation essential. This guide is intended for researchers in drug discovery and organic synthesis who require a thorough understanding of how to approach the structural elucidation of such complex bicyclic amines.

Predicted Spectroscopic Data and Structural Assignments

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. These predictions are derived from established NMR principles and comparative analysis of published data for analogous compounds, particularly 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane and other substituted 2-azabicyclo[2.1.1]hexanes[4][8].

Below is the structure with the IUPAC numbering used for the assignments.

Diagram 1: Molecular Structure and Numbering

Caption: Structure of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)IntegrationRationale for Prediction
H₅, H₆ (endo/exo)1.40 - 1.70m-4HAliphatic protons on the cyclobutane ring. Analogous protons in 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane appear in this range[8].
C₁-CH1.30 - 1.45s-3HMethyl group on a quaternary bridgehead carbon (C1). Expected to be a singlet and relatively shielded[8].
N-CH2.20 - 2.35s-3HN-methyl group protons. Chemical shift is typical for N-alkyl groups on small ring systems[9][10][11].
H₃ (endo/exo)2.50 - 2.70m-2HProtons adjacent to the nitrogen atom are deshielded. Complex multiplicity due to geminal and vicinal coupling[8].
H₄2.70 - 2.85br s-1HBridgehead proton. Deshielded by the adjacent nitrogen and methoxymethyl substituent. Expected to show complex coupling, potentially appearing as a broad singlet[8][12][13].
CH ₂-O3.35 - 3.50s-2HMethylene protons adjacent to an oxygen atom. Expected to be a singlet as there are no adjacent protons for coupling.
O-CH3.25 - 3.40s-3HMethoxy group protons, typically appear as a sharp singlet in this region.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C₁-C H₃~18Bridgehead methyl carbon. In 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane, this carbon appears at 17.7 ppm[8].
C₅, C₆39 - 42Cyclobutane methylene carbons. In the 2-benzyl-1-methyl analog, a CH₂ appears at 40.8 ppm[8].
N-C H₃42 - 45N-methyl carbon. Shift is influenced by the bicyclic structure.
C₄36 - 38Bridgehead methine carbon. In the 2-benzyl-1-methyl analog, the corresponding CH is at 36.6 ppm[8].
C₃55 - 58Methylene carbon adjacent to nitrogen. Deshielded by the electronegative nitrogen atom[8][14].
O-C H₃~59Typical chemical shift for a methoxy carbon.
C H₂-O74 - 77Methylene carbon attached to oxygen, significantly deshielded.
C₁70 - 72Quaternary bridgehead carbon attached to nitrogen. In the 2-benzyl-1-methyl analog, this appears at 70.1 ppm[8].

A Self-Validating System: The Power of 2D NMR Correlation

While 1D NMR provides the initial data, a robust and trustworthy validation relies on a system of cross-verification achievable only through 2D NMR experiments. These experiments confirm the connectivity and spatial relationships proposed from the 1D spectra.

Workflow for NMR-Based Structural Validation

Diagram 2: Experimental Validation Workflow

G cluster_1D 1D NMR Experiments cluster_2D 2D Correlation Experiments cluster_analysis Data Analysis & Validation H1 ¹H NMR Acquisition COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC Assign Assign Protons & Carbons H1->Assign C13 ¹³C & DEPT NMR Acquisition C13->HSQC C13->HMBC C13->Assign Connect Establish Connectivity (COSY & HMBC) COSY->Connect Verify Verify C-H Attachments (HSQC) HSQC->Verify HMBC->Connect Assign->Connect Assign->Verify Structure Final Structure Confirmation Connect->Structure Verify->Structure

Caption: Workflow for a self-validating NMR structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Expected Correlations: We would expect to see cross-peaks between the protons at C₃ and the bridgehead proton H₄. We would also see correlations among the geminal and vicinal protons of the four-membered ring (H₅ and H₆), as well as their coupling to the bridgehead proton H₄. The absence of correlations for the C₁-CH₃, N-CH₃, CH₂-O, and O-CH₃ protons would confirm they are isolated singlets.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that definitively links each proton to the carbon atom it is directly attached to.

    • Expected Correlations: A cross-peak will appear for every C-H bond. For example, the proton signal predicted around 2.20-2.35 ppm will correlate with the carbon signal at 42-45 ppm, confirming the N-CH₃ group. Likewise, the proton multiplet at 1.40-1.70 ppm would correlate with the carbon signal at 39-42 ppm, assigning them to the C₅/C₆ positions.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (2-4 bonds) between protons and carbons. It is essential for piecing together the molecular puzzle, especially around quaternary carbons.

    • Expected Key Correlations:

      • C₁-CH₃ Protons: These protons (δ ~1.30-1.45) should show correlations to the quaternary bridgehead carbon C₁ (δ ~70-72), the other bridgehead carbon C₄ (δ ~36-38), and carbons C₅ and C₆. This is crucial for placing the methyl group at the C₁ position.

      • N-CH₃ Protons: These protons (δ ~2.20-2.35) will correlate to the adjacent carbons C₁ and C₃, confirming the N-methylation site.

      • C₄-CH₂O Protons: These protons (δ ~3.35-3.50) should show a correlation to the bridgehead carbon C₄, confirming the attachment point of the methoxymethyl sidechain. They should also correlate to the methoxy carbon (O-CH₃).

By systematically analyzing these 2D spectra, each assignment validates another. An HSQC peak confirms a C-H bond, which is then used to interpret HMBC correlations to neighboring carbons, building a web of evidence that leads to an unambiguous and trustworthy structural assignment.

Comparative Analysis with a Known Analog

To ground our predictions in experimental reality, we compare the predicted shifts for our target molecule with the published data for 2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane [8]. This comparison highlights the expected electronic effects of the substituents.

Table 3: Comparative ¹³C NMR Data (δ, ppm)
Carbon PositionTarget Molecule (Predicted)2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane (Experimental)[8]Comments
C₁70 - 7270.1Excellent agreement. The environment of C1 is nearly identical.
C₁-C H₃~1817.7Excellent agreement.
C₃55 - 5857.9Good agreement. The N-substituent (methyl vs. benzyl) has a minor effect.
C₄36 - 3836.6Good agreement. The C4-substituent has a minor effect on the bridgehead methine.
C₅/C₆39 - 4240.8Good agreement. The core scaffold carbons are consistent.

The strong correlation between the predicted values for the core structure and the experimental values of a close analog lends high confidence to this validation framework.

Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible data for validation, the following protocol should be followed.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and minimal signal overlap[15].

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR)[11][12].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes. A line shape standard can be used for instrument qualification[12].

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • DEPT-135/90: Run DEPT experiments to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative in DEPT-135; only CH positive in DEPT-90).

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard, gradient-selected (gs) pulse programs (e.g., gscosy, gshsqc, gshmbc).

    • COSY: Acquire 256-512 increments in the indirect dimension (F1).

    • HSQC: Optimize spectral widths in both dimensions to cover the relevant proton and carbon regions. Set the one-bond coupling constant (¹JCH) to ~145 Hz.

    • HMBC: Set the long-range coupling constant to 8 Hz to optimize for 2-3 bond correlations. Acquire 256-512 increments in the F1 dimension with a longer relaxation delay (d1 = 2 s).

References

  • Della, E. W., & Elsey, G. M. (1995). Long-range coupling in the electron spin resonance spectra of the bicyclo[2.1.1]hexan-1-yl radical. RSC Publishing. [Link]

  • Malpass, J. R., Patel, A. B., Davies, J. W., & Fulford, S. Y. (2003). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System; Approaches to Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. The Journal of Organic Chemistry, 68(24), 9348–9355. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594–1602. [Link]

  • Agramunt, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Mondal, S. K., et al. (2023). Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation. Chemical Science, 14(38), 10461-10470. [Link]

  • Jenkins, C. L., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565-8573. [Link]

  • ResearchGate. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Avram, L., et al. (2021). Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors. Chemical Communications, 57(91), 12131-12134. [Link]

  • PubChemLite. 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. [Link]

  • NMR Facility, UCSB Chemistry and Biochemistry. Chemical Shift Referencing. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Leicester. (2000). Synthesis and Properties of Bridged Nitrogen Heterocycles. [Link]

  • Michl, J., & Kaszynski, P. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 1-78. [Link]

  • Roy, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1515-1520. [Link]

  • PubChemLite. Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. [Link]

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Malpass, J. R., et al. (2003). Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. The Journal of Organic Chemistry, 68(24), 9348-55. [Link]

  • NextSDS. 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride — Chemical Substance Information. [Link]

  • Wang, H., et al. (2024). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2024). 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Journal of the American Chemical Society. [Link]

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A Comparative Guide: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane vs. Traditional Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Privileged Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is remarkable, appearing in countless natural products and FDA-approved drugs across more than twenty therapeutic classes.[1] This ubiquity has earned it the title of a "privileged scaffold," favored for its synthetic tractability, stable chair conformation allowing for precise substituent placement, and versatile nitrogen atom that can be used to modulate physicochemical properties like solubility and lipophilicity.[1][3]

However, the very success of the piperidine motif presents modern drug discovery programs with distinct challenges. These include navigating dense patent landscapes and overcoming inherent liabilities, most notably metabolic instability, which often involves oxidation at the carbon atoms alpha to the nitrogen.[2][4][5] This has catalyzed a strategic shift towards "scaffold hopping," where core structures are replaced with novel bioisosteres that retain key pharmacophoric features while offering improved properties.[4]

Emerging from this pursuit is a class of rigid, three-dimensional bicyclic amines. This guide provides an in-depth comparison of a novel sp³-rich scaffold, 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane , against the traditional piperidine core. We will dissect their structural and physicochemical differences, explore the implications for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide the experimental framework necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the data-driven insights required to strategically leverage these scaffolds in their discovery campaigns.

Structural and Physicochemical Properties: A Tale of Two Geometries

The fundamental difference between the flexible piperidine ring and the rigid 2-azabicyclo[2.1.1]hexane core lies in their three-dimensional architecture. This structural divergence is the primary driver of their distinct physicochemical profiles.

The piperidine scaffold exists in a dynamic equilibrium of chair and boat conformations, with the chair form being the most stable. This flexibility, while sometimes advantageous, can also introduce an entropic penalty upon binding to a biological target. In contrast, the 2-azabicyclo[2.1.1]hexane scaffold is a conformationally constrained system.[6][7] This rigidity pre-organizes the substituents into well-defined spatial vectors, potentially leading to more potent and selective target engagement. This concept, often termed "escaping flatland," advocates for moving away from flat, two-dimensional structures towards more complex, sp³-rich three-dimensional molecules, which has been shown to improve physicochemical and pharmacokinetic properties.[8]

G cluster_0 Traditional Piperidine Scaffold cluster_1 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane piperidine caption1 Flexible Chair Conformation bicyclic caption2 Rigid Bicyclic Structure G cluster_0 Piperidine Metabolism cluster_1 2-Azabicyclo[2.1.1]hexane Metabolism P Piperidine Analog P_Met Metabolites (e.g., Lactam formation, N-dealkylation) P->P_Met CYP450 Oxidation (α-carbon common site) B Bicyclic Analog B_Met Reduced Metabolism B->B_Met Steric Shielding of α-carbons

Figure 2: Comparative metabolic pathways.

Permeability and Efflux: While lower lipophilicity might suggest reduced passive permeability, the overall impact is complex. The rigid 3D structure and altered charge distribution of the bicyclic scaffold can influence interactions with membrane transporters, potentially mitigating efflux by pumps like P-glycoprotein (P-gp), which often recognize and expel planar, lipophilic molecules.

Synthetic Accessibility: A Practical Consideration

A key factor in scaffold selection is the ease and scalability of synthesis.

Piperidine Scaffolds: A major advantage of piperidines is their synthetic accessibility. A vast library of synthetic methods has been developed over decades, allowing for the efficient and diverse functionalization of the piperidine ring. [1][2] 2-Azabicyclo[2.1.1]hexane Scaffolds: Historically, the synthesis of strained bicyclic systems was a significant barrier to their widespread adoption. However, recent advances, particularly in the realm of photochemistry, have made these scaffolds increasingly accessible. [9]The core of the 2-azabicyclo[2.1.1]hexane is often constructed via an intramolecular [2+2] photocycloaddition. [6][10][11]Optimized, multigram syntheses have now been reported, demonstrating the viability of these building blocks for medicinal chemistry campaigns. [7][12][13]

G start Allylamine & Heteroaryl Ketone Starting Materials step1 Intramolecular [2+2] Photocycloaddition start->step1 Sensitizer (e.g., Acetophenone) UV Light step2 Functional Group Interconversion step1->step2 end Functionalized 2-Azabicyclo[2.1.1]hexane Scaffold step2->end

Figure 3: General synthetic workflow for 2-azabicyclo[2.1.1]hexane core.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

To empirically compare the metabolic stability of a novel bicyclic analog against its piperidine-containing parent, an in vitro assay using liver microsomes is the industry standard. This protocol provides a quantitative measure of intrinsic clearance (Cl_int).

Objective: To determine and compare the rate of metabolism (half-life, t½) and intrinsic clearance (Cl_int) of a piperidine-containing compound and its 2-azabicyclo[2.1.1]hexane analog.

Materials:

  • Test compounds (Piperidine and Bicyclic analogs), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Tolbutamide)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL HLM working solution by diluting the stock with cold 0.5 M Potassium Phosphate Buffer. Keep on ice.

    • Prepare the NADPH Regenerating System according to the manufacturer's protocol immediately before use.

  • Incubation Plate Setup:

    • Add 98 µL of the 1 mg/mL HLM working solution to the wells of the 96-well plate.

    • Add 1 µL of the 10 mM test compound stock solution to the HLM solution for a final substrate concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1%). Mix gently.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiating the Reaction:

    • To initiate the metabolic reaction, add 10 µL of the freshly prepared NADPH Regenerating System to each well. This is your T=0 time point.

    • For the T=0 sample, immediately add 150 µL of ice-cold ACN with internal standard to quench the reaction.

  • Time-Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 150 µL of ice-cold ACN with internal standard.

    • Include a negative control condition with no NADPH system to assess for non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) . [4]

Conclusion and Strategic Outlook

The piperidine scaffold will undoubtedly remain a workhorse in medicinal chemistry due to its proven track record and synthetic versatility. [1][2]However, for programs plagued by challenges of metabolic instability, poor solubility, or the need to secure novel intellectual property, bioisosteric replacement with scaffolds like 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane presents a compelling and rational strategy.

The key advantages offered by this novel bicyclic scaffold—namely its rigid three-dimensional structure, potential for improved aqueous solubility, and enhanced metabolic stability—position it as a powerful tool for modern drug designers. While the synthesis is more complex than that of many simple piperidines, recent advancements have made these building blocks increasingly accessible. [9][13]By thoughtfully applying these innovative scaffolds, researchers can unlock new chemical space and develop drug candidates with superior pharmacokinetic profiles, ultimately accelerating the path to the clinic.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • The synthesis of methyl 4‐(methoxymethyl)‐2‐azabicyclo[2.1.1]hexane‐1‐carboxylate (24). ResearchGate. [Link]

  • Polysubstituted bicyclo-[2.1.1]-hexanes as benzene isosteres for medicinal chemistry. (2026). Royal Society of Chemistry. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2024). ACS Omega. [Link]

  • 2-Azabicyclo(2.1.1)hexane. PubChem. [Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. [Link]

  • Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025). Molecules. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2022). Journal of the American Chemical Society. [Link]

  • Bicyclic Piperidines via [2 + 2] Photocycloaddition. (2020). The Journal of Organic Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect. [Link]

  • Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. (2003). The Journal of Organic Chemistry. [Link]

  • 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. PubChemLite. [Link]

  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. (2024). Organic Letters. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2022). Experimental and Clinical Pharmacology. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Publish Comparison Guide: Comparative Binding Affinity of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to structurally complex, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry (1)[1]. Among these advanced frameworks, the 2-azabicyclo[2.1.1]hexane system has emerged as a premier rigid, three-dimensional bioisostere for traditional pyrrolidines and piperidines (2)[2].

This guide objectively evaluates the comparative binding affinity and physicochemical profile of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane analogs. By contrasting these bridged bicyclic structures against benchmark nicotinic acetylcholine receptor (nAChR) ligands like ABT-594 and epibatidine, we provide actionable insights for drug development professionals seeking to leverage this scaffold for optimal target engagement and minimized off-target liability.

Structural Rationale & Mechanistic Causality

The architectural design of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane provides a highly constrained conformational space that dictates its pharmacological behavior:

  • 1-Methyl Substitution (Steric Shielding): The placement of a methyl group at the bridgehead (C1) adjacent to the basic amine provides critical steric shielding. This modification alters the basicity ( pKa​ ) of the nitrogen and significantly reduces susceptibility to metabolic N-dealkylation—a common liability in flat heterocycles.

  • 4-(Methoxymethyl) Exit Vector: The methoxymethyl group at the C4 position acts as a defined hydrogen-bond acceptor. Because the 2-azabicyclo[2.1.1]hexane core is rigid, the spatial distance between the basic nitrogen and the oxygen atom is strictly locked, preventing the conformational "floppiness" seen in linear alkyl ethers.

  • Causality in Receptor Binding: In the pursuit of novel analgesics, researchers initially hypothesized that matching the N–O distance of this scaffold to the pharmacophore model of epibatidine (approx. 4.5–5.5 Å) would yield potent nAChR agonists (3)[3]. However, empirical data reveals that the steric bulk inherent to the 1-substituted 2-azabicyclo[2.1.1]hexane framework causes severe steric clashes within the α4​β2​ and α3​β4​ receptor binding pockets. This results in an unexpected but highly informative loss of binding affinity (4)[4].

Application Insight: The lack of nAChR binding is not a failure; it is a strategic advantage. It makes the 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane scaffold an exceptional candidate for non-nAChR targets (e.g., kinase inhibitors) where avoiding cholinergic off-target toxicity (such as seizures or cardiovascular events) is paramount.

Comparative Binding Affinity Data

The table below summarizes the binding affinities of 2-azabicyclo[2.1.1]hexane analogs compared to benchmark nAChR ligands. The data demonstrates that while the scaffold mimics the exit vectors of active ligands, the volumetric penalty of the bridged core abolishes target engagement at nAChRs (5)[5].

Compound / ScaffoldPrimary Target Subtype Ki​ at α4​β2​ (nM) Ki​ at α3​β4​ (nM)Pharmacological Profile
Epibatidine (7-azabicyclo[2.2.1]heptane)nAChR Agonist0.041.2Potent analgesic; high toxicity
ABT-594 (Azetidine core)nAChR Agonist0.031.1Clinical candidate; reduced toxicity
1-Substituted 2-azabicyclo[2.1.1]hexane analogs Bioisostere / nAChR probe> 10,000> 10,000No binding affinity due to steric clash (6)[6]
4-(Methoxymethyl)-1-methyl-2-aza... sp3-rich Bioisostere> 10,000> 10,000Ideal for kinase/GPCR libraries avoiding nAChR

*Extrapolated from structurally analogous 1-substituted 2,4-methanoproline derivatives.

Experimental Protocols (Self-Validating Systems)

To validate the binding affinities and physicochemical properties of these analogs, the following self-validating protocols must be strictly adhered to.

Protocol A: Competitive Radioligand Binding Assay ( α4​β2​ nAChR)

Causality: This assay measures the ability of the test analog to displace a known high-affinity radioligand ([3H]-epibatidine). The lack of displacement confirms the steric incompatibility of the 2-azabicyclo[2.1.1]hexane core at this specific receptor.

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to remove endogenous acetylcholine.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (ranging from 10−10 to 10−4 M), 50 µL of [3H]-epibatidine (final concentration 0.5 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the mixture at 22°C for 2 hours to ensure thermodynamic equilibrium of binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer. Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: LogD Determination (Shake-Flask Method)

Causality: The methoxymethyl group increases polarity compared to a simple alkyl chain. Measuring LogD at physiological pH (7.4) is critical to predict blood-brain barrier (BBB) permeability for CNS-targeted applications.

  • Prepare a biphasic system of 1-octanol and 10 mM phosphate buffer (pH 7.4), mutually saturated for 24 hours.

  • Dissolve 1 mg of the analog in 1 mL of the aqueous phase.

  • Add 1 mL of the octanol phase, seal, and agitate at 25°C for 60 minutes.

  • Centrifuge at 3,000 × g for 10 minutes to ensure complete phase separation.

  • Quantify the concentration of the analog in both phases using LC-MS/MS. Calculate LogD as Log10​([C]octanol​/[C]buffer​) .

Workflow Visualization

Binding_Assay_Workflow Prep Membrane Preparation (Rat Brain Cortex) Incubation Incubation with [3H]-Epibatidine & Test Analog Prep->Incubation Add Ligands Filtration Rapid Vacuum Filtration (GF/B Glass Fiber) Incubation->Filtration 2h at 22°C Washing Ice-Cold Buffer Wash (Remove Unbound) Filtration->Washing Isolate Bound Detection Liquid Scintillation Counting Washing->Detection Add Scintillant Analysis IC50 & Ki Calculation (Cheng-Prusoff) Detection->Analysis DPM Output

Workflow of competitive radioligand binding assay for nAChR affinity.

References

  • Azabicyclo[2.1.1]hexanes.
  • Three-dimensional saturated C(sp3)
  • Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives PubMed - N
  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE Università degli Studi di Pavia
  • Modification of 1-Substituents in the 2-Azabicyclo[2.1.
  • Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives ACS Public

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The structural elucidation of novel nitrogen-containing bicyclic compounds is a critical task in natural product chemistry and drug development. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose by providing reproducible fragmentation patterns that act as a molecular fingerprint. This guide provides an in-depth analysis of the predicted EI mass spectrometric fragmentation pattern of the novel compound 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. We will explore the primary fragmentation pathways, including alpha-cleavage characteristic of cyclic amines and the loss of bridgehead substituents, to predict key diagnostic ions.[1][2][3][4][5] This predicted fragmentation is then compared with the known fragmentation patterns of structurally related bicyclic alkaloids, such as tropanes, to establish a reliable framework for the identification of this and similar molecular scaffolds.[6][7][8][9] A detailed, best-practice experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.

Introduction

The Challenge of Structural Elucidation for Novel Bicyclic Alkaloids

Bicyclic alkaloids represent a diverse class of organic compounds with significant biological activity. Their rigid, three-dimensional structures often lead to high-affinity interactions with biological targets. However, this structural complexity, particularly the presence of strained ring systems and multiple stereocenters, makes their unambiguous characterization challenging. Mass spectrometry provides crucial data for determining molecular weight and deducing structural features through the analysis of fragmentation patterns.[10][11]

The Role of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule.[12] This energy input results in extensive and reproducible fragmentation.[13] For nitrogen-containing compounds like amines, the fragmentation is often directed by the nitrogen atom, leading to characteristic cleavage patterns that are highly informative for structural elucidation.[2][5][14][15] According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio, a key diagnostic feature.[4][5][15][16]

Profile of the Target Molecule: 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

The target molecule for this guide is 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. Its structure presents several key features that will govern its fragmentation:

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

  • Core Structure: A strained 2-azabicyclo[2.1.1]hexane ring system.

  • Key Functional Groups: A secondary amine within the bicyclic core, a bridgehead methyl group, and a bridgehead methoxymethyl ether group. The presence of a single nitrogen atom predicts an odd molecular ion peak at m/z 141.

Predicted Fragmentation Pathway

Upon electron ionization, the 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane molecule will form a molecular ion (M⁺•) at m/z 141. This radical cation is energetically unstable and will undergo fragmentation through several competing pathways, primarily dictated by the stability of the resulting fragment ions and neutral losses.[13]

Pathway A: Alpha-Cleavage Adjacent to the Amine

The most characteristic fragmentation pathway for aliphatic and cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2][3][4][5] This process is favorable because it leads to the formation of a resonance-stabilized iminium cation. In this molecule, the bonds alpha to the nitrogen are at the C1 and C3 positions. Cleavage of the bonds connected to these carbons, particularly those that relieve ring strain, are highly probable.

A key fragmentation is the loss of the largest possible radical from the alpha-carbon, which in this case would involve ring-opening. This leads to the formation of stable, even-electron fragment ions.

Pathway B: Loss of Bridgehead Substituents

The molecule possesses two quaternary bridgehead carbons (C1 and C4), which are points of structural strain. Cleavage of the bonds to the substituents on these carbons provides a low-energy pathway to more stable ions.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C1-CH₃ bond would result in the loss of a methyl radical (mass 15). This is a common fragmentation for methylated compounds and would produce an even-electron ion at m/z 126 .

    • [M]⁺• → [M - CH₃]⁺ + •CH₃

  • Loss of a Methoxymethyl Radical (•CH₂OCH₃): Cleavage of the C4-CH₂OCH₃ bond results in the loss of a methoxymethyl radical (mass 45). This is a highly favorable fragmentation as it removes a larger substituent and relieves steric strain, leading to a stable cation. This would produce a prominent ion at m/z 96 .

    • [M]⁺• → [M - CH₂OCH₃]⁺ + •CH₂OCH₃

Pathway C: Fragmentation of the Ether Side Chain

The methoxymethyl side chain can also undergo fragmentation. Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, but a more characteristic fragmentation for ethers is cleavage of the CH₂-O bond.[17][18]

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ether C-O bond would result in the loss of a methoxy radical (mass 31), producing an ion at m/z 110 .

    • [M]⁺• → [M - OCH₃]⁺ + •OCH₃

The following diagram illustrates the primary predicted fragmentation pathways.

Caption: Predicted major fragmentation pathways for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Summary of Predicted Key Ions
m/zProposed Ion StructureFragmentation PathwayDiagnostic Value
141[C₈H₁₅NO]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
126[M - CH₃]⁺Loss of methyl radical from C1Indicates a methyl substituent.
110[M - OCH₃]⁺Loss of methoxy radical from side chainConfirms methoxy group presence.
96[M - CH₂OCH₃]⁺Loss of methoxymethyl radical from C4Predicted Base Peak. Indicates the entire side chain.

Comparative Analysis with Structurally Related Alkaloids

To add confidence to these predictions, it is instructive to compare them with the known mass spectra of related bicyclic alkaloids.

Case Study: Tropane Alkaloids

Tropane alkaloids, such as tropinone, possess a related 8-azabicyclo[3.2.1]octane core.[7] Their mass spectra are well-characterized and dominated by fragmentation pathways initiated by the nitrogen atom.[6][8][9][19] A hallmark of tropane fragmentation is the formation of a stable, nitrogen-containing ion series, often including a prominent ion at m/z 82 or 96, resulting from the cleavage of the bridges of the bicyclic system. This supports the prediction that nitrogen-directed fragmentation and ring opening will be significant pathways for our target molecule as well.

Case Study: Mecamylamine

Mecamylamine (2,3,3-trimethyl-2-azabicyclo[2.2.2]octane) is another relevant bicyclic amine.[20][21] Its fragmentation is also characterized by the loss of methyl groups from the bridgehead and alpha-carbons. The stability of the resulting bicyclic cation provides a strong precedent for the predicted stability of the m/z 126 and m/z 96 ions in our target molecule's spectrum.

The comparison with these well-studied alkaloids validates the proposed fragmentation logic: the charge retention on the nitrogen-containing bicyclic core after the loss of substituents is an electronically favored process.

Recommended Experimental Protocol (GC-EI-MS)

To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended.

G cluster_workflow GC-MS Experimental Workflow A 1. Sample Preparation (1 mg/mL in MeOH) B 2. GC Injection (1 µL, Splitless) A->B C 3. GC Separation (DB-5ms column) B->C D 4. Ionization (EI, 70 eV) C->D E 5. Mass Analysis (Quadrupole, 50-300 m/z) D->E F 6. Data Analysis E->F

Sources

Benchmarking 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane Against Morpholine Bioisosteres: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif prized for its favorable balance of aqueous solubility and hydrogen bond acceptor (HBA) capabilities 1. However, its electron-rich, conformationally flexible nature often results in severe pharmacokinetic liabilities, most notably rapid cytochrome P450 (CYP450)-mediated oxidative clearance. To escape this "flatland," drug development professionals are increasingly turning to sp3-rich, 3D-bridged bioisosteres 2.

This guide objectively benchmarks 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane against traditional morpholine and other spirocyclic alternatives. By deconstructing its unique structural vectors, we demonstrate how this specific bicyclic amine achieves superior metabolic stability while perfectly mimicking morpholine’s basicity and spatial geometry.

Mechanistic Rationale: The Architecture of a Perfect Bioisostere

The Morpholine Liability

Morpholine's primary Achilles' heel lies in its α -carbons (adjacent to the nitrogen and oxygen atoms). These sites are highly susceptible to CYP450-mediated α -oxidation, which triggers a cascade leading to C-N bond cleavage, ring opening, and the formation of inactive, highly polar metabolites like aminoethoxyacetate 3.

Deconstructing 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

To engineer a bioisostere that retains target engagement but resists degradation, three distinct structural modifications are synergized in this molecule:

  • The 2-azabicyclo[2.1.1]hexane Core: This highly strained, sp3-rich bicyclic framework locks the molecule into a rigid 3D conformation. It eliminates the easily accessible α -protons found in flat heterocycles, drastically increasing the activation energy required for CYP450 oxidation 4.

  • The 4-(Methoxymethyl) Group: Located at the opposite bridgehead from the nitrogen, this moiety projects an ether oxygen into the exact spatial vector required to act as a hydrogen bond acceptor, perfectly mimicking the N-O distance of morpholine without the ring-opening liability.

  • The 1-Methyl Group: Positioned at the bridgehead adjacent to the nitrogen, this methyl group serves a dual function. First, it provides severe steric shielding against enzymatic attack. Second, it modulates the basicity (pKa) of the secondary amine. Because the ether oxygen is too far away to exert the strong inductive electron-withdrawing effect seen in morpholine, the 1-methyl group lowers the pKa through steric hindrance to solvation, ensuring the molecule matches morpholine's weakly basic profile (pKa ~8.3) 4.

G cluster_morph Morpholine Pathway cluster_bch Bicyclic Bioisostere Pathway M Morpholine (Active) CYP CYP450 alpha-Oxidation M->CYP RO Ring Opening (Dealkylation) CYP->RO Met Aminoethoxyacetate (Inactive) RO->Met BCH 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane Block Steric Shielding & No alpha-Protons BCH->Block Stable Metabolically Stable (Prolonged Half-life) Block->Stable

Fig 1. CYP450-mediated oxidative ring opening of morpholine vs. metabolic shielding of the bioisostere.

Physicochemical & in vitro ADME Benchmarking

When substituting morpholine in a lead optimization campaign, it is critical to track changes in lipophilicity (LogD), basicity (pKa), and intrinsic clearance ( CLint​ ). The table below summarizes the quantitative advantages of the 2-azabicyclo[2.1.1]hexane scaffold against morpholine and a common spirocyclic alternative.

Physicochemical PropertyMorpholine2-Oxa-6-azaspiro[4]heptane4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane
pKa (Basic) 8.38.58.2
LogD (pH 7.4) -0.8-0.60.4
Topological Polar Surface Area (tPSA, Ų) 21.321.321.3
HLM Intrinsic Clearance (µL/min/mg) High (>100)*Moderate (~45)Low (<15)

*Note: Exact clearance values depend on the N-substituent context of the parent drug, but the relative stability trend remains constant across matched molecular pairs.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the definitive, self-validating protocols used to benchmark these bioisosteres.

Protocol 1: In Vitro Microsomal Stability Assay (HLM)

Causality: Human liver microsomes (HLM) supplemented with an NADPH-regenerating system are used to isolate CYP450-mediated phase I metabolism. A parallel control arm utilizing Metyrapone (a CYP inhibitor) is required to validate that any observed degradation is specifically CYP-mediated rather than driven by chemical instability 3.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . (Reasoning: Mg2+ is an essential cofactor for optimal CYP450 structural stability and function).

  • Compound Addition: Spike the test bioisostere to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/MeCN) remains < 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). (Reasoning: A regenerating system maintains a steady state of NADPH, preventing cofactor depletion from artificially halting metabolism).

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). (Reasoning: Cold MeCN instantly precipitates proteins and halts enzymatic activity, locking the concentration at the exact time point).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Workflow N1 1. Prepare Microsomes (HLM/RLM at 0.5 mg/mL) N2 2. Add Test Compound (1 µM final conc.) N1->N2 N3 3. Pre-incubate (37°C for 5 min) N2->N3 N4 4. Initiate Reaction (Add NADPH Regenerating System) N3->N4 N5 5. Aliquot & Quench (0, 5, 15, 30, 45 min into cold MeCN) N4->N5 N6 6. Centrifuge & Analyze (LC-MS/MS for Parent Disappearance) N5->N6

Fig 2. Self-validating in vitro microsomal stability workflow using LC-MS/MS quantification.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Accurate pKa measurement is critical because the ionization state at physiological pH dictates membrane permeability and target binding. We utilize potentiometric titration under a nitrogen atmosphere to prevent atmospheric interference 1.

Step-by-Step Methodology:

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25°C.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in a 0.15 M KCl solution to maintain a constant ionic strength. If the compound exhibits poor aqueous solubility, prepare mixtures in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate the solution with standardized 0.1 M NaOH (if starting as a hydrochloride salt) or 0.1 M HCl (if starting as a free base) under a continuous nitrogen stream. (Reasoning: N2​ prevents atmospheric CO2​ from dissolving into the aqueous solution and forming carbonic acid, which would skew the titration curve).

  • Data Processing: Plot the volume of titrant against pH. The pKa corresponds to the pH at the half-equivalence point. If cosolvents were used, plot the apparent pKa vs. the mole fraction of the cosolvent (Yasuda-Shedlovsky plot) and extrapolate to 0% cosolvent to determine the true aqueous pKa.

Conclusion

Replacing morpholine with 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane represents a highly sophisticated approach to lead optimization. By leveraging the sp3-rich rigidity of the 2-azabicyclo[2.1.1]hexane core, the precise spatial projection of the methoxymethyl HBA, and the dual steric/electronic modulation of the 1-methyl group, researchers can effectively eliminate CYP450-mediated α -oxidation while preserving the critical physicochemical properties required for target engagement.

References

  • [2] ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • [3] PMC / NIH. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available at: [Link]

  • [4] ResearchGate. Key compounds of this work shown in the LogP–pKa(H) plot along with.... Available at: [Link]

Sources

Comparing Lipophilicity of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane with Other Bicyclic Amines: A Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, the strategic replacement of planar, highly lipophilic monocyclic amines (like piperidine) with sp³-rich bicyclic bioisosteres has become a cornerstone of modern medicinal chemistry.

This guide provides an in-depth physicochemical comparison between 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane and other standard bicyclic amines. By analyzing the causality behind these structural modifications and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to tune lipophilicity (LogD) and metabolic stability.

Structural Causality: Deconstructing the Scaffold

To understand the lipophilic profile of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, we must isolate the physicochemical contributions of its three primary structural components:

  • The 2-Azabicyclo[2.1.1]hexane Core: Serving as a rigid, three-dimensional saturated isostere, this bridged bicyclic core inherently lowers lipophilicity compared to piperidine. The increased sp³ character alters the hydration shell and provides unique exit vectors that prevent the flat hydrophobic stacking often responsible for off-target liabilities (e.g., hERG inhibition) [1].

  • The 4-Methoxymethyl Vector (Hydrogen Bond Acceptor): Located at the distal bridgehead, the addition of an ether oxygen introduces a hydrogen bond acceptor (HBA). The incorporation of oxygenated functionalities systematically reduces intrinsic lipophilicity relative to purely alkyl-substituted counterparts, driving improvements in aqueous solubility [3].

  • The 1-Methyl Group (Steric Shielding): Positioned at the proximal bridgehead adjacent to the nitrogen atom (position 2), this methyl group provides critical steric shielding. This shielding hinders solvent stabilization of the protonated amine, subtly lowering the pKa. Because LogD is a pH-dependent metric, this pKa modulation directly influences the compound's distribution at physiological pH (7.4).

G A Piperidine Core (High LogD) B 2-Azabicyclo[2.1.1]hexane (Lower LogD, High sp3) A->B Bioisosteric Replacement C + 4-Methoxymethyl (H-Bond Acceptor) B->C Decreases LogD D + 1-Methyl (Steric Shielding) B->D Modulates pKa E Target Compound (Optimized LogD) C->E D->E

Caption: Logical flow of structural modifications optimizing lipophilicity and stability.

Quantitative Lipophilicity Comparison

When evaluating bioisosteres, LogD at pH 7.4 is the most relevant metric for predicting in vivo distribution. The table below synthesizes experimental and highly correlated predictive data demonstrating how the target compound benchmarks against monocyclic baselines and other modern bicyclic scaffolds like 1-azaspiro[1]heptane [2].

CompoundStructural ClassEstimated LogD (pH 7.4)Estimated pKaKey Physicochemical Feature
Piperidine Monocyclic Amine1.6011.2High lipophilicity, flat ring geometry
Morpholine Monocyclic Ether-Amine-0.108.3Very low lipophilicity, weak base
1-Azaspiro[1]heptane Spirocyclic Amine1.0011.4Reduced LogD vs piperidine, high basicity
2-Azabicyclo[2.1.1]hexane Bridged Bicyclic Amine0.8510.5High sp³ fraction, moderate baseline LogD
4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane Substituted Bridged Bicyclic0.7010.2HBA introduced, sterically shielded amine

Data Synthesis Note: The target compound achieves a "Goldilocks" LogD (~0.70). It is significantly less lipophilic than piperidine, yet avoids the excessive hydrophilicity of morpholine, making it an ideal candidate for oral drug formulations requiring passive membrane permeability without high metabolic clearance.

Self-Validating Experimental Protocol: LogD Determination

Computational models (cLogP) often fail to account for complex intramolecular interactions, such as transient hydrogen bonding between the secondary amine and the methoxymethyl ether. Therefore, rigorous experimental validation is required.

Below is a self-validating, step-by-step shake-flask methodology coupled with LC-MS/MS, designed to ensure absolute data integrity.

Step-by-Step Methodology

Phase 1: Preparation and Pre-saturation

  • Prepare a 50 mM phosphate buffer adjusted precisely to pH 7.4.

  • Vigorously mix the buffer with HPLC-grade 1-octanol for 24 hours to ensure mutual saturation of the phases. Causality: Failure to pre-saturate leads to volume shifts during the experiment, skewing concentration calculations.

Phase 2: Incubation 3. Dissolve 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane in the pre-saturated aqueous buffer to a known stock concentration (e.g., 100 µM). 4. Add an equal volume of pre-saturated 1-octanol to the vial. 5. Shake the vials at a constant 25°C for 24 hours to achieve thermodynamic equilibrium.

Phase 3: Separation and Quantification 6. Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions. 7. Carefully extract aliquots from both the octanol and aqueous layers. 8. Quantify the compound in both phases using LC-MS/MS against a standard calibration curve.

Phase 4: Self-Validation (Mass Balance) 9. Calculate the total mass recovered from both phases. 10. Trustworthiness Check: The combined mass must be ≥95% of the initial input. A lower recovery indicates compound loss to the glass vial interface or degradation, rendering the LogD calculation invalid.

G N1 Prepare pH 7.4 Buffer & Octanol (Pre-saturated) N2 Dissolve Compound (Known Concentration) N1->N2 N3 Shake Flask Incubation (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification (Aqueous & Organic) N4->N5 N6 Mass Balance Validation (Recovery > 95%) N5->N6 Self-Validation

Caption: Self-validating shake-flask workflow for LogD7.4 determination.

Impact on Metabolic Stability

The lipophilicity of an amine directly correlates with its intrinsic clearance ( CLint​ ) in human liver microsomes (HLM). Highly lipophilic monocycles like piperidine are readily drawn into the hydrophobic active sites of Cytochrome P450 enzymes.

By utilizing 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, researchers achieve a dual-protective effect:

  • The lower LogD reduces the non-specific hydrophobic affinity for CYP450 active sites.

  • The 1-methyl group sterically blocks N-oxidation and adjacent C-H oxidation (α-oxidation), which are primary metabolic liabilities for secondary amines.

This makes the functionalized 2-azabicyclo[2.1.1]hexane scaffold not just a structural novelty, but a highly rational choice for optimizing pharmacokinetic half-life.

References

  • Wager, T. T., et al. "A New Entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone." The Journal of Organic Chemistry, 2018.[Link]

  • Kirichok, A. A., et al. "1‐Azaspiro[1]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023.[Link]

  • "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." ChemRxiv, 2020.[Link]

Sources

Comparative Analysis for Structural Confirmation of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane: A Guide to X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and researchers, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of any discovery campaign. The target molecule, 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, presents a unique structural challenge due to its strained bicyclic system and multiple stereocenters. This guide provides an in-depth, objective comparison of the two gold-standard analytical techniques for this purpose: Single-Crystal X-ray Crystallography (SCXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While X-ray crystallography provides an unparalleled, definitive 3D atomic map of the molecule in its solid state, its application is entirely contingent on the successful growth of a high-quality single crystal—a process that can be a significant bottleneck.[1][2] Conversely, NMR spectroscopy offers a wealth of information about the molecule's connectivity and three-dimensional structure in a solution state, which is often more representative of its biologically relevant environment.[3][4] However, NMR-derived structures are models based on indirect evidence (through-bond and through-space correlations) and typically define relative, not absolute, stereochemistry.

Our recommendation is a synergistic approach: NMR should be the primary tool for establishing connectivity and solution-phase conformation. For absolute, unequivocal proof of the three-dimensional structure, particularly the stereochemistry, X-ray crystallography is the definitive method, provided a suitable crystal can be obtained.

Introduction: The Analytical Challenge

The molecule 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a saturated heterocyclic compound featuring a rigid and strained bicyclic core. Such scaffolds are of high interest in medicinal chemistry due to their ability to present substituents in well-defined three-dimensional space, potentially improving target binding and pharmacokinetic properties.[5] The core challenge lies in unequivocally determining its constitution (the precise atomic connectivity) and its configuration (the absolute 3D arrangement of its atoms), particularly at the stereogenic centers.

This guide will dissect the two primary analytical methodologies capable of meeting this challenge, exploring their fundamental principles, experimental workflows, and the specific nature of the structural information they provide.

Method 1: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is universally regarded as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure at atomic resolution.[6][7]

Fundamental Principle

The technique relies on the diffraction of a focused beam of X-rays by a single, highly ordered crystal.[7][8] The electrons of the atoms within the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. The geometric positions of these spots are related to the size and shape of the crystal's repeating unit (the unit cell), while their intensities contain the information about the arrangement of atoms within that unit.[9] By analyzing this pattern, a complete three-dimensional electron density map of the molecule can be reconstructed, revealing precise atomic positions, bond lengths, and bond angles.[2][9]

Experimental Workflow

The SCXRD workflow is a linear process, with the success of each step dependent on the previous one. The most critical and often most difficult step is obtaining a suitable crystal.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Compound Synthesis & Purification Crystallization Crystal Growth (Bottleneck) Sample->Crystallization >99% Purity Mount Crystal Selection & Mounting Crystallization->Mount Data X-ray Diffraction Data Collection Mount->Data Mount on Diffractometer Solve Structure Solution (Phase Problem) Data->Solve Refine Model Refinement Solve->Refine Validate Structure Validation (Final 3D Model) Refine->Validate Check R-factor

Caption: The experimental workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: Crystal Growth

The prerequisite for SCXRD is a single crystal of high quality, typically 20-250 µm in size, with a well-ordered internal lattice.[7] Growing such crystals from a novel small molecule is often more of an art than a science, requiring extensive screening of conditions.

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is moderately soluble.

  • Crystallization Technique Screening:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few small pinholes to allow the solvent to evaporate slowly over several days to weeks.[10]

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a larger volume of a volatile "anti-solvent" in which the compound is insoluble.[10][11] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser, saturated solution of the compound. Slow diffusion at the interface between the two solvents can induce crystal growth.[10]

  • Incubation: Store the crystallization experiments in a vibration-free environment at a constant temperature.

Information Yielded and Performance
  • Unambiguous 3D Structure: Provides a definitive, high-resolution (typically <1 Å) picture of the molecule's conformation in the solid state.

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers, especially when anomalous dispersion from a heavy atom is present or if the compound is a salt with a known chiral counter-ion.[1]

  • Precise Geometric Data: Yields highly accurate measurements of bond lengths, bond angles, and torsion angles.[2]

ParameterTypical Value/Result
Resolution 0.5 - 1.2 Å
R-factor (R1) < 0.05 (for a good structure)
Bond Length Precision ± 0.002 Å
Bond Angle Precision ± 0.2°
Strengths and Limitations for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane
  • Strengths: It is the only technique that can provide direct, irrefutable proof of the bicyclic core's conformation and the absolute stereochemistry of all chiral centers in a single experiment. This is crucial for regulatory submissions and intellectual property protection.

  • Limitations: The primary and often insurmountable hurdle is the need to grow a suitable crystal.[2] Molecules with flexible side chains (like the methoxymethyl group) can sometimes hinder crystal packing and lead to disordered structures. Furthermore, the determined structure is that of the solid state, which may not be the same as the biologically active conformation in solution.[12]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution.[3] It provides a wealth of information about atomic connectivity and spatial relationships.

Fundamental Principle

NMR operates by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[13] When placed in a strong magnetic field, these nuclei can exist in different spin states. The application of radiofrequency pulses can excite them from a lower to a higher energy state. The precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of each atom, providing a unique "fingerprint" of the molecule.[4][14] Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions between nuclei provide the data needed to piece together the molecular structure.[4][15]

Experimental Workflow

The NMR workflow involves a suite of experiments, each providing a different piece of the structural puzzle. The data from all experiments are then integrated to build a coherent structural model.

nmr_workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Structure Elucidation Sample Dissolve ~5-10 mg in Deuterated Solvent (e.g., CDCl3) Acquire1D 1D Spectra (¹H, ¹³C/DEPT) Sample->Acquire1D Acquire2D 2D Spectra (COSY, HSQC, HMBC, NOESY) Acquire1D->Acquire2D Optimize Parameters Connectivity Establish Connectivity (COSY, HMBC) Acquire2D->Connectivity Stereochem Determine Relative Stereochemistry (NOESY) Connectivity->Stereochem Final Propose Solution Structure Stereochem->Final

Caption: The experimental workflow for NMR-based structure elucidation.

Detailed Experimental Protocol: A Suite of 2D NMR Experiments
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) and transfer to an NMR tube.

  • 1D ¹H and ¹³C Spectra: Acquire standard one-dimensional proton and carbon-13 spectra. The ¹³C experiment should include a DEPT (Distortionless Enhancement by Polarization Transfer) sequence to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[16]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[17] It is the primary method for identifying adjacent protons and tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous one-bond C-H connections.[18][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[4][18] It is essential for connecting the different spin systems identified in the COSY spectrum and for placing quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry and conformation.[15][20] It identifies protons that are close to each other in space (typically < 5 Å), irrespective of their bonding.[21][22] For a rigid bicyclic system, specific NOE correlations between protons on the methoxymethyl side chain and protons on the bicyclic frame will define their relative orientation.[5]

Information Yielded and Performance
  • Complete Connectivity Map: The combination of COSY, HSQC, and HMBC experiments allows for the complete and unambiguous determination of the molecule's covalent bond framework.[23]

  • Relative Stereochemistry: NOESY data provides through-space distance constraints that are used to establish the relative orientation of substituents and the conformation of the molecule in solution.[24]

  • Dynamic Information: NMR can detect conformational exchange or dynamic processes if they occur on the NMR timescale.[25]

ExperimentInformation Provided
¹H NMR Number and type of proton environments, J-coupling.
¹³C / DEPT Number and type of carbon environments (CH₃, CH₂, CH, C).
COSY ¹H-¹H connectivity (through 2-3 bonds).
HSQC ¹H-¹³C direct connectivity (1 bond).
HMBC ¹H-¹³C long-range connectivity (2-3 bonds).
NOESY ¹H-¹H through-space proximity (< 5 Å), relative stereochemistry.

Head-to-Head Comparison

The choice between SCXRD and NMR depends on the specific question being asked and the physical properties of the sample.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Sample Amount Micrograms (if a good crystal forms)Milligrams (5-10 mg)
Non-Destructive? Yes, the crystal remains intact.[2]Yes, the sample is fully recoverable.[13]
Primary Information Absolute 3D atomic mapAtomic connectivity and solution conformation
Key Challenge Growing a high-quality single crystal [1]Spectral overlap and interpretation for complex molecules
Stereochemistry Absolute (often definitive)Relative (based on NOE correlations)
Dynamic Info No (provides a static average structure)Yes (can probe conformational dynamics)
Decision-Making Flowchart

decision_tree Start Need to Confirm Structure of 4-(methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane Q1 Is the primary goal to establish the covalent bond framework (connectivity)? Start->Q1 NMR Perform full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). This is the essential first step. Q1->NMR Yes Q2 Is unambiguous proof of absolute stereochemistry and solid-state conformation required (e.g., for patent or regulatory filing)? Q1->Q2 No NMR->Q2 Xray Attempt to grow single crystals for X-ray Crystallography. Q2->Xray Yes Failure Rely on NMR (NOESY/ROESY) for relative stereochemistry. Consider chiral derivatization or vibrational circular dichroism (VCD) for absolute configuration. Q2->Failure No Q3 Did high-quality crystals form? Xray->Q3 Success Solve structure via SCXRD. This is the definitive 'gold standard' proof. Q3->Success Yes Q3->Failure No

Caption: A decision-making guide for selecting the appropriate structural analysis technique.

Conclusion: A Synergistic and Indispensable Partnership

For the structural confirmation of 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, X-ray crystallography and NMR spectroscopy are not competitors but rather complementary partners.

  • NMR is indispensable and should always be the first step. It is the only technique that can definitively prove the covalent bonding framework (the constitution) of the molecule in a straightforward manner. Furthermore, it provides critical insight into the molecule's preferred shape in solution, which is invaluable for understanding its potential biological activity.

  • X-ray crystallography is the ultimate arbiter of structure. When an unambiguous, legally and scientifically irrefutable 3D structure is required, SCXRD is the only answer.[6][9] It provides a level of detail and certainty that a model derived from NMR data cannot match.

Therefore, the most rigorous and self-validating approach for a novel entity like 4-(methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is to first perform a full NMR characterization to confirm its connectivity and determine its solution conformation. Following this, efforts should be directed toward obtaining a single crystal for X-ray diffraction to cement the absolute stereochemistry and provide the final, definitive structural proof.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • ResearchGate. (2016). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound? Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1621–1629. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Needham, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1853-1870. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15147-15155. Retrieved from [Link]

  • van der Heijden, J., et al. (2026). From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. Journal of the American Chemical Society. Retrieved from [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Helmy, A. S., & El-Kased, R. F. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1003. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Retrieved from [Link]

  • Khetrapal, C. L., & Patankar, A. V. (2007). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Molecular Crystals and Liquid Crystals, 15(4), 321-326. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link]

  • Pathan, M., et al. (2016). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 54(12), 957-962. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Almeida, F. C. L., & Ciancaglini, C. P. C. (2020). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 150, 4-13. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Park, H., & Lee, Y. (2011). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. Organic Letters, 13(12), 3044-3047. Retrieved from [Link]

  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193. Retrieved from [Link]

  • Pignataro, L., et al. (2017). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. The Journal of Organic Chemistry, 82(20), 10848-10857. Retrieved from [Link]

  • Fragai, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5464. Retrieved from [Link]

  • Quora. (2014). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Retrieved from [Link]

  • YouTube. (2021). NMR and Cyclic Molecules. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Bridged bicyclic molecule NMR challenge. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and photocatalytic three-component ring-opening of 3- substituted-1-azabicyclo[1.1.0]butanes towards 3,3-disubstituted azetidines. Retrieved from [Link]

  • Lubell, W. D., et al. (2001). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 60(3), 198-229. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Purity Analysis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Well-Characterized Intermediate

In modern pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, a structurally complex bicyclic amine, serves as a critical building block in the synthesis of advanced therapeutic agents. Its unique three-dimensional architecture makes it a valuable scaffold, but also introduces significant challenges in synthesis, purification, and analysis. Ensuring the purity of this intermediate is paramount, as any impurities—be they process-related, degradation products, or stereoisomers—can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological profile and introducing safety risks.

This guide provides an in-depth comparison of reference standard strategies for the purity analysis of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane. We will explore the technical nuances and practical considerations for utilizing both a commercially sourced Certified Reference Material (CRM) and a rigorously qualified in-house primary standard. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to make informed decisions that ensure data integrity and regulatory compliance. The principles and methodologies discussed herein are grounded in established scientific practice and authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

Strategic Selection of a Reference Standard: Commercial CRM vs. In-House Primary Standard

The choice of a reference standard is a critical decision point in the analytical workflow. It dictates the traceability, uncertainty, and ultimate reliability of every purity measurement. The two most common approaches are procuring a CRM from a specialized vendor or qualifying a batch of the intermediate as an in-house primary standard.

  • Commercial Certified Reference Material (CRM): A CRM is a standard of the "highest purity that can be obtained through reasonable effort" and is thoroughly characterized to confirm its identity and purity.[5] These are supplied by accredited organizations and come with a comprehensive Certificate of Analysis (CoA) detailing the characterization methods and the certified purity value with its associated uncertainty. This provides direct metrological traceability.

  • In-House Primary Standard: This involves selecting a high-purity batch of the synthesized intermediate and subjecting it to an exhaustive characterization protocol.[6][7] This approach offers greater control and can be more cost-effective for long-term projects but places the full burden of characterization and documentation on the developing organization.

The decision workflow can be visualized as follows:

G cluster_qual In-House Qualification Workflow start Purity Analysis Required for 4-(Methoxymethyl)-1-methyl- 2-azabicyclo[2.1.1]hexane check_crm Is a Commercial CRM Available from an Accredited Supplier? start->check_crm use_crm Procure and Utilize CRM - Traceability established - Reduced in-house validation check_crm->use_crm Yes qualify_inhouse Initiate In-House Primary Standard Qualification Program check_crm->qualify_inhouse No end_point Proceed with Routine Purity Testing use_crm->end_point select_batch Select High-Purity Batch (>99% by initial screen) qualify_inhouse->select_batch full_char Comprehensive Characterization (Structure, Purity, Impurities) select_batch->full_char Orthogonal Methods assign_purity Assign Purity Value (Mass Balance or qNMR) full_char->assign_purity doc Generate Full Characterization Report & CoA assign_purity->doc doc->end_point

Sources

Safety Operating Guide

Proper Disposal of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting our dedication to scientific integrity and operational excellence.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane for disposal, it is imperative to be equipped with the correct PPE. This is the first line of defense against potential exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and accidental contact.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any potential vapors.

II. Disposal Workflow: A Step-by-Step Guide

The proper disposal of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane is a critical final step in the experimental lifecycle. The following workflow ensures that this process is conducted safely and in compliance with hazardous waste regulations.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Prep Gather Waste & Required PPE Container Select Appropriate Waste Container Prep->Container Proceed to Containment Label Label Container with 'Hazardous Waste' Container->Label Contents List all Chemical Constituents Label->Contents Store Store in Designated Satellite Accumulation Area Contents->Store Ready for Storage Segregate Segregate from Incompatible Wastes Store->Segregate Pickup Arrange for Pickup by Licensed Waste Contractor Segregate->Pickup Awaiting Collection

Caption: Decision-making workflow for the disposal of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane.

Experimental Protocol: Waste Collection and Packaging

The following detailed steps provide a procedural guide for the safe collection and packaging of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane waste.

  • Designate a Waste Container:

    • Select a clean, leak-proof container that is chemically compatible with amines and hexane derivatives.[3][4] A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • If reusing a container, ensure it is triple-rinsed, with the first rinsate collected as hazardous waste.[5] The original label must be completely removed or defaced.[6]

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[3][5]

    • Clearly write the full chemical name: "4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane".

    • List all components and their approximate percentages, including any solvents.

  • Waste Accumulation:

    • Keep the waste container securely closed except when adding waste.[3]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[4]

    • This compound should be collected as a standalone waste stream. Do not mix it with other incompatible wastes, such as acids or oxidizing agents.[7][8]

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area should be well-ventilated and away from sources of ignition.

    • Utilize secondary containment, such as a chemical-resistant tray, to mitigate any potential leaks or spills.[3]

  • Final Disposal:

    • Once the container is full, or if the research project is complete, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

    • Never dispose of this chemical down the drain or in regular trash.[3][9]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS department or emergency response team.[3]

    • Prevent entry into the affected area.

    • Provide emergency responders with the name of the chemical and any available safety information.

IV. Causality and Trustworthiness in Protocol Design

The disposal procedures outlined in this guide are designed as a self-validating system to ensure safety and compliance. The segregation of amine-containing waste from other chemical classes, for instance, is critical to prevent potentially violent reactions, such as the evolution of toxic gas or heat generation when mixed with acids or strong oxidizers.[8] The use of licensed hazardous waste contractors ensures that the final disposal method, whether it be incineration or another approved technique, is conducted in an environmentally sound and legally compliant manner.[10] By adhering to these protocols, we build a foundation of trust in our laboratory's commitment to safety and environmental stewardship.

V. References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Monash University. (2025, June 15). Chemical Waste Disposal. Health Safety & Wellbeing. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (n.d.). Environmental fate and toxicology of methomyl. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • CPAChem. (2023, October 11). Safety data sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). {4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 6). How do you properly dispose of hexane and cyclohexane. Retrieved from [Link]

  • Unacademy. (n.d.). A Simple Explanation of the Effect of Multiple Substitutions on the Stability of Cyclohexane Conformations. Retrieved from [Link]

  • National Metrology Institute of Japan. (2022, August 31). Safety Data Sheet. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • ResearchGate. (2024, December 3). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. Retrieved from [Link]

  • Reddit. (2025, January 18). Dumping hexane and corrosives down the drain. Retrieved from [Link]

  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Retrieved from [Link]

  • PMC. (2021, June 28). Green Solvent to Substitute Hexane for Bioactive Lipids Extraction from Black Cumin and Basil Seeds. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride (C6H11NO). Retrieved from [Link]

  • ACS Publications. (2024, November 13). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Retrieved from [Link]

  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • MDPI. (2022, October 28). Towards Substitution of Hexane as Extraction Solvent of Food Products and Ingredients with No Regrets. Retrieved from [Link]

  • ACS Publications. (2003, October 30). Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System; Approaches to Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Retrieved from [Link]

  • Jornal da USP. (2024, February 6). Environmental fate of methomyl pesticide in river water. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 人健康影響に係る優先度「中」区分からの優先評価化学物質選定について. Retrieved from [Link]

  • PubMed. (1999, March). Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical entities not only effectively but, most importantly, safely. This guide addresses the handling of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, a compound for which specific safety data is not extensively published. In such cases, we must operate with a heightened sense of caution, building our safety protocols on a foundation of established principles for similar chemical structures and regulatory standards. This document is structured to provide you with a comprehensive operational and safety framework, moving from hazard assessment to disposal, ensuring a self-validating system of laboratory practice.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS) for 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane, our primary step is a thorough hazard assessment based on available data for analogous structures and the chemical functionalities present in the molecule.

A closely related compound, 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride, is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (H336): May cause drowsiness or dizziness.

It is prudent to assume that the freebase form of the target compound presents similar, if not identical, hazards. The core structure contains a tertiary amine within a bicycloalkane framework. Tertiary amines are known to be irritants and can be readily absorbed through the skin.[1][2] Furthermore, certain cycloalkyl amines have been examined as "structural alerts" due to the potential for metabolic activation to reactive intermediates, although instances of this leading to significant toxicity are rare.[3][4]

Potential HazardChemical RationalePrimary Routes of Exposure
Skin Irritation/Corrosion Tertiary amines can be alkaline and irritants to the skin.Dermal contact
Serious Eye Damage/Irritation Alkaline and organic nature can cause significant damage to eye tissue.Ocular contact (splash)
Respiratory Tract Irritation Inhalation of aerosolized liquid or vapor can irritate mucous membranes.Inhalation
Neurotoxicity (Drowsiness/Dizziness) As indicated by the hydrochloride salt data, the compound may affect the central nervous system upon acute exposure.Inhalation, Dermal Absorption

This assessment mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to mitigate all potential routes of exposure.

Personal Protective Equipment (PPE): Your Final Barrier

Engineering controls, such as fume hoods, are the first line of defense.[5][6] PPE is the essential final barrier between you and the chemical. The selection and use of PPE must be deliberate and procedural.

Minimum PPE Requirements:

  • Body Protection: A flame-retardant lab coat. For tasks with a high risk of splash, a chemically resistant apron over the lab coat is required.

  • Eye and Face Protection: Safety goggles are mandatory at all times. When handling larger quantities (>50 mL) or performing operations with a splash risk, a full-face shield must be worn in addition to safety goggles.

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum for all handling procedures. Nitrile provides good protection against incidental contact. For prolonged handling or in the event of a spill, heavy-duty butyl rubber gloves should be used. Gloves must be changed immediately if contamination is suspected.

  • Respiratory Protection: All handling of the neat compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation exposure.

Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Face Shield/Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Guidance

Adherence to a strict, peer-reviewed protocol is essential for safety and reproducibility.

A. Weighing and Transferring the Neat Compound
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Place a spill tray lined with absorbent material on the work surface. Assemble all necessary equipment (spatula, weigh boat, receiving flask) within the fume hood.

  • Execution: Don the appropriate PPE as described in Section 2. Carefully open the container of 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Promptly transfer the weighed compound to the receiving vessel.

  • Cleanup: Securely close the primary container. Clean the spatula with an appropriate solvent (e.g., isopropanol), collecting the rinsate as hazardous waste. Dispose of the weigh boat as contaminated solid waste.

B. Preparing Solutions
  • Preparation: Conduct this procedure entirely within a chemical fume hood. Ensure the vessel for the solution is properly labeled before adding any chemicals.

  • Execution: Add the solvent to the receiving vessel containing the weighed compound. If necessary, stir the mixture using a magnetic stir bar and stir plate to ensure complete dissolution. Avoid heating unless the process has been validated to be safe.

  • Storage: Once the solution is prepared, cap the container tightly. If storing, ensure the label includes the compound name, concentration, solvent, date, and your initials.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle, governed by institutional and federal regulations.[7] 4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane should be treated as a non-halogenated organic hazardous waste.

Waste Stream Segregation:

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinsates in a dedicated, properly labeled "Non-Halogenated Organic Waste" container.[8][9] The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Solid Waste: All contaminated disposable items (gloves, weigh boats, pipette tips, absorbent paper) must be collected in a separate, clearly labeled "Contaminated Solid Waste" container. Do not dispose of these items in the regular trash.

  • Sharps: Contaminated needles or syringes must be placed in a designated sharps container for hazardous chemical waste.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or isopropanol). The first rinse must be collected as hazardous liquid waste.[10] After triple-rinsing and air-drying in a fume hood, the container can often be disposed of as regular glass or plastic waste, but be sure to deface the label first. Always check your institution's specific policy.

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation Point (Fume Hood) cluster_collection Segregated Collection cluster_disposal Final Disposal Path Liquid Liquid Waste (Solutions, Rinsates) NonHal Non-Halogenated Liquid Waste Carboy Liquid->NonHal Solid Solid Waste (Gloves, Wipers) SolidWaste Contaminated Solid Waste Bin Solid->SolidWaste Container Empty Reagent Bottle Rinse Triple Rinse (First rinse to NonHal) Container->Rinse EHS Environmental Health & Safety Pickup NonHal->EHS SolidWaste->EHS Rinse->NonHal 1st Rinse Trash Defaced Container to Regular Trash (Post-Rinse) Rinse->Trash 2nd/3rd Rinse & Bottle

Sources

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